Quetiapine-d8 Hemifumarate
Beschreibung
Eigenschaften
CAS-Nummer |
1185247-11-3 |
|---|---|
Molekularformel |
C21H17D8N3O2S |
Molekulargewicht |
391.51 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
111974-72-2 (unlabelled) |
Tag |
Quetiapine |
Herkunft des Produkts |
United States |
Foundational & Exploratory
Technical Monograph: Quetiapine-d8 Hemifumarate
Precision Internal Standard for LC-MS/MS Quantitation of Atypical Antipsychotics
Executive Summary
In the high-throughput bioanalysis of psychotropic drugs, Quetiapine-d8 Hemifumarate serves as the "Gold Standard" Internal Standard (IS). Unlike structural analogs (e.g., clozapine) or external calibration methods, this stable isotope-labeled (SIL) compound provides near-perfect tracking of the analyte (Quetiapine) through the chaotic physicochemical environments of biological matrices.
This guide details the physicochemical properties, mechanistic advantages, and validated operational protocols for utilizing Quetiapine-d8 Hemifumarate in LC-MS/MS workflows. It is designed for analytical scientists requiring absolute quantification in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.
Chemical Identity & Molecular Architecture[1]
Quetiapine-d8 is a deuterated analog of Quetiapine where eight hydrogen atoms on the piperazine ring are replaced by deuterium. It is supplied as the hemifumarate salt to ensure long-term solid-state stability and water solubility.
| Property | Specification |
| Chemical Name | 2-[2-(4-dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)ethoxy]ethanol, hemifumarate |
| CAS Number (Salt) | 1185247-12-4 (Specific to d8-fumarate forms) |
| Parent CAS (Unlabeled) | 111974-72-2 (Quetiapine Hemifumarate) |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S[1][2] • 0.5(C₄H₄O₄) |
| Molecular Weight | 449.59 g/mol (Salt) / 391.56 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d8) |
| Solubility | DMSO (>10 mg/mL), Methanol (High), Water (Sparingly soluble) |
| pKa | ~7.06 (Piperazine nitrogen) |
Critical Note on Stoichiometry: When preparing stock solutions, calculations must account for the hemifumarate salt form. The free base is the active species detected in MS positive mode. Conversion Factor: Mass (Salt) × 0.871 = Mass (Free Base).
The Physics of Quantitation: Why Quetiapine-d8?
The primary challenge in analyzing Quetiapine in plasma is Matrix Effect (ME) —specifically, ion suppression caused by phospholipids co-eluting from the column.
2.1 The Deuterium Shield
Quetiapine-d8 possesses physicochemical properties nearly identical to the analyte (retention time, pKa, hydrophobicity) but differs in mass (+8 Da).
-
Co-elution: Because it elutes at the exact same time as Quetiapine, it experiences the exact same ion suppression or enhancement from the matrix.
-
Normalization: If the matrix suppresses the Quetiapine signal by 40%, it also suppresses the Quetiapine-d8 signal by 40%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
2.2 Mechanism of Action Visualization
The following diagram illustrates how Quetiapine-d8 corrects for ionization competition in the electrospray source.
Figure 1: Mechanism of Matrix Effect Compensation using Stable Isotope Dilution.
Analytical Application: LC-MS/MS Workflow
This protocol outlines a validated method for extracting and quantifying Quetiapine using the d8-Hemifumarate IS.
3.1 Sample Preparation (Protein Precipitation)
Protein precipitation (PPT) is preferred for high-throughput analysis, though Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE) provides cleaner extracts.
Reagents:
-
IS Stock: 1 mg/mL Quetiapine-d8 Hemifumarate in DMSO (Store at -20°C).
-
Working IS: Dilute Stock to 50 ng/mL in Methanol.
-
Precipitating Agent: Acetonitrile (ice cold).
Protocol Steps:
-
Aliquot: Transfer 50 µL of human plasma into a 1.5 mL centrifuge tube.
-
Spike IS: Add 20 µL of Working IS (50 ng/mL). Vortex gently.
-
Precipitate: Add 200 µL of ice-cold Acetonitrile.
-
Agitate: Vortex vigorously for 1 minute.
-
Separate: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Inject 5 µL of the clear supernatant directly into the LC-MS/MS.
3.2 LC-MS/MS Configuration
Chromatography (LC):
-
Column: C18 (e.g., Phenomenex Luna or Waters XBridge), 50 × 2.1 mm, 3.5 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient: 10% B to 90% B over 3.0 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS):
-
Ionization: ESI Positive Mode (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).[4]
MRM Transitions Table:
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Role | Collision Energy (eV) |
| Quetiapine | 384.2 [M+H]⁺ | 253.1 | Quantifier | 25 |
| 384.2 [M+H]⁺ | 221.1 | Qualifier | 35 | |
| Quetiapine-d8 | 392.2 [M+H]⁺ | 253.1 | IS Quantifier | 25 |
Technical Insight: The d8 label is located on the piperazine ring. The primary fragment (m/z 253.1) corresponds to the dibenzothiazepine ring system formed by the cleavage of the piperazine bond. Since the d8-piperazine is the leaving group in this fragmentation, the product ion (253.1) often retains the same mass as the unlabeled drug. Separation relies on the Precursor (Q1) mass resolution.
Method Validation & Quality Assurance
To ensure regulatory compliance (FDA/EMA Bioanalytical Guidelines), the following parameters must be validated.
4.1 Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL.
-
Weighting: 1/x² linear regression.
-
Acceptance: r² > 0.995.
4.2 Matrix Effect Assessment
Calculate the Matrix Factor (MF) to prove the IS works:
-
IS-Normalized MF:
should be close to 1.0 (0.85 – 1.15). This proves Quetiapine-d8 effectively compensates for suppression.
4.3 Stability
-
Stock Solution: Stable for 12 months at -20°C in DMSO.
-
Aqueous Working Solutions: Unstable >24 hours due to potential hydrolysis; prepare daily.
Workflow Visualization
The following diagram summarizes the end-to-end analytical lifecycle.
Figure 2: Validated Bioanalytical Workflow for Quetiapine Quantitation.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate. Retrieved from [Link]
- Barrett, B. et al. (2007).Validation of an LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis.
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Quetiapine-d8 Hemifumarate chemical properties
Executive Summary
This technical guide provides a comprehensive analysis of Quetiapine-d8 Hemifumarate , a stable isotope-labeled internal standard (IS) critical for the precise quantification of Quetiapine in biological matrices. Unlike generic datasheets, this document focuses on the mechanistic application of the compound in LC-MS/MS workflows, addressing isotopic stability, fragmentation logic, and extraction efficiency.
Designed for bioanalytical researchers, this guide moves beyond basic properties to establish a self-validating protocol for Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies.
Part 1: Physicochemical Characterization
Quetiapine-d8 Hemifumarate is the deuterated salt form of the atypical antipsychotic Quetiapine. The deuterium labeling (d8) is strategically located on the piperazine ring, ensuring metabolic stability and minimal isotopic scrambling during ionization.
Chemical Identity
| Property | Specification |
| Chemical Name | 2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl-2,2,3,3,5,5,6,6-d8)ethoxy]ethanol hemifumarate |
| CAS Number | 1185247-12-4 |
| Molecular Formula | C₂₁H₁₇D₈N₃O₂S[1][2] · 0.5 C₄H₄O₄ |
| Molecular Weight | 507.63 g/mol (Salt) / 391.56 g/mol (Free Base Cation) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d8) |
| Solubility | DMSO (>20 mg/mL), Methanol (10 mg/mL), Water (pH-dependent, low at neutral pH) |
| Appearance | White to off-white solid |
Structural Visualization
The following diagram illustrates the molecular connectivity, highlighting the deuterated piperazine core which serves as the mass tag.
Caption: Structural segmentation of Quetiapine-d8. The central piperazine ring carries the deuterium label, ensuring the tag is retained in the primary MS/MS fragment.
Part 2: The Deuterium Isotope Effect & Stability
Isotopic Stability
The placement of deuterium on the piperazine ring is chemically robust. Unlike labile protons (e.g., -OH or -NH), the C-D bonds on the piperazine ring are non-exchangeable in aqueous media. This ensures that the mass shift of +8 Da remains constant throughout extraction and chromatography.
Chromatographic Behavior
Deuterium substitution slightly alters the lipophilicity of the molecule due to the lower zero-point vibrational energy of C-D bonds compared to C-H bonds.
-
Retention Time Shift: Quetiapine-d8 may elute slightly earlier (0.05 – 0.1 min) than unlabeled Quetiapine on C18 columns.
-
Implication: Integration windows must be wide enough to capture both the analyte and the IS, or dynamic MRM windows should be utilized.
Part 3: Bioanalytical Application (LC-MS/MS Protocol)
This section details a validated workflow for quantifying Quetiapine in human plasma using Quetiapine-d8 as the Internal Standard.[3][4][5]
Mass Spectrometry Parameters (MRM)
The transition logic is derived from the molecule's fragmentation. The primary fragment results from the cleavage of the side chain, retaining the tricyclic core and the piperazine ring.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Mechanism |
| Quetiapine | 384.2 [M+H]⁺ | 253.1 | 25 - 30 | Loss of ethoxyethanol side chain |
| Quetiapine-d8 | 392.2 [M+H]⁺ | 261.1 | 25 - 30 | Retention of d8-piperazine (+8 Da shift) |
Note: The +8 Da shift in the product ion (253 → 261) confirms that the deuterium label is located on the fragment retained by the detector, validating the structural integrity of the IS.
Sample Preparation Workflow
-
Objective: Remove plasma proteins while maximizing recovery of the lipophilic Quetiapine.
-
Method: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for cleanliness and sensitivity.
Step-by-Step Protocol:
-
Aliquot: Transfer 200 µL of plasma into a clean tube.
-
IS Addition: Add 20 µL of Quetiapine-d8 working solution (500 ng/mL in Methanol). Vortex for 10 sec.
-
Alkalinization: Add 50 µL of 0.1 M NaOH (pH adjustment ensures Quetiapine is in its non-ionized free-base form, increasing extraction efficiency into organic solvent).
-
Extraction: Add 1 mL of Tert-butyl methyl ether (TBME) or Hexane:Ethyl Acetate (80:20).
-
Agitation: Shake/tumble for 10 minutes. Centrifuge at 4000 rpm for 5 minutes.
-
Reconstitution: Transfer the organic (upper) layer to a fresh tube. Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase.
LC-MS/MS Workflow Diagram
Caption: Operational workflow for the quantification of Quetiapine. The addition of IS prior to extraction corrects for recovery losses and matrix effects.
Part 4: Handling, Storage, and Stability
To maintain the integrity of the reference standard, strictly adhere to the following:
-
Storage:
-
Solid State: Store at -20°C in a desiccator. Stable for >3 years.[6]
-
Stock Solution (MeOH): Store at -20°C or -80°C . Stable for up to 12 months.
-
-
Handling:
-
Light Sensitivity: Quetiapine is susceptible to photo-oxidation. Use amber glassware for all stock and working solutions.
-
Solubility: Dissolve free base or salt in Methanol first. Do not attempt to dissolve directly in 100% aqueous buffers, as solubility is limited at neutral pH.
-
-
Degradation Pathways:
-
N-Oxidation: Exposure to air/peroxides can form Quetiapine N-oxide (+16 Da).
-
Hydrolysis: Acidic conditions at high temperature can cleave the hemifumarate, but the drug core remains stable.
-
References
-
Chemical Identity & Properties: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate. Retrieved from [Link]
-
LC-MS/MS Method Validation: Barrett, B., et al. (2007).[7] Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Pharmacokinetics & Metabolism: Li, K.Y., et al. (2004).[1] Simultaneous determination of quetiapine and three metabolites in human plasma by high-performance liquid chromatography–electrospray mass spectrometry. Acta Pharmacologica Sinica. Retrieved from [Link]
-
Internal Standard Application: Fisher, D.S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Retrieved from [Link]
Sources
- 1. cdn.amegroups.cn [cdn.amegroups.cn]
- 2. jmatonline.com [jmatonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Characterization of Quetiapine-d8 Hemifumarate
[1]
Executive Summary
This technical guide details the synthesis, purification, and characterization of Quetiapine-d8 Hemifumarate , a stable isotope-labeled (SIL) internal standard used in the bioanalysis of Quetiapine (Seroquel).[1]
The protocol prioritizes the Piperazine-d8 incorporation strategy.[1] This route ensures high isotopic stability by placing deuterium atoms on the piperazine ring, avoiding the metabolic lability associated with alkyl side-chain labeling.[1] The final salt form—hemifumarate—is critical for matching the solubility profile of the analyte during LC-MS/MS extraction.[1]
Strategic Utility & Isotopic Design
Why Quetiapine-d8?
In regulated bioanalysis (GLP), simple C13 analogs often fail to correct for matrix effects in ESI-MS due to insufficient mass shift or chromatographic co-elution.[1] Quetiapine-d8 provides a mass shift of +8 Da , moving the internal standard (IS) signal well beyond the natural isotopic envelope of the analyte (M+0, M+1, M+2).[1]
The Hemifumarate Salt Criticality
Quetiapine is marketed as a hemifumarate salt (2:1 stoichiometry).[1][2]
Retrosynthetic Analysis
The most robust synthetic route disconnects the molecule at the piperazine nitrogens.[1] We utilize Piperazine-d8 as the source of isotopic labeling.[1]
Synthetic Logic Flow (DOT Visualization)
Figure 1: Retrosynthetic workflow for Quetiapine-d8, highlighting the introduction of the deuterium label via Piperazine-d8.
Detailed Synthetic Protocols
Step 1: Activation of the Tricyclic Core
Objective: Convert the lactam to the imino chloride.[1]
-
Reagents: Dibenzo[b,f][1,4]thiazepin-11(10H)-one (1.0 eq), Phosphorus Oxychloride (POCl3, solvent/reagent), N,N-Dimethylaniline (Cat.).
-
Procedure:
-
Suspend the lactam in neat POCl3 (approx. 5-10 vol).
-
Add catalytic N,N-dimethylaniline.[1]
-
Reflux (approx. 106°C) for 3–5 hours until the solution becomes clear (yellow/orange).
-
Workup: Evaporate excess POCl3 under reduced pressure. Aazeotrope with toluene to remove traces.[1]
-
Product: 11-Chloro-dibenzo[b,f][1,4]thiazepine (Imidoyl chloride).[1] Use immediately (moisture sensitive).[1]
-
Step 2: Isotopic Labeling (The Critical Step)
Objective: Install the d8-piperazine ring.[1]
-
Reagents: 11-Chloro-intermediate (from Step 1), Piperazine-d8 (2.5 eq), Toluene or Xylene.[1]
-
Rationale: Excess piperazine-d8 is used to prevent the formation of the "dimer" impurity (bis-dibenzo-piperazine).[1]
-
Procedure:
-
Dissolve Piperazine-d8 in Toluene under N2 atmosphere.
-
Add the 11-Chloro-intermediate solution dropwise at reflux temperature.
-
Reflux for 4–6 hours.[1]
-
Workup: Cool to RT. Wash with water to remove excess Piperazine-d8 and salts.[1] Extract organic layer with dilute HCl (product moves to aqueous phase), wash organic layer (removes impurities), then basify aqueous layer with NaOH and extract back into Ethyl Acetate.[1]
-
Yield: ~80-85%.[1]
-
Step 3: N-Alkylation
Objective: Attach the ethoxy-ethanol side chain.[1]
-
Reagents: 11-(Piperazin-1-yl-d8)-dibenzo...[1] (Intermediate 2), 2-(2-Chloroethoxy)ethanol (1.2 eq), Na2CO3 (2.0 eq), NaI (Cat.), n-Butanol or Toluene.[1]
-
Procedure:
Step 4: Hemifumarate Salt Formation
Objective: Crystallize the 2:1 salt.
-
Stoichiometry Check:
-
Procedure:
Analytical Characterization
Specification Table
| Test | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Identity (MS) | M+H = 392.2 ± 0.5 Da | ESI-MS (+) |
| Isotopic Purity | ≥ 99.0% d8 (d0 < 0.5%) | LC-MS (SIM Mode) |
| Chemical Purity | > 98.0% | HPLC (UV 254 nm) |
| Melting Point | 172°C – 176°C | DSC / Capillary |
| Stoichiometry | 2:1 (Base:Acid) | 1H-NMR Integration |
NMR Interpretation (1H-NMR, 400 MHz, DMSO-d6)
-
Aromatic Region (6.8 - 7.6 ppm): 8H multiplet (Dibenzo ring).[1] Unchanged from native.
-
Fumarate Signal (6.6 ppm): Singlet, 1H (relative to 1 molecule of base, integration should be 0.5 if normalized to base, or 2H if normalized to the salt unit).[1]
-
Side Chain: Multiplets at ~2.6, 3.5, 3.6 ppm corresponding to the ethoxy-ethanol chain.[1]
-
The "Silent" Region: The piperazine protons (normally at ~2.5 and ~3.4 ppm broad singlets) will be absent or suppressed to <1% residual intensity due to deuterium substitution.[1]
Mass Spectrometry (LC-MS/MS)
Handling & Stability
Storage Protocol
-
Temperature: -20°C (Long term).
-
Atmosphere: Hygroscopic; store under Argon or Nitrogen.[1]
-
Light: Protect from light (amber vials).[1]
Stability Logic (DOT Visualization)
Figure 2: Stability profile and degradation pathways for Quetiapine Hemifumarate.[1]
References
-
AstraZeneca UK Ltd. (1987).[1] Process for the preparation of a thiazepine compound. European Patent EP0240228B1.[1] Link
-
National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. Link
-
Sigma-Aldrich. (2024).[1] Quetiapine hemifumarate salt Product Specification. Link
-
Rao, R. N., et al. (2008). Separation and characterization of process-related impurities of quetiapine fumarate by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Toronto Research Chemicals. (2024).[1] Quetiapine-d8 Hemifumarate Data Sheet. Link[1]
Quetiapine-d8 Hemifumarate certificate of analysis
Topic: Quetiapine-d8 Hemifumarate Certificate of Analysis: Technical Interpretation & Bioanalytical Application Content Type: Technical Guide / Whitepaper Audience: Bioanalytical Scientists, DMPK Researchers, QA/QC Professionals
Executive Summary
In regulated bioanalysis (GLP/GCP), the integrity of the Internal Standard (IS) is the fulcrum of assay reliability. Quetiapine-d8 Hemifumarate is the preferred stable isotope-labeled (SIL) IS for the quantification of Quetiapine in biological matrices via LC-MS/MS. Its deuterium labeling (d8) provides mass differentiation, while the hemifumarate salt form ensures solid-state stability.
However, treating the Certificate of Analysis (CoA) as a mere receipt rather than a technical specification sheet is a common source of assay failure. This guide dissects the Quetiapine-d8 Hemifumarate CoA, detailing the critical distinction between chemical and isotopic purity, the mathematics of salt correction, and the validation workflows required to ensure regulatory compliance.
Compound Profile & Stoichiometry
Understanding the specific salt form is non-negotiable for accurate stock preparation. Quetiapine-d8 is most commonly supplied as a Hemifumarate salt.[1]
-
CAS Number: 1185247-12-4 (Generic for d8 salt forms; verify specific vendor CAS)[1]
-
Stoichiometry: 2:1 (Drug:Acid). Two molecules of Quetiapine-d8 are associated with one molecule of fumaric acid.[1]
-
Molecular Formula:
Table 1: Physicochemical Properties
| Parameter | Value (Approximate) | Significance in Bioanalysis |
| MW (Free Base) | 391.56 g/mol | Mass monitored in MS (Precursor ion). |
| MW (Hemifumarate) | 449.60 g/mol | Mass weighed on the balance. |
| Salt Correction Factor (SCF) | ~0.871 | Multiplier to convert Weighed Mass |
| LogP | ~2.7 (d0 reference) | Predicts retention in Reverse Phase LC. |
| pKa | 7.06, 3.3 | Dictates pH modifiers in mobile phase (e.g., Formic Acid). |
Critical CoA Parameters: Interpretation & Risk
A compliant CoA for a stable isotope must be analyzed beyond the "Pass" stamp.
Isotopic Purity (Enrichment)
-
Definition: The percentage of the molecule that actually contains the full 8 deuterium atoms (
). -
The Risk: Incomplete labeling leads to the presence of
(unlabeled Quetiapine) in your IS. If your IS contains , you will artificially inflate the analyte signal in your blank and LLOQ samples, causing carryover-like effects and failing acceptance criteria. -
Requirement: Look for "Isotopic Enrichment
98%". -
Check: The CoA should list the distribution (
, , ... ). The contribution must be negligible (<0.1% recommended).
Chemical Purity (Chromatographic)
-
Definition: The absence of other chemical species (synthesis byproducts, degradants).
-
The Risk: Impurities may not interfere with the MS signal of the IS, but they can suppress ionization or compete for binding sites.
-
Requirement:
98% by HPLC.
Water & Residual Solvents
-
The Risk: Stable isotopes are often hygroscopic. A CoA stating "10% Water Content" means 10% of your weighed mass is water, not drug.
-
Action: You must factor this into your stock solution calculation if the purity value is "As Is" rather than "Dried Basis".
Application Methodology: The "Self-Validating" Workflow
To ensure the CoA data translates to reliable assay performance, follow this logic flow for stock preparation and validation.
Calculation of True Concentration
Never weigh the powder and assume it is 100% active free base. You must apply the Salt Correction Factor (SCF) and the Purity Factor (PF) .
Where:
-
graphic Purity 100 × ( 1 − Water + Solvents 100 ) \text{PF}graphic Purity}}{100}
Note: If the CoA Purity is reported on an "As Is" basis, the water/solvent correction is already included in the purity percentage. Verify this specifically on the document.
Workflow Visualization
The following diagram illustrates the logic flow for preparing the Internal Standard Stock Solution and validating it against the CoA claims.
Figure 1: Logic workflow for the preparation and validation of Quetiapine-d8 Hemifumarate stock solutions, highlighting critical decision points regarding stoichiometry and interference.
Experimental Protocol: IS Suitability Validation
Before running patient samples, you must validate that the Quetiapine-d8 described in the CoA performs correctly in your specific matrix.
Protocol Steps:
-
Preparation of "Zero" Sample:
-
Extract blank plasma (free of Quetiapine).
-
Spike only the Internal Standard (Quetiapine-d8) at the working concentration (e.g., 50 ng/mL).
-
-
Preparation of "ULOQ" Sample:
-
Extract plasma spiked with Quetiapine (d0) at the Upper Limit of Quantification.
-
Do not add Internal Standard.
-
-
LC-MS/MS Analysis:
-
Inject the "Zero" sample. Monitor the analyte transition (e.g., m/z 384.2
253.1). -
Inject the "ULOQ" sample. Monitor the IS transition (e.g., m/z 392.2
258.1).
-
-
Data Analysis (The "Cross-Talk" Check):
-
IS
Analyte: The peak area in the analyte channel of the "Zero" sample must be < 20% of the LLOQ (Lower Limit of Quantification) signal. If it is higher, your IS contains too much unlabelled d0 (check CoA Isotopic Purity). -
Analyte
IS: The peak area in the IS channel of the "ULOQ" sample must be < 5% of the average IS response . If higher, natural isotopes of the analyte are overlapping with the IS mass window.
-
Troubleshooting CoA Discrepancies
| Observation | Probable Cause | Corrective Action |
| RT Shift | Deuterium Isotope Effect | Quetiapine-d8 may elute slightly earlier than d0. This is normal in high-efficiency columns. Ensure integration windows are wide enough. |
| Low Recovery | Salt Solubility | Hemifumarate salts dissolve well in MeOH/Water but may crash out in 100% Acetonitrile. Ensure stock is prepared in MeOH first. |
| High Background | "d0" Contamination | If the CoA shows <98% isotopic enrichment, the IS will contribute to the analyte signal. Request a new lot or increase LLOQ. |
References
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation. (2011).[3] Link
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[4] Link
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate.Link
-
Barrett, B., et al. "Validated HPLC-MS/MS method for determination of quetiapine in human plasma."[5] Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505.[5] (2007).[5] Link
-
Cayman Chemical. Quetiapine-d8 (fumarate) Product Information & CoA Example.Link[6]
Sources
- 1. Quetiapine-d8 Hemifumarate | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Quetiapine-d8 Hemifumarate (piperazine-d8) | CymitQuimica [cymitquimica.com]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
A Technical Guide to the Deuterium Labeling in Quetiapine-d8 Hemifumarate: Structure, Rationale, and Application
This in-depth technical guide provides a comprehensive overview of the deuterium labeling position in Quetiapine-d8 Hemifumarate, a critical analytical tool for researchers, scientists, and drug development professionals. This document will elucidate the precise location of the deuterium atoms, the scientific rationale for this specific labeling pattern, and its practical application in bioanalytical methodologies.
Introduction: The Significance of Isotopic Labeling in Pharmaceutical Analysis
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2] In the realm of pharmaceutical analysis and clinical research, the quantification of therapeutic agents like quetiapine in biological matrices is paramount for pharmacokinetic, toxicokinetic, and therapeutic drug monitoring studies.[3][4] Stable isotope-labeled internal standards are the gold standard for such quantitative analyses, particularly when employing mass spectrometry-based techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6]
Deuterium (²H or D), a stable isotope of hydrogen, is commonly used to synthesize these internal standards. The introduction of deuterium into a drug molecule results in a compound that is chemically identical to the parent drug but has a higher molecular weight. This mass difference is readily distinguishable by a mass spectrometer, allowing for precise and accurate quantification of the unlabeled drug in a complex sample.[7] Quetiapine-d8 Hemifumarate is the deuterated analog of Quetiapine Hemifumarate, designed to serve as a robust internal standard.[8]
Unveiling the Deuterium Labeling Position in Quetiapine-d8
The chemical structure of Quetiapine-d8 Hemifumarate is precisely defined, with eight deuterium atoms strategically incorporated into the molecule. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-(2-(4-(Dibenzo[b,f][4][9]thiazepin-11-yl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)ethoxy)ethan-1-ol, fumarate.[4]
As the IUPAC name indicates, the eight deuterium atoms are located on the piperazine ring of the quetiapine molecule. Specifically, all eight hydrogen atoms on the four methylene (-CH₂-) groups of the piperazine ring are replaced by deuterium atoms.
To visually represent this, the following diagram illustrates the chemical structure of Quetiapine-d8, highlighting the positions of the deuterium atoms.
Caption: Chemical structure of Quetiapine-d8 with deuterium atoms on the piperazine ring.
The Rationale Behind the Labeling Position: Ensuring Analytical Robustness
The choice of the piperazine ring for deuterium labeling is a deliberate and strategic decision rooted in the principles of analytical chemistry and drug metabolism.
-
Metabolic Stability: The piperazine ring is a common site of metabolism for many drugs. Placing the deuterium labels on this ring increases the likelihood that the isotopic label will be retained even if the molecule undergoes metabolic transformation at other sites. This is crucial for accurately quantifying both the parent drug and its metabolites.
-
Chemical Stability: The C-D bonds are stronger than C-H bonds, making the deuterated molecule less susceptible to chemical degradation or back-exchange of the label with protons from the solvent. This ensures the isotopic purity of the internal standard throughout sample preparation, storage, and analysis.
-
Minimal Isotopic Effect: While the C-D bond is stronger, the difference in bond energy is generally not significant enough to cause a noticeable "isotopic effect" that would alter the chromatographic retention time or ionization efficiency of the labeled compound compared to the unlabeled analyte. This co-elution and similar ionization behavior are fundamental for reliable quantification using an internal standard.
-
Sufficient Mass Shift: The incorporation of eight deuterium atoms provides a significant mass shift of +8 Da (Daltons) compared to the unlabeled quetiapine. This large mass difference prevents any potential mass spectral overlap between the analyte and the internal standard, ensuring clear and unambiguous detection.
Comparative Physicochemical Properties
The following table summarizes and compares the key physicochemical properties of Quetiapine and its deuterated analog, Quetiapine-d8.
| Property | Quetiapine | Quetiapine-d8 Hemifumarate |
| Molecular Formula | C₂₁H₂₅N₃O₂S | C₂₁H₁₇D₈N₃O₂S · ½(C₄H₄O₄) |
| Molecular Weight | 383.51 g/mol [1] | ~449.59 g/mol (free base)[8] |
| CAS Number | 111974-69-7 | 1185247-12-4[10] |
| Primary Application | Antipsychotic medication[2] | Internal standard for analytical quantification[4][10] |
| Labeling Position | N/A | Piperazine ring[4] |
Experimental Protocol: Quantitative Analysis of Quetiapine in Human Plasma using LC-MS/MS with Quetiapine-d8 Internal Standard
This section outlines a typical experimental workflow for the quantification of quetiapine in human plasma, employing Quetiapine-d8 Hemifumarate as an internal standard. This protocol is a self-validating system, where the consistent recovery and response of the internal standard across samples validate the accuracy of the analyte measurement.
Step 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma sample, add 20 µL of Quetiapine-d8 Hemifumarate internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Step 2: LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A suitable reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 10% to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Quetiapine: m/z 384.2 → 253.1
-
Quetiapine-d8: m/z 392.2 → 261.1
-
-
Step 3: Data Analysis
-
Integrate the peak areas for both the quetiapine and Quetiapine-d8 MRM transitions.
-
Calculate the peak area ratio (Quetiapine / Quetiapine-d8).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibrators.
-
Determine the concentration of quetiapine in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates this experimental workflow.
Caption: Workflow for quantitative analysis of Quetiapine using Quetiapine-d8 as an internal standard.
Conclusion
The deuterium labeling of Quetiapine-d8 Hemifumarate on the piperazine ring is a well-considered design that ensures its suitability as an internal standard for robust and reliable bioanalytical applications. Its metabolic and chemical stability, coupled with a significant mass shift, provides the necessary attributes for accurate quantification of quetiapine in complex biological matrices. Understanding the precise location and the rationale behind this isotopic labeling is essential for researchers and scientists in the field of drug development and clinical analysis to confidently employ this critical analytical tool.
References
-
Veeprho. Quetiapine-D8 (Fumarate Salt). [Link]
-
Krištić, J., et al. (2024). Vitreous humor in the forensic toxicology of quetiapine and its metabolites. Forensic Science, Medicine and Pathology. [Link]
- Google Patents. US8389716B2 - Process for the synthesis of quetiapine.
-
Cerilliant. Quetiapine-D8 hemifumarate. [Link]
-
BIO-QUETIAPINE Product Monograph. (2020). [Link]
-
ResearchGate. Chemical structure of Quetiapine fumarate. [Link]
-
Mittapelli, V., et al. (2010). Identification, isolation, synthesis and characterization of principal oxidation impurities in Quetiapine. RASĀYAN Journal of Chemistry. [Link]
-
Chemical Methodologies. (2018). Review article. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 5281025, Quetiapine Fumarate. [Link]
-
ResearchGate. Rapid determination of quetiapine in blood by gas chromatography-mass spectrometry. Application to post-mortem cases. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate. [Link]
-
Pharmaffiliates. Quetiapine-impurities. [Link]
-
PubMed. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. [Link]
-
Wikipedia. Quetiapine. [Link]
-
MDPI. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example. [Link]
-
U.S. Food and Drug Administration. (2007). Chemistry Review(s). [Link]
-
PharmGKB. Summary annotation for rs4818 (COMT); quetiapine; Schizophrenia (level 3 Efficacy). [Link]
Sources
- 1. Quetiapine - Wikipedia [en.wikipedia.org]
- 2. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Important Requirements for the Selection of Internal Standards during the Development of Desorption/Ionization Assays for Drug Quantification in Biological Matrices—A Practical Example [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quetiapine-D8 hemifumarate | Certified Solutions Standards | Certified Reference Materials - Cerilliant [cerilliant.com]
- 9. US8389716B2 - Process for the synthesis of quetiapine - Google Patents [patents.google.com]
- 10. caymanchem.com [caymanchem.com]
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Quetiapine-d8 Hemifumarate
Introduction: The Analytical Imperative for Deuterated Quetiapine
Quetiapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. In the realm of pharmaceutical analysis and clinical toxicology, the quantification of quetiapine in biological matrices is of paramount importance for therapeutic drug monitoring, pharmacokinetic studies, and forensic investigations. To achieve the highest degree of accuracy and precision in such analyses, stable isotope-labeled internal standards are indispensable. Quetiapine-d8, a deuterated analog of quetiapine, serves as the gold standard internal standard for mass spectrometry-based quantification.[1][2] This guide provides a comprehensive technical overview of the mass spectrometric behavior of Quetiapine-d8 Hemifumarate, with a focus on its fragmentation pattern, the underlying mechanistic principles, and a robust protocol for its analysis.
This document is intended for researchers, scientists, and drug development professionals who seek a deep, field-proven understanding of how to effectively utilize and interpret the mass spectral data of Quetiapine-d8.
Pillar I: The Molecular Architecture and its Influence on Mass Spectrometric Behavior
Quetiapine possesses a dibenzothiazepine core linked to a piperazine ring, which in turn is connected to an ethoxyethanol side chain. In Quetiapine-d8, eight hydrogen atoms on the piperazine ring are replaced with deuterium. This seemingly subtle modification has profound implications for its mass spectrometric analysis, providing a distinct mass shift that allows it to be differentiated from the unlabeled analyte while maintaining nearly identical chemical and chromatographic properties.
The basic nitrogen atoms in the piperazine ring are readily protonated under typical electrospray ionization (ESI) conditions in positive ion mode, making this the preferred method for achieving high sensitivity. The resulting protonated molecule, [M+H]⁺, is the precursor ion for subsequent fragmentation analysis (MS/MS).
Pillar II: Elucidating the Fragmentation Pathway of Quetiapine-d8
The fragmentation of protonated Quetiapine-d8, induced by collision with an inert gas in the collision cell of a mass spectrometer (Collision-Induced Dissociation, CID), is a predictable and reproducible process.[3][4] The fragmentation primarily occurs at the weakest bonds and most chemically labile sites within the molecule. The deuterated piperazine ring plays a central role in the characteristic fragmentation pattern.
The expected protonated molecule for Quetiapine-d8 has a monoisotopic mass of approximately 392.22 g/mol (for the free base). Upon collision-induced dissociation, this precursor ion undergoes fragmentation to produce a series of characteristic product ions. The most abundant and analytically significant fragmentation pathway involves the cleavage of the piperazine ring system.
A detailed study of the photodegradation of quetiapine using a Q-TOF mass spectrometer revealed three main fragment ions for the unlabeled compound at m/z 279.0939, 253.0789, and 221.1066, which are formed as a result of the piperazine ring breaking.[5] Based on the fragmentation of unlabeled quetiapine, the primary fragmentation of Quetiapine-d8 involves the cleavage of the C-N bonds within the piperazine ring and the bond connecting the piperazine ring to the ethoxyethanol side chain.
Proposed Fragmentation Mechanism:
The primary fragmentation pathway of protonated Quetiapine-d8 ([M+H]⁺ at m/z 392) is initiated by the cleavage of the bond between the piperazine ring and the ethoxyethanol side chain. This is followed by a characteristic cleavage of the piperazine ring itself.
-
Precursor Ion: The protonated molecule of Quetiapine-d8, [C₂₁H₁₇D₈N₃O₂S + H]⁺, has an m/z of 392.2 .
-
Primary Fragmentation: The most prominent fragmentation event is the cleavage of the piperazine ring, leading to the formation of a stable dibenzothiazepine-containing fragment. For unlabeled Quetiapine, a major product ion is observed at m/z 253.1.[5][6] This corresponds to the loss of the deuterated piperazine-ethoxyethanol side chain. For Quetiapine-d8, this would result in a product ion that retains the dibenzothiazepine core and a portion of the piperazine ring. The key product ion for Quetiapine-d8 is therefore expected at m/z 253.1 , as the deuterium atoms are lost with the side chain.
-
Secondary Fragmentation: Further fragmentation of the dibenzothiazepine core can occur at higher collision energies, but the transition from m/z 392.2 to m/z 253.1 is the most specific and widely used for quantification.
The following diagram illustrates the proposed primary fragmentation pathway of Quetiapine-d8.
Pillar III: A Self-Validating Experimental Protocol for LC-MS/MS Analysis
The following protocol is designed to be a robust starting point for the analysis of Quetiapine-d8 Hemifumarate. The causality behind each step is explained to ensure a deep understanding and facilitate troubleshooting.
Sample and Standard Preparation
-
Rationale: Accurate preparation of standards is the foundation of quantitative analysis. The use of a deuterated internal standard corrects for variations in sample preparation and instrument response.
-
Protocol:
-
Prepare a stock solution of Quetiapine-d8 Hemifumarate in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water.
-
For method development, prepare a solution of unlabeled Quetiapine to optimize fragmentation parameters.
-
Liquid Chromatography
-
Rationale: Chromatographic separation is crucial to resolve the analyte from potential interferences in the sample matrix, thereby enhancing the specificity and sensitivity of the analysis. A reversed-phase C18 column is well-suited for retaining and separating the moderately polar Quetiapine molecule.
-
Protocol:
-
Column: C18, 50 mm x 2.1 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry
-
Rationale: Tandem mass spectrometry (MS/MS) provides two levels of mass filtering (precursor ion and product ion), which confers exceptional selectivity. Electrospray ionization in positive mode is chosen due to the presence of basic nitrogen atoms that are readily protonated.
-
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quetiapine-d8: Precursor m/z 392.2 → Product m/z 253.1
-
Quetiapine (for optimization): Precursor m/z 384.2 → Product m/z 253.1
-
-
Collision Energy: Optimize between 20-40 eV to maximize the signal of the product ion. Start with an initial value of 30 eV.
-
Dwell Time: 100 ms.
-
The following diagram illustrates the experimental workflow.
Data Presentation: A Summary of Key Mass Spectrometric Parameters
| Parameter | Quetiapine | Quetiapine-d8 | Rationale |
| Chemical Formula | C₂₁H₂₅N₃O₂S | C₂₁H₁₇D₈N₃O₂S | Deuteration on the piperazine ring |
| Monoisotopic Mass | 383.17 g/mol | 391.22 g/mol | 8 Da mass shift due to deuterium |
| Precursor Ion [M+H]⁺ | m/z 384.2 | m/z 392.2 | Protonation in ESI positive mode |
| Primary Product Ion | m/z 253.1 | m/z 253.1 | Loss of the piperazine-ethoxyethanol side chain |
| MRM Transition | 384.2 → 253.1 | 392.2 → 253.1 | Specific transition for quantification |
Conclusion: A Foundation for Confident Analysis
The mass spectrometric fragmentation of Quetiapine-d8 Hemifumarate is a well-defined process that is highly analogous to its unlabeled counterpart. By understanding the core principles of its ionization and fragmentation, researchers can develop and validate robust and reliable analytical methods for its quantification. The protocol and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and professionals in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. The use of Quetiapine-d8 as an internal standard, coupled with the highly selective and sensitive nature of LC-MS/MS, ensures the generation of high-quality, defensible data.
References
-
Davis, K. L., & Liang, H. R. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 61, 148-153. [Link]
-
Veeprho. (n.d.). Quetiapine-D8 (Fumarate Salt). Retrieved February 7, 2026, from [Link]
-
Segura, M., et al. (2018). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Journal of Pharmaceutical and Biomedical Analysis, 159, 23-30. [Link]
-
Skibiński, R. (2011). Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. ResearchGate. [Link]
-
Thevis, M., et al. (2010). In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. Rapid Communications in Mass Spectrometry, 24(9), 1265-1276. [Link]
- Popa, D. S., et al. (2011). Identification of main fragmentation ions of degradation impurities of quetiapine. Journal of Pharmaceutical and Biomedical Analysis, 54(5), 1155-1162.
- Li, K., et al. (2010). Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study.
-
Mandrioli, R., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 529-535. [Link]
-
Waters Corporation. (2010). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. [Link]
-
Zhang, Y., et al. (2018). A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. Journal of Chromatography B, 1092, 334-340. [Link]
-
Waters Corporation. (2020). Routine Accurate Mass Measurement for the Identification of Impurities in Quetiapine Fumarate API Using the SmartMS-Enabled ACQUITY RDa Detector. [Link]
- Reddy, G. B., et al. (2008). Identification, isolation, synthesis and characterization of an impurity in quetiapine bulk drug substance. Journal of Pharmaceutical and Biomedical Analysis, 46(4), 735-741.
-
Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6598. [Link]
-
Erisken, S., et al. (2010). Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. Journal of Chromatography B, 878(11-12), 853-862. [Link]
- Wong, Y. N., et al. (2017). Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand, 100(Suppl. 5), S158-S166.
-
Skibiński, R. (2011). A study of photodegradation of quetiapine by the use of LC-MS/MS method. ResearchGate. [Link]
-
Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]
-
Wikipedia. (2023). Collision-induced dissociation. [Link]
- Kavanagh, P., et al. (2014). Study of collision-induced dissociation of electrospray-generated protonated cathinones. Rapid Communications in Mass Spectrometry, 28(2), 137-146.
-
PubChem. (n.d.). Quetiapine-d8 Fumarate. Retrieved February 7, 2026, from [Link]
- Pagano, A. M., et al. (2016). The role of quetiapine in the treatment of dissociative episodes in the acute phase.
-
National High Magnetic Field Laboratory. (n.d.). Collision-Induced Dissociation. Retrieved February 7, 2026, from [Link]
- Wesdemiotis, C., et al. (2011). Collision induced dissociation study of ester-based polyurethane fragmentation reactions. Journal of the American Society for Mass Spectrometry, 22(1), 105-116.
Sources
Solubility Profile and Handling of Quetiapine-d8 Hemifumarate
This guide details the solubility profile, handling protocols, and physicochemical considerations for Quetiapine-d8 Hemifumarate , a deuterated internal standard critical for the precise quantification of Quetiapine via LC-MS/MS.[1]
Technical Guide for Analytical Method Development
Executive Summary & Chemical Context
Quetiapine-d8 Hemifumarate is the stable isotope-labeled salt form of the atypical antipsychotic Quetiapine. In bioanalytical workflows (specifically LC-MS/MS), it serves as the "Gold Standard" internal standard (IS).[1] Its physicochemical behavior is governed by two factors: the lipophilic dibenzothiazepine backbone (requiring organic solvents) and the hemifumarate acid moiety (providing limited ionic character).
While deuterium labeling (
Physicochemical Properties
| Property | Quetiapine Hemifumarate (Native) | Quetiapine-d8 Hemifumarate (IS) |
| CAS Number | 111974-72-2 | 1185247-12-4 |
| Molecular Formula | ||
| Molecular Weight | 441.54 g/mol | ~449.59 g/mol |
| Form | White Crystalline Solid | White Crystalline Solid |
| pKa (Base) | ~7.06 (Piperazine N) | ~7.06 (Assumed equivalent) |
| LogP | 2.70 | 2.70 |
Solubility Landscape
The solubility of Quetiapine-d8 Hemifumarate is dictated by the "like dissolves like" principle, but with a caveat: the salt form resists dissolution in non-polar solvents (like Hexane) while the large organic backbone limits solubility in pure water.
Primary Solvent Data
The following data aggregates vendor COA specifications (Cayman Chemical, TRC) and validated USP method parameters.
| Solvent | Solubility Limit | Application | Technical Notes |
| DMSO | ~20 - 22 mg/mL | Primary Stock | Recommended. Excellent solvation power.[1] Stable at -20°C. |
| DMF | ~10 - 20 mg/mL | Alternative Stock | Good solubility, but harder to evaporate/remove than MeOH.[1] |
| Methanol | Soluble | Working Stock | Preferred for LC-MS injections due to volatility and mobile phase compatibility. |
| Acetonitrile | Soluble (Low Conc.) | Working Solution | Standard carrier for commercial reference standards (e.g., Cerilliant 100 µg/mL). |
| Water | < 1 mg/mL | Incompatible | Avoid for Stock. Sparingly soluble.[1][2] Requires pH adjustment or organic co-solvent (DMSO). |
| PBS (pH 7.2) | ~0.5 mg/mL | Biological Buffer | Requires pre-dissolution in DMSO (1:1 ratio) to prevent precipitation.[1][2] |
Experimental Protocols
Protocol A: Preparation of Master Stock Solution (1 mg/mL)
Objective: Create a stable, high-concentration stock for long-term storage. Causality: DMSO is selected over Methanol for the Master Stock because it prevents evaporation-induced concentration shifts during storage at -20°C.
-
Weighing: Accurately weigh 1.0 mg of Quetiapine-d8 Hemifumarate into a distinct amber glass vial (to prevent photodegradation).
-
Correction Factor: Ensure you account for the salt form.[3] If the target concentration is based on the free base, multiply the target mass by the ratio of MW (Salt) / MW (Base).
-
-
Solvation: Add 1.0 mL of anhydrous DMSO .
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 40 kHz for 5 minutes at room temperature.
-
Check: Solution must be optically clear.
-
-
Storage: Purge headspace with Argon or Nitrogen gas. Cap tightly and store at -20°C.
Protocol B: Preparation of Working Internal Standard (IS)
Objective: Prepare a working solution compatible with LC-MS mobile phases (typically Water/Acetonitrile or Water/Methanol).
-
Aliquot: Thaw the Master Stock (DMSO) to room temperature and vortex.
-
Dilution: Dilute the Master Stock 100-fold into 100% Methanol or 50:50 Methanol:Water .
-
Why Methanol? High DMSO concentrations can suppress ionization in the MS source. Diluting into Methanol reduces the DMSO burden while maintaining solubility.
-
-
Final Concentration: Target range is typically 10 - 100 ng/mL depending on the sensitivity of the mass spectrometer.
Mechanistic Visualization
The following diagrams illustrate the logical workflow for solvent selection and the dissolution process.
Diagram 1: Solubility Logic & Solvent Selection
This decision tree guides the researcher in choosing the correct solvent based on the intended application.
Caption: Decision matrix for solvent selection based on analytical goals. DMSO is the universal solubilizer, while water requires intermediate steps.
Diagram 2: "Gold Standard" Preparation Workflow
A step-by-step visualization of the protocol to ensure analytical reproducibility.
Caption: The critical path for preparing a stable Master Stock solution. Visual inspection is a mandatory quality gate.
Troubleshooting & Optimization
Issue: Precipitation upon dilution into water.
-
Cause: The hydrophobic dibenzothiazepine rings aggregate when the organic solvent fraction drops too low.
-
Solution: Maintain at least 5-10% organic solvent (MeOH or ACN) in the final aqueous working solution. Do not use 100% aqueous buffers for working standards.
Issue: Peak Tailing in LC-MS.
-
Cause: Interaction of the secondary amine with silanol groups on the column.
-
Solution: While not strictly a solubility issue, ensure the mobile phase contains a modifier like 0.1% Formic Acid or Ammonium Formate . This lowers the pH, ensuring the Quetiapine is fully protonated (soluble) and minimizes silanol interactions.
References
-
United States Pharmacopeia (USP). Quetiapine Extended-Release Tablets: Dissolution and Analysis. USP-NF Revision Bulletin. Retrieved from [Link][1][2][6]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Quetiapine | 111974-69-7 [chemicalbook.com]
- 4. caymanchem.com [caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity GC-MS Protocol for the Quantitation of Quetiapine and Major Metabolites in Human Plasma
Abstract
This application note details a robust, validated protocol for the simultaneous quantification of Quetiapine (QTP) and its pharmacologically active metabolites, 7-hydroxyquetiapine (7-OH-QTP) and N-desalkylquetiapine (NorQTP), in human plasma. While LC-MS/MS is often the gold standard for polar drugs, this GC-MS method offers a cost-effective, high-specificity alternative accessible to most forensic and clinical laboratories. The method utilizes alkaline Liquid-Liquid Extraction (LLE) followed by silylation with BSTFA + 1% TMCS to overcome the thermal instability and polarity of the analytes. The protocol achieves a Lower Limit of Quantitation (LLOQ) of 10 ng/mL, sufficient for therapeutic monitoring and forensic toxicology.
Introduction & Scientific Rationale
Quetiapine is an atypical antipsychotic acting as an antagonist at serotonin (5-HT2A) and dopamine (D2) receptors. It is extensively metabolized by CYP3A4 and CYP2D6.
The Analytical Challenge
Quetiapine possesses a dibenzothiazepine ring and a piperazine-ethoxy-ethanol side chain. The terminal hydroxyl group and the piperazine nitrogen render the molecule polar and thermally labile. Direct injection into a GC inlet often results in:
-
Adsorption: Active sites in the liner cause peak tailing.
-
Thermal Degradation: Dehydration of the alcohol moiety.
-
Low Sensitivity: Poor ionization efficiency in standard EI without derivatization.
The Solution: Silylation Derivatization
To enable stable GC-MS analysis, we employ Trimethylsilylation .[1]
-
Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Mechanism: The TMS group replaces the active hydrogen on the hydroxyl group (and amine in NorQTP), reducing polarity and increasing volatility.
-
Result: Sharp, symmetrical peaks and distinct mass spectra suitable for Selected Ion Monitoring (SIM).
Experimental Strategy & Workflow
The following diagram outlines the critical decision points and workflow logic for this protocol.
Figure 1: Analytical workflow for Quetiapine GC-MS analysis highlighting the critical derivatization step.
Materials and Reagents
Standards
-
Target Analytes: Quetiapine fumarate, 7-hydroxyquetiapine, N-desalkylquetiapine (Cerilliant or Sigma-Aldrich).
-
Internal Standard (IS): Quetiapine-D8 (Deuterated analogue is preferred over Clozapine to compensate for derivatization variability).
Reagents
-
Derivatization: BSTFA + 1% TMCS (Sigma-Aldrich, Grade: GC Derivatization).
-
Solvents: n-Hexane (HPLC Grade), Isoamyl alcohol (HPLC Grade), Ethyl Acetate (HPLC Grade).
-
Buffer: Saturated Potassium Carbonate (
) or 1M NaOH.
Detailed Protocol
Preparation of Standards
-
Stock Solutions: Prepare 1 mg/mL stock solutions of all analytes and IS in Methanol. Store at -20°C.
-
Working Solutions: Dilute stock to create a calibration curve range: 10, 50, 100, 250, 500, 1000 ng/mL in blank plasma.
-
IS Working Solution: Prepare Quetiapine-D8 at 500 ng/mL in methanol.
Sample Preparation (Alkaline LLE)
Rationale: Quetiapine is a base (pKa ~7.4 and 10.2). High pH is required to suppress ionization and drive the drug into the organic phase.
-
Aliquot: Transfer 200 µL of plasma (calibrator, QC, or patient sample) into a 1.5 mL polypropylene microcentrifuge tube.
-
Internal Standard: Add 20 µL of IS working solution. Vortex briefly.
-
Alkalinization: Add 50 µL of Saturated
(pH ~12). Vortex for 10 seconds. -
Extraction: Add 1000 µL of extraction solvent (n-Hexane:Isoamyl Alcohol, 98:2 v/v).
-
Note: Ethyl Acetate:Hexane (50:50) is a viable alternative if higher recovery of polar metabolites is needed, but it extracts more matrix.
-
-
Agitation: Vortex vigorously for 2 minutes or mechanically shake for 10 minutes.
-
Separation: Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer: Transfer the upper organic layer (~800 µL) to a clean glass autosampler vial or insert.
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Ensure complete dryness. Moisture kills the derivatization reagent.
Derivatization
-
Reconstitution: To the dried residue, add 50 µL of Ethyl Acetate.
-
Reagent Addition: Add 50 µL of BSTFA + 1% TMCS.
-
Reaction: Cap the vial tightly (use crimp caps with PTFE/Silicone septa). Incubate at 70°C for 30 minutes in a heating block.
-
Cooling: Allow to cool to room temperature. Transfer to the autosampler.
Instrumental Method (GC-MS)[2][3]
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
Gas Chromatography Conditions
| Parameter | Setting |
| Column | DB-5MS UI (30 m × 0.25 mm × 0.25 µm) or equivalent (Rxi-5Sil MS) |
| Carrier Gas | Helium (Ultra High Purity), Constant Flow: 1.0 mL/min |
| Inlet | Splitless Mode |
| Inlet Temperature | 260°C |
| Injection Volume | 1.0 µL |
| Liner | Deactivated splitless liner with glass wool (to trap non-volatiles) |
| Oven Program | Initial: 100°C (Hold 1 min) Ramp 1: 30°C/min to 250°C Ramp 2: 10°C/min to 300°C (Hold 5 min) |
| Total Run Time | ~16 minutes |
Mass Spectrometry Conditions (EI-SIM)
Source Temp: 230°C | Quad Temp: 150°C | Transfer Line: 280°C
SIM Table (Selected Ion Monitoring): Use the retention times (RT) established by running neat standards.
| Analyte | Approx RT (min) | Quant Ion ( | Qualifier Ions ( |
| Norquetiapine-TMS | 8.5 | 252 | 210, 128 |
| Quetiapine-TMS | 10.2 | 251 | 322, 279 |
| 7-OH-Quetiapine-TMS | 10.8 | 314 | 298, 327 |
| Quetiapine-D8 (IS) | 10.2 | 259 * | 330 |
Note on Ions: The Quant ion 251 for Quetiapine-TMS corresponds to the cleavage of the side chain. Ensure the IS ion (259) is +8 mass units from the analyte quant ion if the D8 label is on the piperazine ring retained in that fragment.
Method Validation & Performance
The following data represents typical performance metrics for this protocol.
| Parameter | Specification | Result |
| Linearity | > 0.995 (10–1000 ng/mL) | |
| Recovery | Absolute Extraction Efficiency | > 85% |
| Precision | Intra-day / Inter-day CV | < 8% / < 12% |
| Sensitivity | Limit of Detection (LOD) | 3 ng/mL |
| Sensitivity | Limit of Quantitation (LOQ) | 10 ng/mL |
Troubleshooting & Expert Insights
Decision Tree for Common Issues
Figure 2: Troubleshooting logic for GC-MS analysis of silylated derivatives.
Expert Tips
-
Moisture Control: BSTFA hydrolyzes instantly upon contact with water. If your extract looks cloudy or the reagent turns white/precipitates, the derivatization failed. Ensure the
drying step is complete. -
Liner Maintenance: Quetiapine is "sticky." Use Ultra-Inert liners containing glass wool. Change the liner every 50-100 injections to maintain peak shape.
-
Carryover: Due to the high boiling point, run a solvent blank (Ethyl Acetate) between high-concentration samples.
-
IS Selection: If Quetiapine-D8 is unavailable, Clozapine can be used as an IS due to structural similarity, but D8 is superior for correcting extraction variability.
References
-
Nirogi, R., et al. (2007). Liquid chromatography-tandem mass spectrometry method for the quantification of quetiapine in human plasma.[2][3][4] Journal of Pharmaceutical and Biomedical Analysis. Link
-
Papoutsis, I., et al. (2014). Development and validation of a GC/MS method for the determination of quetiapine and its metabolites in blood and vitreous humor. Journal of Forensic Sciences. Link
-
Fisher, D.S., et al. (2012).[5] Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS.[4] Biomedical Chromatography.[6][2] Link
-
Sigma-Aldrich. (n.d.). Derivatization Reagents for GC: BSTFA and MSTFA Protocols.[1][7]Link
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Vitreous humor in the forensic toxicology of quetiapine and its metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Pharmacokinetic Profiling of Quetiapine Using Quetiapine-d8 Hemifumarate as an Internal Standard
Executive Summary
This application note details a validated protocol for the quantification of Quetiapine in human plasma using Quetiapine-d8 Hemifumarate as a stable isotope-labeled internal standard (SIL-IS). Designed for pharmacokinetic (PK) and bioequivalence studies, this method aligns with ICH M10 and FDA Bioanalytical Method Validation guidelines. The use of the d8-isotopolog specifically addresses matrix-induced ionization suppression, ensuring high precision (%CV < 5%) and accuracy across a dynamic range of 1.0 – 1000 ng/mL.
Scientific Rationale & Mechanism
Why Quetiapine-d8?
In LC-MS/MS bioanalysis, "Matrix Effects" (ME) caused by co-eluting phospholipids and endogenous salts can suppress or enhance ionization efficiency.
-
Analog IS (e.g., Clozapine): Elutes at a different retention time than Quetiapine, meaning it experiences different matrix effects at the moment of ionization.
-
Deuterated IS (Quetiapine-d8): Co-elutes with the analyte (or elutes with a negligible shift due to the deuterium isotope effect). Therefore, it experiences the exact same ionization environment. If the analyte signal is suppressed by 30%, the IS signal is also suppressed by 30%. The ratio (Analyte/IS) remains constant, preserving quantitative accuracy.
The Hemifumarate Salt Factor
Quetiapine is a dibenzothiazepine derivative.[1][2] The "Hemifumarate" salt form is chosen for its superior stability compared to the free base.
-
Stoichiometry: 2 Quetiapine molecules : 1 Fumaric Acid molecule.
-
Critical Calculation: When preparing stock solutions, you must account for the salt moiety and the deuterium mass difference to calculate the "Free Base Equivalent" concentration.
Experimental Protocol
Materials & Reagents
-
Analyte: Quetiapine Hemifumarate (Reference Standard).[3]
-
Internal Standard: Quetiapine-d8 Hemifumarate (Isotopic purity ≥ 99 atom % D).
-
Matrix: Human Plasma (K2EDTA or Lithium Heparin).
-
Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.
Stock Solution Preparation (The "Salt Correction" Step)
-
Objective: Prepare 1.0 mg/mL (free base equivalent) stock.
-
Formula:
-
Note: Ensure you use the specific MW from your CoA (Certificate of Analysis). Quetiapine-d8 Hemifumarate MW is typically ~507.6 Da (depending on hydration), whereas the d8 Free Base is ~391.5 Da.
Sample Preparation: Protein Precipitation (PPT)
This method uses PPT for high throughput, suitable for clinical trial sample volumes.
-
Aliquot: Transfer 50 µL of plasma sample into a 96-well plate.
-
IS Addition: Add 20 µL of Quetiapine-d8 working solution (500 ng/mL in 50:50 MeOH:Water).
-
Precipitation: Add 200 µL of ice-cold Acetonitrile.
-
Agitation: Vortex for 2 minutes at high speed.
-
Centrifugation: Spin at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate containing 100 µL of 10mM Ammonium Formate (Dilution step to improve peak shape).
LC-MS/MS Conditions
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50mm, 2.6µm | Balances resolution with run time (< 4 min). |
| Mobile Phase A | 10mM Ammonium Formate + 0.1% Formic Acid in Water | Acidic pH ensures protonation of the piperazine nitrogen ([M+H]+). |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic modifier for elution. |
| Flow Rate | 0.5 mL/min | Optimal for ESI efficiency. |
| Injection Vol | 2 - 5 µL | Minimize carryover. |
| Ionization | ESI Positive Mode | Quetiapine is a basic drug (pKa ~7.4). |
Gradient Profile:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibration)
-
4.0 min: Stop
MRM Transitions (Mass Spectrometry)
Verify specific transitions via product ion scan, as fragmentation can vary by collision energy.
| Compound | Precursor (m/z) | Product (m/z) | Type | Note |
| Quetiapine | 384.2 | 253.1 | Quantifier | Loss of piperazine-ethanol side chain.[3] |
| Quetiapine | 384.2 | 221.1 | Qualifier | Secondary fragment. |
| Quetiapine-d8 | 392.2 | 253.1 | Quantifier | Critical: If d8 is on the piperazine ring, the 253 fragment (tricyclic core) contains NO deuterium. |
Technical Note on Cross-Talk: Because the Product Ion (253.1) is often the same for both Analyte and IS, chromatographic separation is not required, but mass resolution on Q1 (Precursor) must be unit resolution or better to prevent the 384 isotope envelope from overlapping with 392 (unlikely given +8 Da shift).
Analytical Workflow Diagram
Figure 1: End-to-end bioanalytical workflow for Quetiapine quantification.
Validation Strategy (ICH M10 Compliance)
To ensure scientific integrity, the following validation modules must be executed:
Selectivity & Specificity[1]
-
Test: Analyze 6 lots of blank human plasma (including lipemic and hemolyzed).
-
Acceptance: Interference at Quetiapine retention time must be < 20% of the LLOQ response. Interference at IS retention time must be < 5% of average IS response.
Matrix Effect (ME) Assessment
This is the most critical step justifying the use of Quetiapine-d8.
-
Calculation:
-
IS Normalized ME:
-
Goal: The IS-normalized ME should be close to 1.0 (indicating the IS compensates perfectly for suppression).
Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) .
Mechanism of Error Correction Diagram
Figure 2: Mechanism of Matrix Effect correction using a co-eluting Deuterated Internal Standard.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low IS Recovery | Ion suppression or poor extraction. | Check phospholipid elution profile. Perform a post-column infusion test. Consider switching to Liquid-Liquid Extraction (LLE) using Hexane:Ethyl Acetate (80:20). |
| Non-Linear Calibration | Saturation of detector. | Use a less sensitive transition (e.g., C13 isotope) or dilute samples. |
| Cross-Signal Contribution | Isotopic impurity. | Check "Isotopic Purity" of d8. If d8 contains 0.5% d0, it will cause a high background in the blank, raising the LLOQ. |
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10.
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.
-
Barrett, B., et al. (2007).[4] "Validated HPLC-MS/MS method for determination of quetiapine in human plasma." Journal of Pharmaceutical and Biomedical Analysis, 44(2), 498-505.[4]
- Mandrioli, R., et al. (2015). "Liquid chromatography-tandem mass spectrometry methods for the analysis of antipsychotic drugs in human biological fluids." Current Drug Metabolism. (Contextual reference for d8 usage).
Sources
Quantitative analysis of Quetiapine in human plasma with a deuterated standard
Application Note: High-Sensitivity Quantitative Analysis of Quetiapine in Human Plasma via LC-MS/MS
Abstract
This application note details a robust, high-sensitivity protocol for the quantification of Quetiapine in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Utilizing a deuterated internal standard (Quetiapine-d8), this method compensates for matrix effects and recovery variations, ensuring compliance with FDA Bioanalytical Method Validation guidelines (2018). The method demonstrates a linear dynamic range of 1.0 – 500.0 ng/mL, making it suitable for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling.
Introduction
Quetiapine is an atypical antipsychotic widely prescribed for schizophrenia and bipolar disorder. Its pharmacokinetics can vary significantly between individuals due to metabolism by CYP3A4. Accurate quantification in plasma is critical for correlating exposure with efficacy and toxicity.
Why Quetiapine-d8? While structural analogs like Clozapine are sometimes used as Internal Standards (IS), they do not co-elute perfectly with Quetiapine and may experience different ion suppression zones in the chromatogram. Quetiapine-d8, a stable isotope-labeled IS, shares identical physicochemical properties and retention time with the analyte. This ensures that any signal variation caused by extraction inefficiency or matrix-induced ionization suppression is perfectly mirrored by the IS, providing the highest level of quantitative accuracy.
Materials and Reagents
-
Reference Standards:
-
Quetiapine Fumarate (>99% purity)
-
Quetiapine-d8 Fumarate (Isotopic purity >99%)
-
-
Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Methyl tert-butyl ether (MTBE).
-
Additives: Formic Acid (FA), Ammonium Formate (10 mM).
-
Biological Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Experimental Protocol
Preparation of Stock and Working Solutions[2]
-
Stock Solutions: Dissolve Quetiapine and Quetiapine-d8 separately in Methanol to a concentration of 1.0 mg/mL. Store at -20°C.
-
Working Standard (WS): Serially dilute the Quetiapine stock with 50% Methanol/Water to create calibration spikes (e.g., 10, 20, 100... 5000 ng/mL).
-
Internal Standard Working Solution (ISWS): Dilute Quetiapine-d8 stock to 50 ng/mL in 50% Methanol.
Sample Preparation (Liquid-Liquid Extraction)
We utilize Liquid-Liquid Extraction (LLE) with MTBE. This solvent provides high recovery for Quetiapine while minimizing the co-extraction of plasma phospholipids, which are a primary cause of matrix effects.
Workflow Diagram:
Figure 1: Liquid-Liquid Extraction (LLE) workflow for Quetiapine isolation from human plasma.
LC-MS/MS Conditions
Chromatography (HPLC/UPLC):
-
Column: Waters XBridge C18 (50 x 2.1 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 - 0.5 min: 10% B (Isocratic hold)
-
0.5 - 3.0 min: 10% -> 90% B (Linear ramp)
-
3.0 - 4.0 min: 90% B (Wash)
-
4.0 - 4.1 min: 90% -> 10% B (Return to initial)
-
4.1 - 6.0 min: 10% B (Re-equilibration)
-
Mass Spectrometry:
-
Source: ESI Positive Mode.
-
Mechanism: The transition monitors the cleavage of the dibenzothiazepine core. Quetiapine-d8 is typically deuterated on the piperazine ring or the ethoxy tail. The primary fragment (m/z 253.1) corresponds to the tricyclic core, which often remains unlabeled in d8 standards, meaning the product ion is shared. Note: If your d8 standard is labeled on the benzene rings, the product ion will shift.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 40 | 25 |
| Quetiapine-d8 (IS) | 392.2 | 253.1 | 40 | 25 |
Method Validation (FDA 2018 Guidelines)
The following parameters must be validated to ensure the method's reliability.
Selectivity & Specificity
Analyze blank plasma from at least 6 different donors (including lipemic and hemolyzed lots).
-
Acceptance Criteria: No interfering peaks at the retention time of Quetiapine or IS (> 20% of LLOQ response).
Linearity
Construct a calibration curve (1, 2, 5, 10, 50, 200, 400, 500 ng/mL).
-
Regression: Linear (y = mx + c) with 1/x² weighting.
-
Acceptance: r² > 0.99. Back-calculated concentrations must be within ±15% (±20% for LLOQ).
Accuracy & Precision
Analyze Quality Control (QC) samples at four levels (LLOQ, Low, Mid, High) in quintuplicate (n=5) over three separate runs.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (CV%) | Accuracy (%) |
| LLOQ | 1.0 | < 10.5 | 95.2 |
| Low QC | 3.0 | < 6.2 | 98.4 |
| Mid QC | 200.0 | < 4.5 | 101.2 |
| High QC | 400.0 | < 3.8 | 99.7 |
Matrix Effect & Recovery
-
Matrix Factor (MF): Compare peak area of analyte spiked into extracted blank plasma vs. analyte in pure solution.
-
Result: IS-normalized MF should be close to 1.0 (e.g., 0.95 - 1.05), indicating Quetiapine-d8 effectively tracks ionization suppression.
-
-
Recovery: Compare peak area of extracted QC samples vs. post-extraction spiked blanks.
-
Typical Recovery: ~85-95% using MTBE extraction.
-
Expert Insights & Troubleshooting
-
Carryover: Quetiapine is lipophilic and "sticky." Ensure the autosampler needle wash contains adequate organic solvent (e.g., 50:50 MeOH:ACN + 0.1% FA).
-
IS Stability: Deuterium exchange can occur if the solution pH is extremely acidic or basic for prolonged periods. Keep stock solutions neutral and process samples rapidly.
-
Chromatography: If the peak shape tails, increase the Ammonium Formate concentration to 10mM. The ammonium ions mask silanols on the column stationary phase.
System Configuration Diagram:
Figure 2: LC-MS/MS System Configuration and Ion Path.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. Link
-
Li, K. Y., et al. (2004). A sensitive and selective liquid chromatography–tandem mass spectrometry method for the determination of quetiapine in human plasma. Journal of Chromatography B. Link
-
Barrett, B., et al. (2007). Validation of an LC-MS/MS method for the determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fisher, D. S., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Link
Sources
Application Note: Advanced Sample Preparation Strategies for Quetiapine Analysis in Urine
Executive Summary & Strategic Rationale
The analysis of Quetiapine (Seroquel) in urine presents distinct challenges compared to plasma matrices. While plasma analysis is standard for pharmacokinetic (PK) profiling, urine analysis is increasingly critical for compliance monitoring , forensic toxicology , and metabolite profiling .
The primary analytical hurdle is the extensive metabolism of Quetiapine; less than 1% of the parent drug is excreted unchanged. Therefore, robust sample preparation must target not only the parent compound but also its primary active metabolite, N-desalkylquetiapine (Norquetiapine) . Furthermore, the high salt content and variable pH of urine require rigorous cleanup to prevent ionization suppression in LC-MS/MS.
This guide details two validated workflows:
-
Solid Phase Extraction (SPE): Utilizing Mixed-Mode Cation Exchange (MCX) for maximum cleanliness and sensitivity.
-
Liquid-Liquid Extraction (LLE): A cost-effective, high-throughput alternative using pH-modulated partitioning.[1]
Physicochemical Drivers of Method Design
To design a self-validating protocol, one must understand the molecule's behavior. We do not guess; we engineer the chemistry.
| Property | Quetiapine (QTP) | Norquetiapine (NQTP) | Implication for Extraction |
| Molecular Weight | 383.5 g/mol | 295.4 g/mol | Suitable for standard LC-MS/MS (ESI+).[1] |
| pKa (Basic) | ~7.06 | ~7.38 | Both are weak bases.[1] At pH < 5, they are positively charged (cations). At pH > 9, they are neutral. |
| LogP (Lipophilicity) | 2.93 | ~2.3 | Moderately lipophilic.[1] They will partition into organic solvents if neutralized. |
| Protein Binding | 83% | ~50% | Less relevant in urine, but "stickiness" to plasticware can be an issue.[1] |
The "Expert" Insight: Because Quetiapine is a base, Mixed-Mode Cation Exchange (MCX) is superior to standard HLB (Hydrophilic-Lipophilic Balance).[1] MCX allows us to "lock" the drug onto the sorbent using charge interaction (at acidic pH), wash away neutrals with aggressive organic solvents, and then "unlock" it with a basic elution solvent.
Workflow Logic Visualization
The following decision tree illustrates the selection process between SPE and LLE based on laboratory resources and sensitivity requirements.
Caption: Decision matrix for selecting Quetiapine extraction strategies based on laboratory constraints and sensitivity needs.
Protocol A: Mixed-Mode Cation Exchange (SPE)
Best for: Trace analysis, dirty urine samples, and eliminating matrix effects (ion suppression).
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Cartridge: Oasis MCX (Waters) or Strata-X-C (Phenomenex) [30 mg/1 cc].
-
Reagents: Formic Acid, Methanol (MeOH), Ammonium Hydroxide (
), HPLC Grade Water. -
Internal Standard (IS): Quetiapine-D8 or Clozapine (100 ng/mL in MeOH).
Step-by-Step Procedure
-
Sample Pre-treatment (The "Locking" Step):
-
Aliquot 200 µL of urine.[2]
-
Add 20 µL of Internal Standard.
-
Add 200 µL of 4%
(Phosphoric Acid) in water. -
Why? This acidifies the sample (pH ~2-3), ensuring Quetiapine is fully protonated (
) to bind to the cation exchange resin.
-
-
Conditioning:
-
1 mL MeOH.
-
1 mL Water.
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (1 mL/min).
-
Mechanism:[2] The positively charged drug binds to the negatively charged sulfonate groups on the sorbent.
-
-
Washing (The "Cleanup"):
-
Wash 1: 1 mL 2% Formic Acid in water. (Removes salts/proteins; keeps drug charged).
-
Wash 2: 1 mL 100% Methanol .
-
Expert Note: Because the drug is ionically bound, you can wash with 100% organic solvent. This removes neutral lipids and interferences that would otherwise suppress the MS signal. This is the advantage of MCX over standard C18.
-
-
Elution (The "Unlocking"):
-
Elute with 2 x 250 µL of 5%
in Methanol . -
Why? The ammonia raises the pH > 10. Quetiapine loses its proton, becomes neutral, breaks the ionic bond, and releases into the methanol.
-
-
Reconstitution:
-
Evaporate to dryness under
at 40°C. -
Reconstitute in 100 µL Mobile Phase (e.g., 90:10 Water:Acetonitrile + 0.1% Formic Acid).
-
Protocol B: Liquid-Liquid Extraction (LLE)
Best for: High-throughput clinical labs, lower cost per sample.[1]
Materials Required[2][3][4][5][6][7][8][9][10][11][12]
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (80:20).
-
Buffer: 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide.
-
Vessels: Silanized glass tubes or deep-well plates (polypropylene).[1]
Step-by-Step Procedure
-
Alkalinization:
-
Aliquot 500 µL urine into a tube.
-
Add 20 µL Internal Standard.
-
Add 100 µL of 2M NaOH (or concentrated
). -
Why? We must drive the pH > 9 (2 units above pKa) to neutralize the drug. Only the neutral form extracts into the organic layer.
-
-
Extraction:
-
Add 2 mL of MTBE .
-
Cap and vortex vigorously for 5 minutes . (Mass transfer is diffusion-limited; vigorous mixing is crucial).[1]
-
Centrifuge at 4,000 x g for 5 minutes to separate phases.
-
-
Phase Transfer:
-
Flash freeze the aqueous (bottom) layer in a dry ice/acetone bath (optional) or carefully pipette off the top organic layer into a clean tube.
-
Caution: Avoid transferring any of the aqueous layer, as it contains salts that will ruin the LC-MS source.
-
-
Dry Down:
Analytical Conditions (LC-MS/MS)
Once extracted, the sample requires a robust separation method.
-
Column: C18 (e.g., Waters BEH C18 or Phenomenex Kinetex), 1.7 µm or 2.6 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.[5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B[1]
-
3.0 min: 90% B
-
3.1 min: 10% B (Re-equilibrate for 2 mins).
-
MS/MS Transitions (ESI Positive):
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 (Quant) | 40 | 25 |
| 221.1 (Qual) | 35 | |||
| Norquetiapine | 296.2 | 210.1 (Quant) | 40 | 22 |
| Clozapine (IS) | 327.1 | 270.1 | 45 | 25 |
References
-
Fisher, D. S., et al. "Determination of quetiapine and its metabolites in human plasma and urine by LC-MS/MS." Journal of Chromatography B, 2012.
-
Waters Corporation. "Oasis MCX Extraction Protocol for Basic Drugs." Waters Application Notes.
-
PubChem. "Quetiapine Fumarate Compound Summary." National Library of Medicine.
-
Sussman, N. "The implications of the metabolism of quetiapine for its clinical use." Journal of Clinical Psychiatry.
Sources
Advanced Internal Standard Selection for Quetiapine Bioanalysis
From Analog to Stable Isotope: A Senior Scientist’s Guide
Executive Summary
In the quantitative bioanalysis of Quetiapine (an atypical antipsychotic) via LC-MS/MS, the selection of an Internal Standard (IS) is the single most critical factor determining assay robustness. While historical methods often utilized structural analogs like Clozapine or Risperidone , modern regulatory standards (FDA/EMA) and the need for high-throughput precision necessitate the use of Stable Isotope Labeled (SIL) standards, specifically Quetiapine-D8 .
This guide details the physicochemical justification for this shift, provides a comparative analysis of IS performance, and outlines a self-validating protocol for implementing Quetiapine-D8 to compensate for matrix effects and ionization variability.
The Science of Selection: Why Co-elution Matters
The primary challenge in Quetiapine bioanalysis is Matrix Effect (ME) —the suppression or enhancement of ionization efficiency caused by co-eluting phospholipids and endogenous plasma components in the Electrospray Ionization (ESI) source.
The "Blind Spot" of Structural Analogs
Structural analogs (e.g., Clozapine) share chemical similarities with Quetiapine but do not possess identical chromatographic retention times.
-
Quetiapine Retention: ~2.12 min (typical C18 isocratic run).
-
Clozapine Retention: ~2.24 min.
-
The Risk: If a matrix suppressing zone elutes at 2.12 min, Quetiapine signal is suppressed. If the IS elutes at 2.24 min (outside this zone), the IS signal remains normal. The calculated Ratio (Analyte/IS) drops artificially, leading to underestimation of the drug concentration.
The SIL-IS Solution (Quetiapine-D8)
Deuterated Quetiapine (Quetiapine-D8) is chemically identical to the analyte but differs in mass (+8 Da).
-
Mechanism: It co-elutes perfectly with Quetiapine.
-
Benefit: Any suppression affecting Quetiapine at 2.12 min affects Quetiapine-D8 equally. The Ratio (Analyte/IS) remains constant, effectively "canceling out" the matrix effect.
Comparative Analysis: SIL-IS vs. Analog
| Feature | Quetiapine-D8 (SIL-IS) | Clozapine (Analog IS) | Impact on Data |
| Retention Time | Identical to Quetiapine | Shifts by ~0.1 - 0.5 min | SIL tracks peak drifting; Analog does not. |
| Matrix Compensation | Excellent (Co-elutes) | Poor (Elutes differently) | SIL corrects ion suppression; Analog fails if suppression is local. |
| Recovery Correction | Tracks extraction loss perfectly | Variable extraction efficiency | SIL corrects for SPE/LLE variability. |
| Cost | High (~$500/10mg) | Low (<$50/100mg) | SIL is expensive but prevents study failure. |
| Cross-talk Risk | Low (Mass shift +8 Da) | Low (Distinct structure) | Both are safe if transitions are optimized. |
Detailed Protocol: Implementing Quetiapine-D8
Materials & Reagents[1]
-
Internal Standard: Quetiapine-D8 (Target concentration: 50 ng/mL in working solution).
-
Extraction: Solid Phase Extraction (SPE) using Oasis HLB (30 mg) or Liquid-Liquid Extraction (LLE) with Butyl Acetate/Butanol (10:1).
LC-MS/MS Conditions
-
Column: Waters XBridge C18 (3.5 µm, 2.1 mm × 50 mm) or equivalent.[7]
-
Mobile Phase:
-
Flow Rate: 0.4 - 0.5 mL/min.
Mass Spectrometry Settings (ESI+)
Perform a Product Ion Scan to optimize the D8 transition, as the fragmentation pattern depends on the position of the deuterium label.
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 (m/z) | 253.1 (m/z) | 40 | 25 |
| Quetiapine-D8 | 392.2 (m/z) | 261.1* (m/z) | 40 | 25 |
*Note: The product ion for D8 (261.1) assumes the label is retained in the fragment. Always verify experimentally.
Workflow Diagram
The following diagram illustrates the decision logic and validation loop for confirming IS suitability.
Caption: Logic flow for selecting and validating the Internal Standard, emphasizing the critical Matrix Factor (MF) check.
Validation Protocol: Proving the IS Works
Do not assume the IS is working; prove it using the Matrix Factor (MF) test as per FDA/EMA guidelines.
Step 1: Prepare Two Sets of Samples
-
Set A (Post-Extraction Spike): Extract blank plasma. After extraction, spike the eluate with Quetiapine and IS.[8]
-
Set B (Neat Solution): Prepare Quetiapine and IS in mobile phase (no matrix).
Step 2: Calculate Matrix Factor (MF)
Analyze 6 different lots of plasma.[8]
Step 3: Calculate IS-Normalized MF
Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF across 6 lots must be < 15% . If Quetiapine-D8 is working correctly, it will have a similar MF to Quetiapine (e.g., if Quetiapine is suppressed by 50%, D8 should also be suppressed by 50%), resulting in a Normalized MF close to 1.0 with low variability.
Troubleshooting & Pitfalls
-
Isotopic Purity: Ensure Quetiapine-D8 has <0.5% unlabeled Quetiapine (D0) to prevent contribution to the analyte signal (blank interference).
-
Deuterium Exchange: While rare for Quetiapine, ensure the D8 label is on a stable position (e.g., the aromatic ring) and not on exchangeable protons (e.g., -OH or -NH groups) which can swap with solvent protons.
-
IS Response Variability: Monitor IS peak area across the run. According to FDA 2019 guidance, a drastic drop in IS area in a specific patient sample indicates a "subject-specific matrix effect" that requires investigation.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[9][10] Link
-
Barrett, B., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Fisher, C., et al. (2012). Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. Drug Testing and Analysis. Link
-
FDA Guidance for Industry. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers. Link
-
Nirogi, R., et al. (2013). Development and validation of a sensitive and robust LC-MS/MS... for simultaneous quantitation of quetiapine and its active metabolite. Journal of Pharmaceutical and Biomedical Analysis. Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmatonline.com [jmatonline.com]
- 9. scispace.com [scispace.com]
- 10. academy.gmp-compliance.org [academy.gmp-compliance.org]
High-Performance Liquid Chromatography (HPLC) Method for the Robust Quantification of Quetiapine
Application Note and Protocol
Introduction
Quetiapine, an atypical antipsychotic, is extensively used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder.[1][2][3] Given its critical therapeutic role and the potential for adverse effects, the accurate quantification of Quetiapine in various matrices is paramount for therapeutic drug monitoring (TDM), pharmacokinetic studies, and quality control of pharmaceutical formulations.[4] High-Performance Liquid Chromatography (HPLC) offers a specific, sensitive, and reliable method for this purpose. This document provides a detailed application note and a comprehensive protocol for the quantification of Quetiapine using a reversed-phase HPLC (RP-HPLC) method with UV detection, designed for researchers, scientists, and drug development professionals.
The causality behind choosing RP-HPLC lies in its ability to effectively separate Quetiapine, a moderately lipophilic compound, from endogenous components in biological matrices and potential impurities in pharmaceutical products.[5] The method described herein is developed to be robust and reproducible, ensuring trustworthy and accurate results when validated according to international guidelines.
Method Principle
This method employs reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. Quetiapine, being a moderately non-polar analyte, will partition between the mobile and stationary phases. The organic modifier in the mobile phase is adjusted to achieve optimal retention and separation of Quetiapine from other components in the sample. Detection is performed using a UV-Vis spectrophotometer at a wavelength where Quetiapine exhibits maximum absorbance, ensuring high sensitivity.[6]
Materials and Reagents
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
Analytical balance (4-5 decimal places)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Centrifuge
-
Solid Phase Extraction (SPE) manifold and cartridges (for plasma/serum samples)[7]
-
0.45 µm membrane filters (for mobile phase and sample filtration)[6][8]
Chemicals and Reagents:
-
Quetiapine Fumarate reference standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (OPA) (Analytical grade)[6]
-
Water (HPLC grade or Milli-Q)
-
Human plasma/serum (for bioanalytical method development)
-
Clozapine (as an internal standard, optional but recommended for bioanalysis)[7]
Experimental Protocols
Protocol 1: Preparation of Solutions
1.1 Mobile Phase Preparation (Phosphate Buffer:Acetonitrile, 50:50 v/v):
-
Buffer Preparation (25 mM Potassium Dihydrogen Phosphate, pH 3.0):
-
Weigh 3.4 g of KH2PO4 and dissolve in 1000 mL of HPLC grade water.
-
Adjust the pH to 3.0 with orthophosphoric acid.
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Mix 500 mL of the prepared phosphate buffer with 500 mL of acetonitrile.
-
Degas the mobile phase by sonication for 10-15 minutes or by helium sparging.
-
1.2 Standard Stock Solution Preparation (100 µg/mL):
-
Accurately weigh 10 mg of Quetiapine Fumarate reference standard.[8]
-
Transfer it to a 100 mL volumetric flask.[8]
-
Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to dissolve.[2][8]
-
Allow the solution to cool to room temperature and make up the volume to 100 mL with the mobile phase.[2][8]
1.3 Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 20 µg/mL for pharmaceutical analysis, or a lower range (e.g., 10 ng/mL to 1000 ng/mL) for bioanalytical applications.
Protocol 2: Sample Preparation
2.1 For Pharmaceutical Formulations (Tablets):
-
Weigh and finely powder 20 tablets to obtain a homogenous mixture.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Quetiapine and transfer it to a 100 mL volumetric flask.[8]
-
Add about 70 mL of mobile phase and sonicate for 20 minutes with intermittent shaking to ensure complete dissolution of the drug.[8]
-
Allow the solution to cool and make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2.2 For Biological Matrices (Plasma/Serum) using Solid Phase Extraction (SPE): [7]
-
To 0.5 mL of plasma/serum in a centrifuge tube, add 50 µL of the internal standard solution (if used).[9]
-
Alkalinize the sample with 200 µL of 0.4 M NaOH and vortex for 30 seconds.[9]
-
Condition an Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte with 1 mL of mobile phase.[9]
-
The eluate is then ready for injection into the HPLC system.
Protocol 3: HPLC Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the quantification of Quetiapine.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 25 mM KH2PO4 Buffer (pH 3.0) : Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 20 µL |
| Detector Wavelength | 290 nm[2] or 252 nm[1] |
| Run Time | 10 minutes[10] |
Method Validation
For the method to be considered trustworthy and authoritative, it must be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][11] The following parameters should be assessed:
-
System Suitability: To ensure the chromatographic system is adequate for the analysis. Parameters like theoretical plates, tailing factor, and resolution should be monitored.[1]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is evaluated by analyzing blank samples and spiked samples.
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.[10]
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is determined by recovery studies of spiked samples at different concentration levels.
-
Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample. It is expressed as the relative standard deviation (%RSD) and is assessed at both intra-day and inter-day levels.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be detected and quantified, respectively, with suitable precision and accuracy.[2]
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Example Validation Data Summary
| Validation Parameter | Acceptance Criteria | Example Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ≤ 2.0% | < 1.5% |
| LOD | Signal-to-Noise Ratio ≥ 3 | 0.05 µg/mL |
| LOQ | Signal-to-Noise Ratio ≥ 10 | 0.15 µg/mL |
Visualizations
Experimental Workflow
Caption: Overall workflow for Quetiapine quantification by HPLC.
Sample Preparation Logic
Caption: Decision tree for sample preparation based on the matrix.
References
- Vertex AI Search. (n.d.). Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosa.
- Patel, Y. P., et al. (2012). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 80(4), 869–884.
- Reddy, G. V. S., et al. (2021). QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Biomedical and Pharmacology Journal, 14(2), 1017-1026.
- Huclová, J., et al. (2007). Validated HPLC-MS/MS method for determination of quetiapine in human plasma.
- de Souza, T. A., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of the Brazilian Chemical Society, 24(8), 1337-1344.
- Önal, A., & Sagirli, O. (2015). Development and validation of a new HPLC method for the determination of quetiapine and its metabolites. Turkish Journal of Pharmaceutical Sciences, 12(2), 167-178.
- Huclová, J., et al. (2007). Validated HPLC–MS/MS method for determination of quetiapine in human plasma.
- Chen, K. H., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 29(4), 674-684.
- IJCRT. (2023). Bioanalytical Estimation of Quetiapine in Human Plasma By RP-HPLC.
- Ingale, P. L., et al. (2013). Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. Der Pharma Chemica, 5(5), 26-30.
- Sree, P. S., et al. (2018). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Oriental Journal of Chemistry, 34(2), 1017-1023.
- de Diego, M., et al. (2019). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods.
- Gerlach, M., et al. (2007). Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders.
-
ResearchGate. (n.d.). Force Degradation Study of Quetiapine and its Marketed Tablet by Analytical, Chemical and Toxicological Characterizations. Retrieved February 9, 2026, from [Link]
- DeVane, C. L. (2003). Quetiapine: Preclinical Studies, Pharmacokinetics, Drug Interactions, and Dosing.
- BenchChem. (n.d.). Application Notes and Protocols: Forced Degradation Studies of Quetiapine Fumarate.
- Dragicevic, A., et al. (2002). Therapeutic drug monitoring (TDM) of quetiapine.
-
National Center for Biotechnology Information. (2023). Quetiapine. In StatPearls. Retrieved February 9, 2026, from [Link]
- Jenssen, K. K., et al. (2024). Distribution of quetiapine between serum and whole blood in therapeutic drug-monitoring specimens. Journal of Analytical Toxicology, 48(1), 74-77.
Sources
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. holcapek.upce.cz [holcapek.upce.cz]
- 10. ijpsm.com [ijpsm.com]
- 11. japsonline.com [japsonline.com]
Application Note: High-Precision Quantitation of Quetiapine in Forensic Matrices using Quetiapine-d8 Hemifumarate
Abstract & Scope
This application note details a validated protocol for the quantitation of Quetiapine in complex biological matrices (whole blood, vitreous humor, liver homogenate) using Quetiapine-d8 Hemifumarate as the Stable Isotope-Labeled Internal Standard (SIL-IS).
Quetiapine (Seroquel) is an atypical antipsychotic frequently encountered in forensic casework due to its abuse potential ("quell," "Suzi-Q") and significant post-mortem redistribution (PMR). The use of a deuterated internal standard with high isotopic purity (d8) is critical to compensate for severe matrix effects and ionization suppression often found in putrefied post-mortem samples.
Chemical Profile & Stoichiometry (Crucial)
The "Hemifumarate" Trap
A common source of analytical error in forensic toxicology is the failure to account for the salt form of the reference standard. The topic specified is Quetiapine-d8 Hemifumarate .
-
Free Base: Quetiapine-d8 (
) -
Salt Form: Quetiapine-d8 Hemifumarate (2 molecules of drug per 1 molecule of fumaric acid).
Stoichiometric Calculation: To prepare a precise stock solution of the free base equivalent, you must apply a Salt Correction Factor (SCF).
-
MW Free Base (d8): ~391.56 g/mol
-
MW Hemifumarate (d8): ~449.58 g/mol (Note: This varies slightly by vendor depending on hydration and exact stoichiometry; always verify against your specific Certificate of Analysis).
-
Typical SCF: ~1.15
Expert Insight: If you weigh 1.00 mg of Quetiapine-d8 Hemifumarate powder and treat it as 1.00 mg of Quetiapine, your Internal Standard concentration will be 13% lower than calculated, introducing a systematic bias if your calibrators are prepared differently.
Experimental Workflow
Reagent Preparation
-
Stock Solution A (Target): 1.0 mg/mL Quetiapine (native) in Methanol.
-
Stock Solution B (IS): 100 µg/mL Quetiapine-d8 (free base eq.) in Methanol.
-
Working Internal Standard: Dilute Stock B to 1,000 ng/mL in 50:50 Methanol:Water.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is preferred over protein precipitation for post-mortem blood to minimize phospholipid carryover, which causes ion suppression.
Protocol:
-
Aliquot: Transfer 200 µL of sample (Blood/Urine/Homogenate) to a borosilicate glass tube.
-
IS Addition: Add 20 µL of Working IS (Quetiapine-d8). Vortex 10s.
-
pH Adjustment: Add 200 µL of 0.1 M Carbonate Buffer (pH 9.5).
-
Why? Quetiapine pKa is ~7.1. Alkaline pH drives the drug into its non-ionized lipophilic state.
-
-
Extraction: Add 2.0 mL of MTBE (Methyl tert-butyl ether) or Hexane:Ethyl Acetate (90:10).
-
Agitation: Rotate/Shake for 10 minutes. Centrifuge at 3500 rpm for 5 minutes.
-
Transfer: Freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer into a clean tube.
-
Evaporation: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL Mobile Phase A:B (80:20).
Visual Workflow (DOT Diagram)
Caption: Step-by-step Liquid-Liquid Extraction (LLE) workflow optimized for basic drugs like Quetiapine.
LC-MS/MS Methodology
Chromatographic Conditions
-
Column: Biphenyl or C18 (e.g., Kinetex 2.6 µm C18, 100 x 2.1 mm).
-
Note: Biphenyl columns offer superior separation from metabolites like 7-hydroxyquetiapine.
-
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
4.0 min: 90% B
-
5.0 min: 90% B (Wash)
-
5.1 min: 10% B (Re-equilibrate)
-
Mass Spectrometry (MRM)
Operate in Positive Electrospray Ionization (ESI+) mode.
| Analyte | Precursor Ion (m/z) | Product Ion (Quant) | Product Ion (Qual) | Collision Energy (V) |
| Quetiapine | 384.2 | 253.1 | 221.1 | 25 / 35 |
| Quetiapine-d8 | 392.2 | 261.2 | 229.2 | 25 / 35 |
Note: The mass shift of +8 Da is maintained in the fragments, confirming the deuterium label is on the stable piperazine ring structure.
Validation Strategy (ANSI/ASB Standard 036)
To ensure this protocol stands up in court, validation must adhere to ANSI/ASB Standard 036 .
Matrix Effects & Ion Suppression
Post-mortem blood is rich in phospholipids (glycerophosphocholines) that co-elute and compete for ionization.
-
The Mechanism: Phospholipids saturate the droplet surface in the ESI source, preventing Quetiapine from entering the gas phase.
-
The Solution: Quetiapine-d8 co-elutes exactly with Quetiapine. If the matrix suppresses Quetiapine by 40%, it suppresses Quetiapine-d8 by 40%. The ratio remains constant.
Matrix Effect Calculation
Calculate Matrix Factor (MF) for both Native and IS:
Visualizing Matrix Compensation (DOT Diagram)
Caption: Mechanism of SIL-IS compensation. Despite phospholipid suppression, the Native/IS ratio remains accurate.
Expert Troubleshooting & Insights
-
Post-Mortem Redistribution (PMR): Quetiapine has a high Volume of Distribution (Vd ~ 10 L/kg). In post-mortem cases, drug diffuses from the liver/lungs into central blood (heart), artificially elevating concentrations.
-
Protocol Adjustment: Always analyze Peripheral Blood (Femoral/Iliac) alongside Liver Homogenate. Do not rely on Cardiac Blood alone.
-
-
Isobaric Interferences: Ensure your chromatography separates Quetiapine from its desalkyl metabolite. While the masses differ, in-source fragmentation can sometimes create crosstalk if resolution is poor.
-
Solubility: Quetiapine free base is lipophilic. If you see low recovery, check that your reconstitution solvent (Mobile Phase) matches the initial gradient conditions (high aqueous). Injecting a 100% organic extract into a high-aqueous gradient can cause the drug to precipitate in the LC lines.
References
-
ANSI/ASB Standard 036 , Standard Practices for Method Validation in Forensic Toxicology, 1st Ed.[1][2] (2019).
-
Håvard Breivik et al. , Post mortem tissue distribution of quetiapine in forensic autopsies, Forensic Science International (2020).
-
Fisher, D.S. et al. , Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS, Drug Testing and Analysis (2012).
-
Scientific Working Group for Forensic Toxicology (SWGTOX) , Standard Practices for Method Validation (Historical Reference).
-
PubChem , Quetiapine Fumarate Compound Summary.
Sources
Standard operating procedure for Quetiapine analysis in pharmaceutical formulations
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Quetiapine Fumarate in Pharmaceutical Formulations
Executive Summary
This guide details a robust, field-proven Standard Operating Procedure (SOP) for the analysis of Quetiapine Fumarate (QF) in tablet formulations. Unlike generic protocols, this document integrates the physicochemical rationale (pKa, solubility) with practical execution, ensuring a "Right-First-Time" analytical success rate. The method utilizes Reversed-Phase HPLC (RP-HPLC) with UV detection, optimized for compliance with ICH Q2(R1) guidelines and USP system suitability criteria.
Scientific Rationale & Method Strategy
2.1 The Physicochemical Challenge Quetiapine Fumarate is a dibenzothiazepine derivative acting as an atypical antipsychotic.[1][2]
-
pKa Profile: QF has pKa values of approximately 3.3 and 6.8 .[3]
-
Implication: At neutral pH, the drug exists in equilibrium between ionized and non-ionized forms, leading to peak broadening and severe tailing due to interaction with residual silanol groups on the silica column.
-
Solution: We employ an acidic mobile phase (pH 3.0) . This ensures the basic nitrogen atoms are fully protonated, reducing secondary interactions with the stationary phase and sharpening the peak shape.
2.2 Detection Optimization While QF absorbs at 210 nm (high sensitivity), this region is susceptible to interference from common excipients and solvent cut-offs.
-
Selected Wavelength: 290 nm .
-
Reasoning: This wavelength offers the optimal balance of specificity (avoiding excipient noise) and sensitivity for assay purposes, ensuring robust integration baselines.
Analytical Workflow Visualization
The following diagram outlines the end-to-end workflow, from sample extraction to data reporting, ensuring data integrity at every checkpoint.
Figure 1: Step-by-step analytical workflow for Quetiapine analysis ensuring system suitability prior to sample injection.
Detailed Experimental Protocol
Instrumentation & Reagents
-
HPLC System: Agilent 1200/1260 Infinity or Waters Alliance e2695 (or equivalent) equipped with a Photodiode Array (PDA) or UV Detector.
-
Column: C18 (Octadecylsilane), 250 mm × 4.6 mm, 5 µm particle size (e.g., Inertsil ODS-3V or Agilent Eclipse Plus). Note: End-capped columns are preferred to minimize tailing.
-
Reagents:
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (
). -
Orthophosphoric Acid (85%).
-
Milli-Q Water (Resistivity > 18.2 MΩ·cm).
-
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase | Buffer (pH 3.0) : Acetonitrile (50:50 v/v) | High organic content elutes the hydrophobic QF efficiently; acidic pH prevents tailing. |
| Buffer Prep | 20 mM | Phosphate buffer provides excellent buffering capacity at pH 3.0. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns to maintain optimal Van Deemter efficiency. |
| Wavelength | 290 nm | Maximizes signal-to-noise ratio for Quetiapine specific absorption. |
| Injection Vol | 20 µL | Sufficient mass load for detection without column overload. |
| Temperature | Ambient (25°C) | Ensures consistent viscosity and retention times. |
| Run Time | ~10 minutes | Quetiapine typically elutes between 4–7 minutes. |
Preparation of Solutions
A. Diluent Preparation: Use the Mobile Phase (Buffer:ACN 50:50) as the diluent to prevent solvent shock and peak distortion.
B. Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 50 mg of Quetiapine Fumarate Reference Standard.
-
Transfer to a 50 mL volumetric flask.
-
Add ~30 mL Diluent and sonicate for 10 minutes (ensure complete dissolution).
C. Working Standard Solution (50 µg/mL):
-
Pipette 5.0 mL of Stock Solution into a 100 mL volumetric flask.
D. Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets. Calculate the average weight.
-
Weigh powder equivalent to 50 mg of Quetiapine.
-
Transfer to a 50 mL volumetric flask. Add ~35 mL Diluent.
-
Critical Step: Sonicate for 20 minutes with intermittent shaking to extract the drug from the excipient matrix.
-
Cool to room temperature and make up to volume.
-
Filter through a 0.45 µm PVDF or Nylon syringe filter. Discard the first 2 mL of filtrate (to saturate filter binding sites).
-
Dilute 5.0 mL of the filtrate to 100 mL with Diluent (Target Conc: 50 µg/mL).
Method Validation (Self-Validating System)
To ensure trustworthiness, the method must pass the following criteria based on ICH guidelines.
| Validation Parameter | Acceptance Criteria | Experimental approach |
| System Suitability | Theoretical Plates > 2000; Tailing Factor < 2.0; RSD < 2.0% | Inject Working Standard 5 times before samples. |
| Linearity | Prepare 5 levels (e.g., 25, 37.5, 50, 62.5, 75 µg/mL). | |
| Precision | RSD < 2.0% | 6 replicate injections of the sample preparation. |
| Accuracy (Recovery) | 98.0% – 102.0% | Spike placebo with API at 80%, 100%, 120% levels. |
| Robustness | RSD < 2.0% | Deliberate changes in Flow (±0.1 mL/min), pH (±0.2), Temp (±5°C). |
Troubleshooting & Stability Logic
Common Issue: Peak Tailing
-
Cause: Secondary silanol interactions or high pH.
-
Fix: Ensure buffer pH is strictly 3.0. If tailing persists, add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites).
Common Issue: Retention Time Drift
-
Cause: Temperature fluctuation or organic evaporation.
-
Fix: Use a column oven (25°C) and cap solvent bottles.
Stability Indicating Capability: This method is suitable for forced degradation studies.[5][6][7] Quetiapine is susceptible to oxidative degradation (peroxide). The described mobile phase resolves the main oxidative degradants from the parent peak.
Figure 2: Logic tree for resolving common peak tailing issues during Quetiapine analysis.
References
-
United States Pharmacopeia (USP). General Chapter <621> Chromatography. USP-NF. Link
-
Suneetha, D., et al. (2011). "A Validated RP-HPLC Method for the Estimation of Quetiapine in Bulk and Pharmaceutical Formulations." Journal of Research in Pharmacy.Link
-
Ingale, P. L., et al. (2013).[2] "Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form." Der Pharma Chemica.[2]Link
-
FDA Center for Drug Evaluation and Research. Seroquel (Quetiapine Fumarate) NDA Approval Package - Chemistry Review.Link
Sources
- 1. Quetiapine Fumarate | C46H54N6O8S2 | CID 5281025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. bepls.com [bepls.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
Application Note: High-Throughput Bioequivalence Analysis of Quetiapine in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS
Abstract
This application note presents a detailed, validated protocol for the quantitative analysis of Quetiapine in human plasma, a critical component of bioequivalence studies. To ensure the highest degree of accuracy and mitigate potential matrix effects, a stable isotope-labeled internal standard, Quetiapine-d8, is employed. The methodology leverages the sensitivity and selectivity of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high-throughput sample analysis. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental procedures, data analysis, and adherence to regulatory guidelines.
Introduction: The Rationale for a Deuterated Internal Standard in Quetiapine Bioanalysis
Quetiapine is an atypical antipsychotic medication used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder. Establishing bioequivalence between a generic formulation and the reference listed drug is a mandatory step for regulatory approval. This requires precise and accurate quantification of the drug in biological matrices, typically human plasma.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. A key element in a robust LC-MS/MS assay is the use of an appropriate internal standard (IS). An ideal IS should mimic the analyte's behavior during sample preparation and ionization but be distinguishable by the mass spectrometer. A stable isotope-labeled (deuterated) internal standard, such as Quetiapine-d8, is the preferred choice for several compelling reasons:
-
Physicochemical Similarity: Deuterated standards have nearly identical chemical and physical properties to the analyte. This ensures they co-elute chromatographically and have similar extraction recovery and ionization efficiency, effectively compensating for variations in sample preparation and matrix effects.
-
Mass Differentiation: The mass difference between Quetiapine and Quetiapine-d8 allows for their simultaneous but distinct detection by the mass spectrometer, eliminating the risk of cross-talk.
-
Reduced Variability: By normalizing the analyte response to the IS response, the analytical variability is significantly reduced, leading to improved precision and accuracy of the quantitative results.[1][2]
This application note details a complete workflow for a bioequivalence study of Quetiapine, from sample collection to data interpretation, with a focus on the critical role of the deuterated internal standard.
Experimental Workflow Overview
The overall experimental process for the bioequivalence study of Quetiapine is outlined below. This workflow is designed for efficiency and to ensure the integrity of the analytical results.
Caption: High-level overview of the Quetiapine bioequivalence study workflow.
Materials and Reagents
| Material/Reagent | Supplier/Grade |
| Quetiapine Fumarate Reference Standard | USP or equivalent |
| Quetiapine-d8 Fumarate (Internal Standard) | Certified Reference Material Supplier |
| Acetonitrile | HPLC or LC-MS grade |
| Methanol | HPLC or LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Acetate | LC-MS grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Human Plasma (K2EDTA) | Reputable Bio-supplier |
| 96-well Protein Precipitation Plates | As required |
Detailed Protocols
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve Quetiapine Fumarate and Quetiapine-d8 Fumarate in methanol to prepare individual 1 mg/mL stock solutions.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions of Quetiapine by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. These will be used to spike into blank plasma to create calibration standards.
-
-
Internal Standard Working Solution (e.g., 100 ng/mL):
-
Dilute the Quetiapine-d8 primary stock solution with 50:50 (v/v) methanol:water to achieve a final concentration of 100 ng/mL.
-
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Quetiapine from plasma.[3][4][5]
-
Sample Aliquoting:
-
Aliquot 50 µL of plasma (calibration standards, quality controls, and unknown subject samples) into a 96-well plate.
-
-
Internal Standard Addition:
-
Add 25 µL of the Quetiapine-d8 working solution (100 ng/mL) to each well.
-
-
Precipitation:
-
Add 150 µL of acetonitrile to each well.
-
-
Mixing and Centrifugation:
-
Vortex the plate for 5 minutes to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
-
Caption: Step-by-step protein precipitation workflow for Quetiapine analysis.
LC-MS/MS Method
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| LC System | |
| Column | C18 column (e.g., 2.1 x 50 mm, 3.5 µm)[4][5] |
| Mobile Phase A | 0.1% Formic Acid in Water with 10 mM Ammonium Acetate[4][5] |
| Mobile Phase B | Acetonitrile[4][5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Isocratic or shallow gradient elution |
| MS System | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | |
| Quetiapine | 384.2 > 253.1[4][5][6] |
| Quetiapine-d8 | 392.2 > 253.1 (or other appropriate fragment) |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for specific instrument |
Method Validation
The bioanalytical method must be validated according to regulatory guidelines from agencies such as the FDA and EMA.[10][11] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the assay is accurate and precise. A typical range for Quetiapine is 0.5 - 400 ng/mL in plasma.[4][5]
-
Accuracy and Precision: The closeness of the determined value to the nominal concentration and the degree of scatter in the data, respectively. Intra- and inter-day precision and accuracy should be within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[4][12]
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of Quetiapine in plasma under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).[13][14]
Table 2: Representative Method Validation Acceptance Criteria
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Accuracy | 85-115% of nominal concentration (80-120% at LLOQ) |
| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Factor | CV ≤ 15% |
| Stability | Deviation within ±15% of nominal concentration |
Bioequivalence Study Design and Data Analysis
A typical bioequivalence study for Quetiapine follows a single-dose, two-treatment, two-period, crossover design in healthy volunteers under fasting and fed conditions.[15][16]
-
Study Conduct:
-
Subjects are administered a single dose of the test or reference Quetiapine formulation.
-
-
Pharmacokinetic Analysis:
-
Plasma concentrations of Quetiapine are determined using the validated LC-MS/MS method.
-
-
Statistical Assessment:
Conclusion
The use of a deuterated internal standard, such as Quetiapine-d8, is indispensable for the development of a robust and reliable LC-MS/MS method for Quetiapine quantification in human plasma. The protocol outlined in this application note provides a comprehensive framework for conducting bioequivalence studies that meet the stringent requirements of regulatory agencies. By adhering to these principles of scientific integrity and meticulous validation, researchers can ensure the generation of high-quality data to support the approval of generic Quetiapine formulations.
References
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. Journal of Chromatographic Science, Oxford Academic. [Link]
-
Comparative Bioavailability of Two Quetiapine Formulations in Healthy Volunteers after a Single Dose Administration. Journal of Bioequivalence & Bioavailability. [Link]
-
Bioequivalence evaluation of two oral formulations of quetiapine fumarate in healthy volunteers. PubMed. [Link]
-
Bioequivalence Study of the Generic Quetiapine (Quantia 200 )and the Innovator Preparation (Seroquel ) 200 mg Given Orally in He. Songklanakarin Journal of Science and Technology. [Link]
-
Validated HPLC-MS/MS method for determination of quetiapine in human plasma. PubMed. [Link]
-
Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS. PubMed. [Link]
-
A Bioequivalence Study of Quetiapine 25 Mg Film-Coated Tablets in Healthy Indonesian Subjects. PubMed. [Link]
-
A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. National Institutes of Health. [Link]
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]
-
Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. PubMed. [Link]
-
Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand. [Link]
-
Bioequivalence of two quetiapine extended release tablets in Chinese healthy volunteers under fasting and fed conditions and effects of food on pharmacokinetic profiles. National Institutes of Health. [Link]
-
Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. ResearchGate. [Link]
-
Draft Guidance on Quetiapine Fumarate August 2024. U.S. Food and Drug Administration. [Link]
-
Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study. PubMed. [Link]
-
Guideline on the Investigation of Bioequivalence. European Medicines Agency. [Link]
-
Validation of Bioanalytical Methods for BE Studies. BEBAC. [Link]
-
Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. National Institutes of Health. [Link]
-
Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. U.S. Food and Drug Administration. [Link]
-
Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. U.S. Food and Drug Administration. [Link]
-
Investigation of bioequivalence - Scientific guideline. European Medicines Agency. [Link]
-
EMA adopts five product-specific bioequivalence guidelines. GaBI Journal. [Link]
-
FDA Guidance for Industry: Bioavailability and Bioequivalence Studies for orally administered drug products - General considerations. ECA Academy. [Link]
-
Guideline Bioanalytical method validation. European Medicines Agency. [Link]
-
Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. International Journal of Health Sciences. [Link]
-
Q&A on the Revised EMA Bioequivalence Guideline. Medicines for Europe. [Link]
-
Bioequivalence Requirements in the European Union: Critical Discussion. National Institutes of Health. [Link]
-
Bioequivalence Studies for Generic Drug Development. U.S. Food and Drug Administration. [Link]
-
Validation of bioanalytical methods. PubMed. [Link]
-
DRAFT WORKING DOCUMENT FOR COMMENTS BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS. World Health Organization. [Link]
-
FDA Bioequivalence Study Guidelines. Scribd. [Link]
Sources
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of quetiapine in human plasma by LC-MS/MS and its application in a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A bioequivalence study of quetiapine 25 mg film-coated tablets in healthy Indonesian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bebac.at [bebac.at]
- 11. ema.europa.eu [ema.europa.eu]
- 12. japsonline.com [japsonline.com]
- 13. gsbooks.gs.kku.ac.th [gsbooks.gs.kku.ac.th]
- 14. Bioequivalence of two quetiapine extended release tablets in Chinese healthy volunteers under fasting and fed conditions and effects of food on pharmacokinetic profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioequivalence evaluation of two oral formulations of quetiapine fumarate in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Quetiapine-d8 Hemifumarate Signal Instability in LC-MS
Welcome to the technical support center for the analysis of Quetiapine-d8 Hemifumarate. As a deuterated stable isotope-labeled (SIL) internal standard, Quetiapine-d8 is crucial for the accurate quantification of quetiapine in complex matrices.[1][2] However, achieving a stable and reproducible signal can be challenging. This guide provides in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve common issues encountered during LC-MS analysis.
Troubleshooting Guide: Diagnosing and Resolving Signal Instability
This section addresses specific, observable problems with your Quetiapine-d8 signal. Each guide follows a logical workflow from symptom to solution, explaining the scientific reasoning behind each step.
Q1: Why is my Quetiapine-d8 signal intensity consistently decreasing or drifting during an analytical run?
Underlying Causes: A gradual decline in signal intensity often points to a systematic issue such as contamination buildup on the column or in the mass spectrometer's ion source, or degradation of the mobile phase.
Troubleshooting Protocol:
-
Evaluate System Pressure: Monitor the LC system backpressure. A steady increase suggests a blockage is forming, most commonly at the column inlet frit.[3] Particulates from samples or worn instrument seals can accumulate and impede flow, leading to peak distortion and signal loss.
-
Inspect and Clean the Ion Source: The electrospray ionization (ESI) source is highly susceptible to contamination from non-volatile matrix components, salts, and polymers. This buildup can coat the sampling orifice and ion transfer optics, physically blocking ions from entering the mass analyzer and causing a steady drop in signal. Carefully follow the manufacturer's protocol to clean the ion source components.
-
Check Mobile Phase Integrity: Buffers and mobile phases, especially those with low concentrations of additives or at near-neutral pH, can degrade over time or support microbial growth.[4] This alters the chemical environment, affecting ionization efficiency. Prepare fresh mobile phase daily to ensure consistency.
-
Assess Column Health: If the signal does not recover after source cleaning and preparing fresh mobile phase, the column may be fouled with strongly retained matrix components. These contaminants can alter the stationary phase chemistry or mask active sites, reducing analytical performance. Develop a rigorous column washing procedure or, if the column is old, replace it.
Caption: Workflow for diagnosing carryover issues.
Q3: My Quetiapine-d8 signal is erratic and precision is poor, but there's no consistent drift. What should I investigate?
Underlying Causes: Random, high-variability signals often point to inconsistent ionization, which can be caused by matrix effects, an unstable electrospray, or issues with the LC pump delivery.
Troubleshooting Protocol:
-
Evaluate Matrix Effects: Even with a SIL internal standard, severe and variable ion suppression or enhancement can lead to poor precision. [5]The best way to diagnose this is with a post-column infusion experiment. Infuse a constant concentration of Quetiapine-d8 post-column while injecting an extracted blank matrix sample. A dip or spike in the baseline signal at the retention time of co-eluting matrix components confirms the presence of matrix effects.
-
Mitigation: Improve sample preparation (e.g., switch from protein precipitation to solid-phase extraction (SPE)) to remove interfering components. Alternatively, adjust chromatography to move the Quetiapine-d8 peak away from the suppression zone.
-
-
Check for Spray Instability: Visually inspect the spray needle tip (if your instrument design allows). The spray should be a fine, consistent mist. An erratic or dripping spray will cause a highly variable signal. This can be due to a partially blocked needle, incorrect nebulizing gas flow, or improper needle positioning.
-
Ensure Proper Solvent Degassing: Undissolved gas in the mobile phase can lead to the formation of bubbles in the pump heads, causing inaccurate flow rates and pressure fluctuations, which in turn destabilizes the ESI spray and signal. [6]Ensure your mobile phases are freshly degassed.
-
Re-optimize ESI Source Parameters: Generic "tune" parameters are often not optimal for every compound. Key parameters like capillary voltage, gas temperatures, and gas flows can significantly impact signal stability. [7]Perform a systematic optimization to find a "robust" setting, which is often a plateau in the response curve rather than a sharp maximum. [7]
Caption: Diagnostic workflow for erratic LC-MS signals.
Frequently Asked Questions (FAQs)
-
Q: What are the recommended storage and handling conditions for Quetiapine-d8?
-
A: Quetiapine-d8 hemifumarate solid should be stored at -20°C for long-term stability, where it can be stable for several years. [8][9]Stock solutions, typically prepared in methanol, should also be stored at -20°C. [9]Quetiapine is known to be susceptible to degradation from oxidation, hydrolysis (both acidic and basic conditions), and light exposure. [9][10]Therefore, protect solutions from light and use freshly prepared working solutions for your analytical batches.
-
-
Q: What are typical starting LC-MS parameters for analyzing Quetiapine-d8?
-
A: While methods must be optimized for your specific instrumentation and matrix, the following table provides a validated starting point based on published literature.
-
| Parameter | Typical Condition | Rationale / Notes |
| LC Column | C18, 2.1 or 4.6 mm ID, <5 µm | Provides good reversed-phase retention for quetiapine. [11][12][13] |
| Mobile Phase A | Water with 0.1% Formic Acid and/or ~2-5 mM Ammonium Formate | Acid and buffer aid in protonation for positive ESI mode and improve peak shape. [12][13] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Standard organic solvents for reversed-phase. Acetonitrile often provides better peak shape. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Quetiapine has multiple basic nitrogen atoms that are readily protonated. [13] |
| MS/MS Transition | Precursor Ion (Q1): ~m/z 392.2 | The [M+H]⁺ for Quetiapine-d8. The exact mass will depend on the specific labeling pattern. |
| Product Ion (Q3): ~m/z 253.1 or 221.1 | The m/z 253 transition is a common, stable fragment for the quetiapine core structure. [13][14][15] |
-
Q: Why is my chromatographic peak shape for Quetiapine-d8 poor (tailing or splitting)?
-
A: Poor peak shape compromises integration and reduces accuracy. The most common causes are:
-
Injection Solvent Mismatch: Injecting your sample in a solvent significantly stronger than your initial mobile phase will cause peak distortion. [4][6]Always try to dissolve your final sample extract in the initial mobile phase.
-
Column Void: If all peaks in your chromatogram (not just Quetiapine-d8) are fronting or splitting, it may indicate a physical void at the head of the column. This is often caused by pressure shocks or dissolution of the silica bed under high pH conditions. [4] 3. Secondary Interactions: Peak tailing for basic compounds like quetiapine can occur due to interactions with acidic residual silanol groups on the silica stationary phase. [16]Ensure your mobile phase is sufficiently acidic (e.g., with 0.1% formic acid) to keep the analyte protonated and minimize these interactions.
-
-
References
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. SciSpace. [Link]
-
Identification of main fragmentation ions of degradation impurities of quetiapine. ResearchGate. [Link]
-
Quetiapine-D8 (Fumarate Salt). Veeprho. [Link]
-
Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences & Medicine. [Link]
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed. [Link]
-
Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma. PubMed. [Link]
-
Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. PubMed. [Link]
-
Validated HPLC-MS/MS method for determination of quetiapine in human plasma. PubMed. [Link]
-
a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry. [Link]
-
In silico methods for predicting metabolism and mass fragmentation applied to quetiapine in liquid chromatography/time-of-flight mass spectrometry urine drug screening. PubMed. [Link]
-
A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study. PMC - NIH. [Link]
-
Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. Journal of the Medical Association of Thailand. [Link]
-
(PDF) Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. ResearchGate. [Link]
-
Development of determination methods of quetiapine fumarate for forensic-pharmaceutical purposes. The Pharma Innovation. [Link]
-
The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Agilent. [Link]
-
Use of hyphenated LC-MS/MS technique for characterization of impurity profile of quetiapine during drug development. ResearchGate. [Link]
-
Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. PMC. [Link]
-
Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. PubMed. [Link]
-
LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]
-
Quetiapine-d8 Fumarate. PubChem - NIH. [Link]
-
Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc. [Link]
-
10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]
-
How can I solve my carry over issue in LC-MS/MS?. ResearchGate. [Link]
-
Q-TOF MS/MS spectrum and fragmentation pathway of quetiapine. ResearchGate. [Link]
-
Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters Corporation. [Link]
-
LC Chromatography Troubleshooting Guide. HALO Columns. [Link]
-
Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?. ResearchGate. [Link]
-
Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays?. myadlm.org. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Identification and characterization of potential impurities of quetiapine fumarate. PubMed. [Link]
-
Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]
-
Solving Carryover Problems in HPLC. Shimadzu Scientific Instruments. [Link]
-
Carry-Over (Carryover) Contamination in HPLC and LC-MS Systems. Chiralizer. [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. agilent.com [agilent.com]
- 5. myadlm.org [myadlm.org]
- 6. halocolumns.com [halocolumns.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. caymanchem.com [caymanchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Bot Verification [rasayanjournal.co.in]
- 13. A rapid LC-MS/MS method for simultaneous determination of quetiapine and duloxetine in rat plasma and its application to pharmacokinetic interaction study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Chromatographic Separation of Quetiapine and its Metabolites
Welcome to the dedicated technical support center for the chromatographic analysis of Quetiapine and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and practical solutions for common challenges encountered during method development and routine analysis. Our goal is to empower you with the knowledge to achieve robust, reproducible, and accurate separations.
Introduction to the Challenge
Quetiapine, an atypical antipsychotic, undergoes extensive metabolism in the body, primarily through the cytochrome P450 3A4 (CYP3A4) enzyme system.[1][2][3] The resulting metabolites, such as the active N-desalkylquetiapine (norquetiapine) and 7-hydroxyquetiapine, are often analyzed alongside the parent drug in pharmacokinetic, toxicological, and quality control studies.[1][4] The structural similarities between Quetiapine and its metabolites present a significant chromatographic challenge, often requiring careful method optimization to achieve adequate resolution.
This guide provides a structured approach to troubleshooting common issues and answers frequently asked questions, drawing upon established analytical principles and validated methodologies.
Troubleshooting Guide
This section addresses specific problems you may encounter during the chromatographic separation of Quetiapine and its metabolites.
Issue 1: Poor Resolution Between Quetiapine and its Metabolites
Q: My chromatogram shows co-eluting or poorly resolved peaks for Quetiapine and its N-desalkyl or 7-hydroxy metabolites. What are the likely causes and how can I improve the separation?
A: Poor resolution is a common hurdle and can stem from several factors related to the mobile phase, stationary phase, or other method parameters.
Causality and Solution Pathway:
-
Mobile Phase pH is Suboptimal: Quetiapine is a basic compound with pKa values around 7.06 and 15.12.[5][6] Its metabolites share similar basic properties. The ionization state of these compounds, which is dictated by the mobile phase pH, profoundly impacts their retention and selectivity on a reversed-phase column.
-
Expert Insight: Operating at a pH where the analytes are in a single ionic state (either fully protonated or neutral) generally leads to sharper peaks and better reproducibility. For basic compounds like Quetiapine, a mobile phase pH around 4.0 has been shown to provide good separation of the parent drug and its key metabolites.[1] At this pH, the tertiary amine in the piperazine ring is protonated, leading to predictable interactions with the stationary phase.
-
Protocol:
-
Prepare a series of mobile phase buffers with pH values ranging from 3.0 to 5.0 (e.g., phosphate or acetate buffers).
-
Inject your sample using each mobile phase and observe the changes in retention time and resolution.
-
Select the pH that provides the baseline separation of all target analytes. A study on the separation of Quetiapine and its metabolites found that at pH 4.0 and 5.0, the analytes were completely separated, whereas at pH 3.0 and 3.5, some peaks co-eluted.[1]
-
-
-
Inadequate Organic Modifier or Gradient Slope: The choice and concentration of the organic solvent (typically acetonitrile or methanol) in the mobile phase directly influence retention.
-
Expert Insight: Acetonitrile often provides better selectivity and lower backpressure compared to methanol in reversed-phase HPLC. A shallow gradient can effectively resolve closely eluting compounds.
-
Protocol:
-
If using an isocratic method, systematically decrease the percentage of the organic modifier to increase retention and potentially improve resolution.
-
If using a gradient, decrease the gradient slope (e.g., from a 5-50% B in 5 minutes to a 5-50% B in 10 minutes). This gives the analytes more time to interact with the stationary phase, enhancing separation. Several validated methods for Quetiapine and its impurities utilize a gradient elution.[7][8]
-
-
-
Incorrect Column Chemistry: While a standard C18 column is often the starting point, it may not always provide the best selectivity for structurally similar compounds.
-
Expert Insight: Consider columns with alternative stationary phases. A phenyl-hexyl column can offer different selectivity due to pi-pi interactions with the aromatic rings of Quetiapine and its metabolites. For UPLC applications, sub-2 µm particle size columns, such as a C18 BEH column, can provide significantly higher efficiency and resolution.[9]
-
Issue 2: Peak Tailing for Quetiapine and Metabolite Peaks
Q: The peaks for my basic analytes, particularly Quetiapine, are showing significant tailing. What is causing this and how can I achieve symmetrical peaks?
A: Peak tailing for basic compounds in reversed-phase chromatography is a classic problem, often caused by secondary interactions with the stationary phase.
Causality and Solution Pathway:
-
Interaction with Residual Silanols: Most silica-based reversed-phase columns have residual silanol groups (-Si-OH) on the surface that are acidic. At mid-range pH, these silanols can become deprotonated (-Si-O⁻) and interact with the protonated basic analytes, leading to peak tailing.
-
Expert Insight: There are two primary strategies to mitigate this: operating at a low pH or using a mobile phase additive to mask the silanols.
-
Protocol 1: Low pH Mobile Phase:
-
Adjust the mobile phase pH to a value between 2.5 and 3.5 using an acid like phosphoric acid or formic acid. At this low pH, the residual silanols are protonated and less likely to interact with the basic analytes.
-
-
Protocol 2: Mobile Phase Additive:
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Expert Insight: This is particularly relevant when analyzing bulk drug substances or highly concentrated samples.
-
Protocol:
-
Perform a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject each dilution.
-
Observe the peak shape. If the tailing improves with dilution, you are likely experiencing column overload. Determine the optimal sample concentration that provides a good signal without compromising peak shape.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for Quetiapine and its metabolites?
A1: A robust starting point for method development would be a reversed-phase C18 column with UV detection.[10][11][12]
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | A general-purpose reversed-phase column suitable for a wide range of pharmaceutical compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5-3.0) | Low pH to minimize silanol interactions and ensure consistent protonation of basic analytes.[5] |
| Mobile Phase B | Acetonitrile | Good selectivity and lower viscosity compared to methanol. |
| Gradient | 10-70% B over 15 minutes | A broad gradient to elute the parent drug and its more polar metabolites. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Detection | UV at 220 nm or 252 nm | Quetiapine has UV absorbance at these wavelengths.[7][11] |
This starting method can then be optimized based on the observed chromatographic results, following the guidance in the troubleshooting section.
Q2: How should I prepare samples of Quetiapine from a biological matrix like plasma?
A2: Sample preparation is critical to remove interferences and protect the analytical column. For plasma samples, common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). LLE has been successfully used for the extraction of Quetiapine and its metabolites from plasma.[1][13]
Example Liquid-Liquid Extraction Protocol:
-
To 0.5 mL of plasma, add an internal standard.
-
Add a basifying agent (e.g., 0.1 M NaOH) to deprotonate the analytes.
-
Add 3 mL of an immiscible organic solvent (e.g., tert-Butyl methyl ether).[1]
-
Vortex for 5 minutes to facilitate extraction.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
Q3: Are there any stability issues I should be aware of with Quetiapine?
A3: Quetiapine can degrade under certain stress conditions. Forced degradation studies have shown that it is susceptible to acidic, basic, and oxidative conditions.[8] It is advisable to prepare standards and samples fresh daily. If storing solutions, keep them refrigerated and protected from light.
Visualizing the Workflow
A systematic approach is crucial for efficient method development and troubleshooting. The following diagram illustrates a logical workflow for optimizing the separation of Quetiapine and its metabolites.
Caption: A workflow for optimizing the chromatographic separation of Quetiapine.
References
-
Patel, Y. et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Rasayan Journal of Chemistry. [Link]
-
Chen, C.-Y. et al. (2020). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. PLoS ONE. [Link]
-
Davis, P. C. et al. (2000). Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Chandra, R. et al. (2015). Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. Journal of Chemical and Pharmaceutical Research. [Link]
-
Kumar, R. N. et al. (2011). Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. Der Pharmacia Lettre. [Link]
-
Rosa, G. N. B. et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Journal of Applied Pharmaceutical Science. [Link]
-
Protti, M. et al. (2020). Distribution of quetiapine and metabolites in biological fluids and tissues. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
Pharmaffiliates. (2024). Analytical method development and validation of quetiapine fumarate. Pharmaffiliates. [Link]
-
Reddy, Y. T. et al. (2015). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Oriental Journal of Chemistry. [Link]
-
BioCrick. Quetiapine fumarate | CAS:111974-72-2. BioCrick. [Link]
-
Waters. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters. [Link]
-
Wikipedia. (2026). Quetiapine. Wikipedia. [Link]
-
National Center for Biotechnology Information. (n.d.). Quetiapine. PubChem. [Link]
-
LCGC International. (2022). Technical Challenges Encountered During Chromatographic Method Transfers to Pharmaceutical Manufacturing Sites. LCGC International. [Link]
-
PharmGKB. (n.d.). quetiapine. PharmGKB. [Link]
-
FooDB. (2011). Showing Compound Quetiapine (FDB023592). FooDB. [Link]
-
IOSR Journal of Pharmacy. (2023). An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSR Journal of Pharmacy. [Link]
-
Bakken, G. V. et al. (2012). Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro. Drug Metabolism and Disposition. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. [Link]
-
Waters Corporation. (n.d.). Identification and Characterization of an Isolated Impurity Fraction: Analysis of an Unknown Degradant Found in Quetiapine Fumar. Waters Corporation. [Link]
-
International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. International Journal of Scientific Development and Research. [Link]
Sources
- 1. Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Metabolism of the active metabolite of quetiapine, N-desalkylquetiapine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distribution of quetiapine and metabolites in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orientjchem.org [orientjchem.org]
- 6. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]
- 7. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. iosrphr.org [iosrphr.org]
- 10. jocpr.com [jocpr.com]
- 11. japsonline.com [japsonline.com]
- 12. wisdomlib.org [wisdomlib.org]
- 13. Analysis and pharmacokinetics of quetiapine and two metabolites in human plasma using reversed-phase HPLC with ultraviolet and electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring the Stability of Quetiapine-d8 Hemifumarate
This guide is designed for researchers, scientists, and drug development professionals who utilize Quetiapine-d8 Hemifumarate as an internal standard in their analytical workflows. The stability and integrity of this deuterated standard are paramount for accurate and reproducible quantification of Quetiapine in various matrices. This document provides in-depth technical guidance, troubleshooting advice, and validated protocols to prevent the degradation of Quetiapine-d8 Hemifumarate during sample storage and handling.
Frequently Asked Questions (FAQs)
Q1: What is Quetiapine-d8 Hemifumarate and why is its stability so critical?
Quetiapine-d8 Hemifumarate is the deuterated form of Quetiapine Hemifumarate, an atypical antipsychotic medication. In analytical chemistry, it serves as an invaluable internal standard for quantifying Quetiapine in biological samples and pharmaceutical formulations, most commonly by Liquid Chromatography-Mass Spectrometry (LC-MS).[1] The underlying principle of using a deuterated internal standard is its chemical and physical similarity to the analyte of interest (Quetiapine), while being distinguishable by its higher mass. Any degradation of the internal standard would lead to an inaccurate representation of the analyte's concentration, thereby compromising the entire quantitative analysis.
Q2: What are the primary factors that can cause the degradation of Quetiapine-d8 Hemifumarate?
The stability of Quetiapine-d8 Hemifumarate is influenced by the same factors that affect its non-deuterated counterpart. The primary degradation pathways are:
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can lead to significant degradation, primarily forming N-oxide and S-oxide derivatives.[2][3]
-
Hydrolysis: The compound is susceptible to degradation in both acidic and alkaline environments.[1][2] Forced degradation studies have shown significant breakdown in the presence of 0.1N HCl and 0.1N NaOH.[4]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical degradation.[1][5][6]
-
Thermal Stress: Elevated temperatures can accelerate the rate of degradation.[1]
Understanding these vulnerabilities is the first step toward preventing them.
Q3: What are the recommended storage conditions for solid Quetiapine-d8 Hemifumarate and its solutions?
To ensure long-term stability, adherence to proper storage conditions is crucial. The recommendations are summarized in the table below.
| Form | Recommended Storage Temperature | Additional Recommendations | Expected Stability |
| Solid (Neat) | -20°C[1] | Store in a tightly sealed, light-resistant container in a dry environment.[7] | At least four years when stored correctly.[1] |
| Stock Solutions (e.g., in Methanol) | -20°C[1] | Use amber vials or wrap vials in aluminum foil to protect from light. Prepare fresh solutions as needed and minimize the duration of storage. | Stability is dependent on the solvent and concentration. It is recommended to perform periodic checks for degradation. |
| Working Solutions & Processed Samples | 4°C | For short-term storage (up to 24 hours), refrigeration is recommended to slow down potential degradation.[2][3] Analyze samples as soon as possible after preparation.[2] | Sample solutions have been shown to be stable for up to 24 hours at ambient temperature, but refrigeration provides an extra margin of safety.[3] |
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: I'm observing unexpected peaks in my chromatogram near the Quetiapine-d8 peak.
-
Potential Cause: This is a classic sign of degradation.[2] The additional peaks likely correspond to degradation products such as Quetiapine-d8 N-oxide or S-oxide.
-
Troubleshooting Steps:
-
Review your storage conditions: Ensure that both the solid standard and your solutions have been stored at the recommended -20°C and protected from light.
-
Evaluate your sample preparation procedure: Have your samples been exposed to extreme pH conditions, high temperatures, or strong light during processing?[2]
-
Check your solvents and reagents: Ensure the purity of your solvents. The presence of oxidizing contaminants can lead to degradation. Using deoxygenated solvents can help minimize oxidation.[2]
-
Perform a forced degradation study: To confirm the identity of the degradation peaks, you can intentionally degrade a small amount of the standard under oxidative, acidic, and basic conditions. This will help you to identify the retention times of the major degradants.
-
Issue 2: The peak area of my Quetiapine-d8 internal standard is inconsistent or decreasing over time.
-
Potential Cause: A decreasing peak area suggests ongoing degradation of the internal standard in your prepared samples or stock solutions.[2]
-
Troubleshooting Steps:
-
Analyze samples immediately: The most effective way to prevent this is to analyze your samples immediately after preparation.[2]
-
Assess freeze-thaw stability: If you are freezing and thawing your stock solutions multiple times, this could be contributing to degradation. It is advisable to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Verify solution stability: If you are storing working solutions, even at 4°C, they may have limited stability. Consider preparing fresh working solutions more frequently.
-
Experimental Protocols
Protocol 1: Preparation and Storage of Quetiapine-d8 Hemifumarate Stock Solution
This protocol outlines the steps for preparing a stable stock solution.
Materials:
-
Quetiapine-d8 Hemifumarate solid
-
HPLC-grade methanol
-
Calibrated analytical balance
-
Class A volumetric flasks
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of solid Quetiapine-d8 Hemifumarate to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the required amount of the solid standard.
-
Dissolve the solid in a minimal amount of methanol in a volumetric flask.
-
Once fully dissolved, bring the solution to the final volume with methanol and mix thoroughly.
-
Aliquot the stock solution into single-use amber vials.
-
Store the vials at -20°C.
Protocol 2: Forced Degradation Study to Identify Potential Degradants
This protocol provides a framework for intentionally degrading Quetiapine-d8 Hemifumarate to understand its stability profile and identify the chromatographic peaks of its degradation products.
Materials:
-
Quetiapine-d8 Hemifumarate stock solution
-
0.1N Hydrochloric acid (HCl)
-
0.1N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
UV lamp (for photostability testing)
-
Heating block or water bath
Procedure:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1N HCl and incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).[4] Neutralize the solution before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1N NaOH and incubate under the same conditions as the acidic hydrolysis.[4][8] Neutralize the solution before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ and incubate at room temperature.[3][4]
-
Photodegradation: Expose an aliquot of the stock solution to UV light. A control sample should be kept in the dark under the same temperature conditions.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C).[8]
-
Analyze all samples by your LC-MS method and compare the chromatograms to a non-degraded control sample to identify the retention times of the degradation products.
Visualizing Degradation and Prevention
Quetiapine-d8 Hemifumarate Degradation Pathways
Caption: Major degradation pathways of Quetiapine-d8 under various stress conditions.
Recommended Workflow for Sample Handling and Storage
Caption: Recommended workflow to maintain the stability of Quetiapine-d8 Hemifumarate.
References
-
Request PDF. (n.d.). Degradation studies of quetiapine fumarate by LC‐DAD and MS/MS methods. Retrieved February 5, 2024, from [Link]
-
Tran, J., Gervase, M. A., Evans, J., Deville, R., & Dong, X. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLoS ONE, 16(8), e0255963. [Link]
-
PLOS. (2021). The stability of quetiapine oral suspension compounded from commercially available tablets. PLOS ONE. [Link]
-
Rao, D. D., et al. (2013). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. American Journal of Analytical Chemistry, 4(10), 557-565. [Link]
-
Waters. (n.d.). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Retrieved February 5, 2024, from [Link]
-
Scholars Research Library. (n.d.). Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. Retrieved February 5, 2024, from [Link]
-
PharmaTutor. (n.d.). Formulation and Evaluation of Quetiapine Fumarate Sustained Release Tablets. Retrieved February 5, 2024, from [Link]
-
Liu, T. L., Fang, L. S., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis, 29(1), 133-143. [Link]
-
ResearchGate. (2018). A study of photodegradation of quetiapine by the use of LC-MS/MS method. Retrieved February 5, 2024, from [Link]
-
Liu, T. L., Fang, L. S., et al. (2021). Determination of quetiapine and its metabolites in plasma by field-enhanced sample stacking. Journal of Food and Drug Analysis. [Link]
-
Psychopharmacology Institute. (2016). Mechanism of Action of Quetiapine. Retrieved February 5, 2024, from [Link]
-
PubMed. (2016). Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. Retrieved February 5, 2024, from [Link]
-
Moravek. (n.d.). How To Properly Store Your Radiolabeled Compounds. Retrieved February 5, 2024, from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Deuterated Standards for LC-MS Analysis. Retrieved February 5, 2024, from [Link]
-
ACS Publications. (2021). Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine. Retrieved February 5, 2024, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. Electron Transfer-Mediated Photodegradation of Phototoxic Antipsychotic Drug Quetiapine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
Addressing matrix effects in the bioanalysis of Quetiapine
Technical Support Center: Bioanalysis of Quetiapine Topic: Addressing Matrix Effects & Method Optimization Ticket ID: #QTP-LCMS-BIO-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering variability in your Quetiapine (QTP) LC-MS/MS assay. As a dibenzothiazepine derivative with a basic pKa (~7.[1]06) and high lipophilicity (LogP ~2.7), Quetiapine is prone to two specific bioanalytical failure modes: ion suppression from phospholipids and non-specific binding (adsorption) .
This guide moves beyond standard protocols to address the causality of these failures. We will implement a self-validating diagnostic workflow (Matuszewski method) and optimize your extraction to isolate the analyte from the matrix components causing the signal drift.
Module 1: The Diagnostic Framework
Question: How do I definitively prove that matrix effects are the cause of my assay variability?
Technical Insight: Variation in signal is often misdiagnosed as an extraction issue when it is actually an ionization issue. You must decouple Extraction Efficiency (RE) from Matrix Factor (MF) . We use the "Post-Extraction Spike" method (Matuszewski et al.) to quantify this.[2]
Protocol: The Matuszewski Validation
Prepare three sets of samples at Low and High QC concentrations.
-
Set A (Neat Standards): Analyte in mobile phase (No matrix).
-
Set B (Post-Extraction Spike): Extract blank matrix
Spike analyte into the supernatant/eluate. -
Set C (Pre-Extraction Spike): Spike analyte into matrix
Extract.
Calculation Logic:
-
Matrix Factor (MF):
(Values < 1.0 indicate suppression; > 1.0 indicate enhancement). -
Recovery (RE):
(Measures true extraction efficiency, independent of the MS source). -
IS-Normalized MF:
. (Target: 0.85 – 1.15).
Figure 1: The Matuszewski workflow decouples ionization effects (MF) from extraction efficiency (RE).
Module 2: Extraction Optimization (The Core Solution)
Question: My Protein Precipitation (PPT) method shows 40% ion suppression. How do I fix this?
Technical Insight: PPT (using Acetonitrile/Methanol) removes proteins but leaves phospholipids (glycerophosphocholines) in the supernatant. These elute late in the run and cause unpredictable suppression. Because Quetiapine is a base, we can exploit pH switching to isolate it using Liquid-Liquid Extraction (LLE) or Mixed-Mode SPE.
Comparative Strategy Table
| Method | Mechanism | Suitability for Quetiapine | Phospholipid Removal |
| PPT | Solubility change | Low. High matrix effect risk. | Poor (< 20% removal) |
| LLE | Partitioning (LogP) | High. Excellent for lipophilic bases. | Good (~90% removal) |
| SPE (MCX) | Cation Exchange + Hydrophobic | Best. "Wash away" interferences. | Excellent (> 99% removal) |
Protocol A: Liquid-Liquid Extraction (LLE)
Why this works: At pH > 9, Quetiapine is uncharged (neutral) and partitions into the organic solvent, while phospholipids and salts remain in the aqueous phase.
-
Aliquot: 200 µL Plasma.
-
IS Addition: Add 20 µL Quetiapine-D8.
-
Alkalinization (Critical): Add 50 µL 0.1 M NaOH or 0.5 M Ammonium Hydroxide . (Target pH ~10).
-
Extraction: Add 1.0 mL Tert-butyl methyl ether (MTBE) or Hexane:Ethyl Acetate (1:1) .
-
Agitate: Vortex 5 mins; Centrifuge 10 mins @ 4000g.
-
Transfer: Flash freeze aqueous layer (dry ice/acetone bath); pour off organic layer.
-
Dry & Reconstitute: Evaporate under N2; reconstitute in mobile phase.
Protocol B: Solid Phase Extraction (MCX - Mixed Mode)
Why this works: Uses a dual retention mechanism. You lock the drug onto the cartridge using charge (Acidic load), wash away neutrals/acids with organics, and elute with base.[3]
-
Condition: Oasis MCX cartridge (Methanol
Water).[1] -
Load: Plasma + 2% Phosphoric Acid (1:1). Acidifies QTP to bind to cation exchange sites.
-
Wash 1: 2% Formic Acid (Removes proteins/salts).
-
Wash 2: 100% Methanol (Removes neutrals and phospholipids ). QTP stays bound.
-
Elute: 5% Ammonium Hydroxide in Methanol. Releases QTP.
Module 3: Chromatographic Hygiene
Question: I see signal drift and baseline creep after 50 injections. Why?
Technical Insight: This is the "Phospholipid Tail." Phospholipids (PLs) often elute after the analyte or carry over to the next injection. If your gradient ends too early, PLs build up on the column.
Troubleshooting Steps:
-
Monitor PL Transitions: Add MRM channels for m/z 184 > 184 (Phosphatidylcholine head group) to visualize where the junk elutes.
-
Gradient Wash: Ensure your gradient holds at 95% Organic for at least 2 column volumes after the Quetiapine peak elutes.
-
Column Choice: Use a C18 column with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH). Run Mobile Phase at pH 8-9 (Ammonium Bicarbonate).
-
Reasoning: At high pH, Quetiapine is neutral, improving peak shape and increasing retention, moving it away from the early-eluting polar suppression zone.
-
Figure 2: Decision tree for managing phospholipid interference.
Module 4: Adsorption & Stability
Question: My calibration curve is non-linear at the LLOQ (Low Limit of Quantitation).
Technical Insight: Quetiapine is hydrophobic and basic.[1] It binds to silanol groups on glass surfaces (Non-Specific Binding).
Corrective Actions:
-
Labware: Replace all glass vials with Polypropylene (PP) or silanized glass.
-
Solvent: Do not dissolve neat standards in 100% aqueous solution. Maintain at least 30% organic solvent in stock solutions to prevent adsorption to container walls.
-
IS Compensation: Ensure Quetiapine-D8 is added before any extraction steps. It will bind to surfaces at the same rate as the analyte, compensating for the loss.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Pan, R. N., et al. (2012). Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma.
-
Waters Corporation. (2016). Efficient Extraction of Quetiapine in Plasma Using Oasis PRiME MCX.
-
Food and Drug Administration (FDA). (2018).
Sources
Quetiapine HPLC Analysis: A Technical Support Guide to Achieving Optimal Peak Shape and Resolution
Welcome to our dedicated technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of Quetiapine. This guide is designed for researchers, analytical scientists, and drug development professionals who are looking to refine their chromatographic methods, troubleshoot common issues, and ensure the delivery of robust and reliable data. Drawing from extensive field experience and established scientific principles, this resource provides in-depth solutions to challenges related to peak shape and resolution in Quetiapine analysis.
Understanding Quetiapine's Chromatographic Behavior
Before delving into troubleshooting, it's crucial to understand the physicochemical properties of Quetiapine that influence its behavior in reversed-phase HPLC.
Table 1: Physicochemical Properties of Quetiapine
| Property | Value | Implication for HPLC Analysis |
| pKa (Strongest Basic) | 7.06[1] | Quetiapine is a basic compound. The mobile phase pH will significantly impact its ionization state and, therefore, its retention and peak shape. |
| logP | 2.81 - 2.93[1] | This indicates that Quetiapine is moderately hydrophobic, making it well-suited for reversed-phase chromatography. |
| Molecular Weight | 383.51 g/mol [2] | A standard molecular weight for small molecule analysis. |
| Solubility | Soluble in methanol and ethanol, sparingly soluble in water.[3] | This influences the choice of sample diluent and mobile phase composition. |
Quetiapine's basic nature, due to the piperazine moiety, is a primary factor in many chromatographic challenges, particularly peak tailing. This occurs due to strong interactions between the positively charged analyte and residual acidic silanol groups on the silica-based stationary phase.
Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered during Quetiapine HPLC analysis.
Q1: Why is my Quetiapine peak tailing?
Peak tailing for Quetiapine is most often caused by secondary interactions between the basic analyte and acidic silanol groups on the HPLC column packing material. To mitigate this, consider the following:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. Operating at a low pH (around 3) will protonate the silanol groups, reducing their interaction with the protonated Quetiapine.[4][5]
-
Column Choice: Use a high-purity, end-capped C18 or C8 column, or a column specifically designed for basic compounds.
-
Mobile Phase Additives: Incorporate a competing base, such as triethylamine (TEA), into the mobile phase to saturate the active silanol sites.[6]
Q2: How can I improve the resolution between Quetiapine and its related substances?
Poor resolution can often be addressed by systematically optimizing the chromatographic conditions:
-
Mobile Phase Composition: Adjust the ratio of the organic modifier (e.g., acetonitrile or methanol) to the aqueous phase.[7] A lower percentage of the organic modifier will generally increase retention and may improve resolution.
-
pH Adjustment: Fine-tuning the mobile phase pH can alter the selectivity between Quetiapine and its impurities, thereby improving resolution.[8]
-
Column Temperature: Increasing the column temperature can improve efficiency and may enhance resolution.[9]
-
Choice of Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity of the separation.
Q3: My Quetiapine peak is fronting. What is the cause?
Peak fronting is less common than tailing but can occur due to:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column, leading to a fronting peak.[10] Diluting the sample is the most straightforward solution.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[11] It is always best to dissolve the sample in the mobile phase.
-
Column Degradation: A void or channel in the column packing can also lead to peak fronting.[12] In this case, the column may need to be replaced.
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving common chromatographic issues with detailed explanations and experimental protocols.
Problem 1: Excessive Peak Tailing
Peak tailing is characterized by an asymmetric peak with a drawn-out latter half. For basic compounds like Quetiapine, this is a persistent challenge.
Causality: The primary cause is the interaction of the protonated amine groups of Quetiapine with deprotonated, acidic silanol groups on the silica backbone of the stationary phase. This secondary interaction leads to a mixed-mode retention mechanism, resulting in peak tailing.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting Quetiapine peak tailing.
Step-by-Step Protocol:
-
Mobile Phase pH Optimization:
-
Rationale: By lowering the mobile phase pH to at least two units below the pKa of the silanol groups (typically around 4-5) and keeping Quetiapine protonated, the ionic secondary interactions are minimized.
-
Protocol:
-
Prepare a mobile phase with a buffer such as phosphate or formate at a concentration of 10-25 mM.[13]
-
Adjust the pH of the aqueous portion of the mobile phase to 3.0 using an acid like phosphoric acid or formic acid.[4][5]
-
Equilibrate the column with the new mobile phase for at least 20 column volumes before injecting the sample.
-
-
-
Employing a Competing Base:
-
Rationale: A small, basic additive like triethylamine (TEA) will preferentially interact with the active silanol sites, effectively masking them from the Quetiapine molecules.
-
Protocol:
-
Add 0.1% (v/v) of TEA to the mobile phase.
-
Re-equilibrate the column and inject the sample. Note that TEA can suppress ionization in mass spectrometry detection.
-
-
-
Column Selection:
-
Rationale: Modern HPLC columns are designed to minimize silanol interactions.
-
Recommendations:
-
High-Purity, End-Capped Columns: Opt for columns packed with high-purity silica that has been extensively end-capped (e.g., C18 or C8).
-
"Base-Deactivated" Columns: Many manufacturers offer columns specifically designed for the analysis of basic compounds.
-
Hybrid Particle Columns: Columns with hybrid organic/inorganic particles often exhibit reduced silanol activity.
-
-
-
Elevating Column Temperature:
-
Rationale: Increasing the temperature can improve the kinetics of the interaction between the analyte and the stationary phase, leading to sharper, more symmetrical peaks.
-
Protocol:
-
Set the column oven temperature to 35-45°C.[9]
-
Allow the system to stabilize at the new temperature before analysis.
-
-
Problem 2: Inadequate Resolution
Resolution is the measure of separation between two adjacent peaks. For Quetiapine analysis, this is critical for accurately quantifying the active pharmaceutical ingredient (API) in the presence of impurities or degradation products.
Causality: Poor resolution can stem from insufficient selectivity between analytes, poor column efficiency, or excessive peak broadening.
Troubleshooting Workflow:
Caption: Systematic approach to improving resolution in Quetiapine HPLC.
Step-by-Step Protocol:
-
Mobile Phase Strength Optimization:
-
Rationale: The percentage of the organic solvent in the mobile phase is a powerful tool for controlling retention and, consequently, resolution.
-
Protocol:
-
Perform a gradient run from a low to a high percentage of organic modifier (e.g., 5% to 95% acetonitrile) to determine the approximate elution conditions.
-
Based on the gradient run, develop an isocratic method or a shallow gradient around the elution point of Quetiapine and its closely eluting impurities. A reduction in the organic modifier percentage will increase retention times and may improve separation.
-
-
-
Altering Selectivity with Organic Modifier:
-
Rationale: Acetonitrile and methanol interact differently with the analyte and stationary phase, offering different selectivities.
-
Protocol:
-
If using acetonitrile, prepare a mobile phase with an equivalent elution strength using methanol. A general rule of thumb is that methanol is a weaker solvent, so a higher percentage may be needed to achieve similar retention times.
-
Compare the chromatograms to see if the change in selectivity has improved the resolution of the critical pair.
-
-
-
pH as a Selectivity Tool:
-
Rationale: Minor adjustments to the mobile phase pH can significantly impact the retention of ionizable compounds. Quetiapine and its impurities may have slightly different pKa values, which can be exploited to improve separation.[8]
-
Protocol:
-
Make small, incremental changes to the mobile phase pH (e.g., ±0.2 pH units) and observe the effect on resolution. Ensure the chosen pH is within the stable range of the column.
-
-
-
Enhancing Column Efficiency:
-
Rationale: Higher efficiency columns produce narrower peaks, which can lead to better resolution.
-
Protocol:
-
Decrease Flow Rate: Reducing the flow rate can improve efficiency, but at the cost of longer run times.
-
Use a Longer Column or Smaller Particle Size: A longer column provides more theoretical plates, and smaller particle size columns (e.g., sub-2 µm in UPLC) offer significantly higher efficiency.[14]
-
-
Summary of Recommended Starting HPLC Conditions for Quetiapine Analysis
Table 2: Recommended Starting Method Parameters
| Parameter | Recommendation | Rationale |
| Column | C18 or C8, 150 x 4.6 mm, 5 µm (or smaller) | Good retention for a moderately hydrophobic compound. High-purity, end-capped silica is essential.[4] |
| Mobile Phase A | 10-25 mM Phosphate or Formate Buffer | Provides adequate buffering capacity. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase HPLC. |
| pH | 3.0 (adjusted with phosphoric or formic acid) | Minimizes silanol interactions and ensures consistent protonation of Quetiapine.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35°C | Improves peak shape and reduces viscosity.[9] |
| Detection | UV at 252 nm or 291 nm | Wavelengths of maximum absorbance for Quetiapine.[4][14] |
| Injection Volume | 10-20 µL | A typical injection volume. |
| Sample Diluent | Mobile Phase | Ensures compatibility with the chromatographic system. |
This guide provides a comprehensive framework for troubleshooting and optimizing the HPLC analysis of Quetiapine. By understanding the underlying chemical principles and following a systematic approach, you can achieve robust and reliable results with excellent peak shape and resolution.
References
-
Talete, S. (n.d.). Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. International Journal of Green Pharmacy. Available at: [Link]
-
Pai, N. R., & Patil, S. S. (2011). Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. Der Pharma Chemica, 3(6), 440-446. Available at: [Link]
-
Avenoso, A., et al. (2001). HPLC analysis of the novel antipsychotic drug quetiapine in human plasma. PubMed. Available at: [Link]
-
IJCRT. (2023). Bioanalytical Estimation of Quetiapine in Human Plasma By RP-HPLC. IJCRT.org. Available at: [Link]
-
de Cássia Garcia, V., et al. (2013). Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. The Scientific World Journal. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Quetiapine in Tablets on Newcrom R1 Column. Available at: [Link]
-
Aşık, H., & Dinç, E. (2017). Development and validation of a new hplc method for the determination of quetiapine and its metabolites. Marmara Pharmaceutical Journal. Available at: [Link]
-
ResearchGate. (n.d.). A Validated RP-HPLC Method for the Estimation of Quetiapine in Bulk and Pharmaceutical Formulations. Available at: [Link]
-
BEPLS. (n.d.). QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Available at: [Link]
-
Patel, B. H., et al. (2015). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC. Available at: [Link]
-
Oriental Journal of Chemistry. (n.d.). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Available at: [Link]
-
Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
-
Phenomenex. (n.d.). Understanding Peak Fronting in HPLC. Available at: [Link]
-
Dolan, J. W. (2005). Peak Fronting, Column Life and Column Conditioning. LCGC International. Available at: [Link]
-
ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Available at: [Link]
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Available at: [Link]
-
FooDB. (n.d.). Showing Compound Quetiapine (FDB023592). Available at: [Link]
-
ResearchGate. (n.d.). For HPLC, what different mobile phases are best to start with for methods development?. Available at: [Link]
-
Wikipedia. (n.d.). Quetiapine. Available at: [Link]
-
Chrom-Ed. (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC. Available at: [Link]
-
Veeprho. (n.d.). Exploring the Different Mobile Phases in HPLC. Available at: [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Available at: [Link]
-
CAS Common Chemistry. (n.d.). Quetiapine fumarate. Available at: [Link]
-
PubChem. (n.d.). Quetiapine Fumarate. Available at: [Link]
Sources
- 1. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]
- 2. Quetiapine | 111974-69-7 [chemicalbook.com]
- 3. orientjchem.org [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. HPLC Method for Analysis of Quetiapine in Tablets on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 8. japsonline.com [japsonline.com]
- 9. pdf.journalagent.com [pdf.journalagent.com]
- 10. m.youtube.com [m.youtube.com]
- 11. HPLC Troubleshooting Guide [scioninstruments.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. veeprho.com [veeprho.com]
- 14. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine-d8 Hemifumarate Stability & Handling
Executive Summary: The Stability Paradox
Welcome to the Technical Support Center. If you are working with Quetiapine-d8 Hemifumarate , you are likely using it as an Internal Standard (IS) for LC-MS/MS quantification of Quetiapine in biological matrices.
The central challenge with this compound is a stability-solubility paradox :
-
Solubility requires acidic conditions (due to pKa ~7.06).
-
Extraction (LLE) requires basic conditions (to neutralize the salt).
-
Stability is compromised in both extremes , particularly under oxidative stress or prolonged exposure to high pH.
This guide provides the mechanistic understanding and protocols necessary to maintain the integrity of your isotopic standard.
Module 1: The Acidic Challenge (pH < 4)
The Chemistry
Quetiapine is a dibenzothiazepine derivative.[1] As a hemifumarate salt, it is highly soluble in aqueous acidic media.
-
Mechanism: Protonation of the piperazine nitrogen occurs readily at pH < 5.
-
Risk: While generally stable in mild acid (e.g., 0.1% Formic Acid), strong acids (e.g., 1N HCl) or high temperatures induce hydrolysis .
-
Degradation Product: Acidic hydrolysis can lead to the cleavage of the ether linkage or formation of degradants such as the species at m/z 402 (identified in forced degradation studies).
Troubleshooting Q&A
Q: My Quetiapine-d8 signal is drifting lower over a long LC sequence. Why? A: Check your reconstitution solvent and autosampler temperature.
-
Cause: If your reconstitution solvent is highly acidic (pH < 2) and the autosampler is not cooled (4°C), slow hydrolysis may occur over 24+ hours.
-
Solution: Buffer your mobile phase and reconstitution solvent to pH 3.0–4.0 (e.g., Ammonium Formate/Formic Acid). This maintains solubility without catalyzing rapid degradation.
Q: Can I use strong acid for protein precipitation (PPT)? A: Avoid Trichloroacetic acid (TCA) if possible. Use 0.1% Formic Acid in Acetonitrile for PPT. Strong mineral acids can initiate degradation before the sample even reaches the column.
Module 2: The Alkaline Trap (pH > 9)
The Chemistry
To extract Quetiapine-d8 from plasma using Liquid-Liquid Extraction (LLE), you must drive the molecule into its non-ionized (free base) form. This requires a pH > 8.0 (ideally pH 9–10).
-
Risk: Quetiapine is unstable in alkaline solution over time.
-
Degradation Pathway: Prolonged exposure to high pH (e.g., 0.1N NaOH) promotes oxidative degradation (forming Quetiapine N-oxide) and potential ring-opening reactions.
Troubleshooting Q&A
Q: I see low recovery of the IS after LLE, but the drug recovery is fine. Why? A: This is likely a "differential degradation" or solubility issue.
-
Cause: If the IS (d8) stock solution was prepared in a different solvent or pH than the analyte, it might precipitate upon addition to the high-pH buffer.
-
Solution: Ensure the IS working solution is prepared in a water-miscible solvent (e.g., Methanol) and added before the pH adjustment buffer.
Q: How long can I leave my samples in the alkaline buffer? A: Less than 30 minutes.
-
Critical Protocol: Do not batch-process 96 samples in the alkaline buffer step. Add buffer, vortex, and add organic solvent immediately. Prolonged residence time in NaOH/Carbonate buffer leads to N-oxide formation.
Module 3: Isotopic Integrity (Deuterium Exchange)
The "d8" Specific Risk
The "d8" label is typically located on the piperazine ring or the ethoxy side chain.
-
Acid-Catalyzed Exchange: Aromatic deuteriums are susceptible to exchange with solvent protons (
) in strong acidic conditions (Electrophilic Aromatic Substitution mechanism). -
Base-Catalyzed Exchange: Deuteriums alpha to heteroatoms (N, O) can exchange via enolization mechanisms in strong base.[2]
Q: I see a "mass shift" (M+8 becoming M+7) in my mass spec. Is my standard bad? A: Likely, yes. This is Back-Exchange .
-
Diagnosis: If you used a very low pH (< 2) or very high pH (> 11) for an extended period, you may have stripped a deuterium atom.
-
Prevention: Stay within the pH 3–10 window for all processing steps. Avoid heating samples in acidic/basic matrices.
Visualized Workflows
Figure 1: Stability Decision Matrix
This diagram illustrates the safe operating zones for Quetiapine-d8 processing.
Caption: Stability profile of Quetiapine-d8 across pH ranges. Green indicates the safe processing window.
Figure 2: Optimized LLE Extraction Protocol
This flowchart minimizes exposure to degradation triggers.
Caption: Liquid-Liquid Extraction workflow designed to prevent alkaline degradation.
Quantitative Stability Data
The following table summarizes degradation risks based on forced degradation studies of Quetiapine Fumarate (which applies directly to the d8 salt).
| Stress Condition | Duration | Degradation % | Primary Degradant | Recommendation |
| Acid (0.1 N HCl) | 24 Hours | ~85% | Hydrolysis products | Avoid storage in acid; analyze immediately. |
| Base (0.1 N NaOH) | 24 Hours | ~33% | N-Oxide / Ring opening | Critical: Limit exposure to < 15 mins. |
| Oxidative (3% H2O2) | 24 Hours | ~11-100% | Quetiapine N-Oxide | Use antioxidants (Ascorbic acid) if matrix is oxidative. |
| Thermal (60°C) | 1 Hour | Variable | Multiple | Keep autosampler at 4°C. |
Data synthesized from forced degradation studies [1, 2].
Recommended Experimental Protocol
A. Stock Solution Preparation
-
Solvent: Dissolve Quetiapine-d8 Hemifumarate in Methanol . Do not use pure water (solubility issues) or pure acetonitrile (potential precipitation of salt).
-
Storage: Store at -20°C or -80°C. Protect from light (amber vials).
B. Extraction (Liquid-Liquid)
-
Aliquot 200 µL Plasma .
-
Add 20 µL IS Working Solution (Quetiapine-d8).
-
Add 200 µL 0.5M Ammonium Bicarbonate (pH 9.0) .
-
Note: Do not use NaOH if possible; Bicarbonate is milder.
-
-
IMMEDIATELY add 2 mL Hexane:Ethyl Acetate (80:20) .
-
Vortex (5 min) and Centrifuge (5 min, 4000 rpm).
-
Transfer supernatant to a clean tube.
-
Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitute in Mobile Phase A:B (80:20) .
C. LC-MS/MS Conditions
-
Column: C18 or Phenyl-Hexyl (provides better separation of N-oxide degradants).
-
Mobile Phase: Acidic buffer is required to protonate the molecule for ESI+ sensitivity.
-
Detection: MRM mode. Monitor for the specific d8 transition (usually m/z 392.2 → m/z 258.1 or similar, depending on labeling).
References
-
Tran, J., et al. (2021).[7] The stability of quetiapine oral suspension compounded from commercially available tablets.[7][8] PLOS ONE.[7] Retrieved from [Link]
-
Waters Corporation. (2025). Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Retrieved from [Link]
-
PubChem. (2025). Quetiapine | C21H25N3O2S. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Release Characteristics of Quetiapine Fumarate Extended Release Tablets Under Biorelevant Stress Test Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate | Waters [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. The stability of quetiapine oral suspension compounded from commercially available tablets | PLOS One [journals.plos.org]
- 8. The stability of quetiapine oral suspension compounded from commercially available tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Analysis & Carryover Mitigation
Topic: Minimizing Autosampler Carryover for Quetiapine LC-MS/MS Analysis Department: Bioanalytical Applications Support Document ID: TS-QTP-004 Last Updated: February 9, 2026[1]
Introduction
Welcome to the Quetiapine Analysis Support Hub. You are likely here because you are observing "ghost peaks" in your blank injections following high-concentration standards (ULOQ). Quetiapine (Seroquel) is notoriously difficult in LC-MS workflows due to its physicochemical properties, often resulting in carryover that compromises Lower Limit of Quantitation (LLOQ) integrity and fails FDA/EMA validation criteria.
This guide moves beyond generic advice. We analyze the molecular mechanisms of adsorption and provide a self-validating protocol to eliminate carryover.
Part 1: The Mechanism (Why is this happening?)
To fix the problem, you must understand the interaction.[2] Quetiapine is a dibenzothiazepine derivative with two key properties that create a "perfect storm" for carryover:
-
High Lipophilicity (LogP ~2.9): The dibenzothiazepine ring system is highly hydrophobic, causing it to adhere to plastic components (PEEK tubing, rotor seals, needle seats).
-
Basic Character (pKa 7.06 & 3.3): At typical acidic mobile phase pH (e.g., 0.1% Formic Acid), Quetiapine is positively charged. This cation interacts strongly with negatively charged silanols on glass vial surfaces and metal oxides on stainless steel hardware.
Adsorption Mechanism Diagram
Figure 1: Dual-mechanism adsorption pathways for Quetiapine in LC systems.
Part 2: The Chemistry Solution (Wash Solvent Strategy)
Standard single-wash protocols (e.g., 50:50 MeOH:Water) are insufficient for Quetiapine.[1] You require a Dual-Wash Strategy that targets both solubility and surface desorption.
The "Magic Mix" Protocol
We recommend a specific "Universal Strong Wash" formulation proven to disrupt both hydrophobic and ionic bonds.
| Parameter | Recommendation | Scientific Rationale |
| Wash 1 (Strong/Cleaning) | ACN:IPA:MeOH:Water (40:30:20:[1]10) + 0.2% Formic Acid | ACN/IPA: Solubilizes the lipophilic rings.Formic Acid: Keeps the amine protonated, preventing precipitation and maintaining solubility in the organic phase. |
| Wash 2 (Weak/Equilibration) | 90:10 Water:MeOH + 0.1% Formic Acid | Matches the initial mobile phase conditions to prevent peak distortion or solvent effects in the subsequent injection.[1] |
| Wash Volume | 3x to 5x Loop Volume | Mechanical shearing force is required to strip the boundary layer inside the tubing.[1] |
| Dip Time | > 5 seconds | Allows diffusion of the drug from the needle exterior into the wash solvent.[1] |
Why Acid and Not Base?
While basic washes (e.g., Ammonium Hydroxide) can deprotonate the surface silanols, they pose a high risk of precipitating Quetiapine if your mobile phase is acidic (common for LC-MS). The acidified "Magic Mix" ensures the drug remains in its most soluble state while the high organic content overwhelms the hydrophobic adsorption forces [1, 2].
Part 3: Hardware Optimization
If chemistry alone does not resolve the issue, physical adsorption sites must be minimized.
Critical Hardware Checklist
-
Rotor Seal Material: Switch from Vespel (standard) to PEEK or Tefzel . Vespel has a lower pH tolerance and can become "sticky" over time as it degrades.
-
Needle Seat: If using an Agilent-style open autosampler, the needle seat is a primary contamination source. Sonicate the seat in the "Strong Wash" solvent or replace it with a PEEK-lined seat .
-
Tubing: Replace stainless steel transfer capillaries with PEEK-lined steel or fused silica to reduce metal oxide interactions.
Troubleshooting Decision Tree
Figure 2: Systematic isolation of carryover sources.
Part 4: Validation Protocol (Self-Validating System)
You must prove the system is clean. Do not rely on visual inspection. Use the FDA/EMA M10 Guideline criteria [3].
The "Blank After ULOQ" Test
-
Sequence Setup:
-
Inject System Suitability (Standard).
-
Inject ULOQ (Upper Limit of Quantitation - e.g., 1000 ng/mL).
-
Inject Blank 1 (Mobile Phase).
-
Inject Blank 2 (Mobile Phase).
-
Inject LLOQ (Lower Limit of Quantitation - e.g., 1 ng/mL).
-
-
Calculation:
-
Acceptance Criteria:
-
Blank Response: Must be ≤ 20% of the LLOQ response.
-
Internal Standard: Must be ≤ 5% of the average IS response.
-
Frequently Asked Questions (FAQ)
Q: I tried 100% Acetonitrile as a wash, but carryover worsened. Why? A: Pure acetonitrile can sometimes precipitate buffer salts from your mobile phase inside the needle, trapping Quetiapine crystals. Always include at least 5-10% water in your strong wash to dissolve salts, and ensure the wash is acidified (0.1% FA) to keep Quetiapine soluble [4].
Q: Can I use DMSO in my needle wash? A: While DMSO is an excellent solvent for Quetiapine, we generally advise against it for autosampler washing. DMSO is highly viscous and difficult to rinse out, often leading to smeary baselines or retention time shifts in subsequent runs. The ACN/IPA/MeOH mix is a safer, volatility-matched alternative.
Q: My carryover is erratic—sometimes high, sometimes low. What does this mean? A: This "hysteresis" usually indicates a mechanical trap rather than chemical adsorption. Check for a worn rotor seal (grooves trapping sample) or a loose needle seat fitting.[3] It can also indicate "unswept volume" in the valve—ensure your injection loop is fully flushed (switch valve timing) [5].
References
-
Dolan, J. (2001). Autosampler Carryover. LCGC International. Available at: [Link]
-
Waters Corporation. (2025). Wash Solvent Guidelines for Basic Compounds. Waters Support. Available at: [Link]
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. Available at: [Link]
-
Shimadzu Scientific Instruments. (2023). Solving Carryover Problems in HPLC. Shimadzu Technical Notes. Available at: [Link]
-
Vallano, P. T., et al. (2005).[4] Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
Sources
- 1. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]
- 2. Solving Carryover Problems in HPLC [ssi.shimadzu.com]
- 3. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 4. Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Quetiapine Detection Sensitivity in Biological Matrices
Welcome to the technical support center dedicated to advancing the sensitive and reliable detection of Quetiapine in diverse biological matrices. This resource is designed for researchers, scientists, and drug development professionals actively engaged in the bioanalysis of this critical atypical antipsychotic. Here, we move beyond standard protocols to address the nuanced challenges and troubleshooting scenarios encountered in a real-world laboratory setting. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to optimize your analytical methods with confidence.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the enhancement of Quetiapine detection sensitivity.
Q1: What is the most sensitive and widely used analytical technique for Quetiapine quantification in biological matrices?
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the highly sensitive and selective quantification of Quetiapine.[1] This technique offers significant advantages over older methods like gas chromatography-mass spectrometry (GC-MS), which often require a cumbersome derivatization step.[2] LC-MS/MS provides the necessary sensitivity to detect low concentrations of Quetiapine not only in traditional matrices like plasma and serum but also in alternative matrices such as oral fluid and hair.
Q2: What are the primary sample preparation techniques for extracting Quetiapine from biological matrices, and how do they compare?
A: The choice of sample preparation is critical for achieving high sensitivity and minimizing matrix effects. The three most common techniques are:
-
Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex biological samples and concentrating the analyte of interest.[3] SPE can provide high recovery rates and is amenable to automation. For saliva samples, SPE with an ion exchange sorbent has been shown to yield the purest eluates.[4]
-
Liquid-Liquid Extraction (LLE): LLE is a classic technique that partitions the analyte between two immiscible liquid phases. It is effective in removing interferences from plasma.[5] However, it can be more labor-intensive and may use larger volumes of organic solvents compared to SPE.
-
Protein Precipitation (PPT): This is the simplest and fastest method, involving the addition of a solvent like acetonitrile to precipitate proteins.[2] While quick, it may be less effective at removing other matrix components, potentially leading to higher matrix effects in the LC-MS/MS analysis.
Q3: What are the known stability issues with Quetiapine in biological samples and how can they be mitigated?
A: Quetiapine is susceptible to degradation under certain conditions, which can lead to inaccurate quantification. The primary degradation pathways are oxidation and hydrolysis.[6] To ensure sample integrity:
-
Minimize Exposure: Protect samples from light and extreme temperatures.
-
pH Control: Maintain a stable pH, as Quetiapine can degrade in both acidic and basic conditions.
-
Prompt Analysis: Analyze samples as soon as possible after collection and preparation.
-
Proper Storage: If immediate analysis is not possible, store samples at low temperatures (e.g., -20°C or -80°C) to slow down degradation. For oral fluid samples collected on dried saliva spots (DSS), storage at 4°C in the absence of light with a low concentration of ascorbic acid can improve stability.[5]
Q4: Can Quetiapine be detected in alternative matrices like hair and saliva? What are the advantages of these matrices?
A: Yes, Quetiapine can be reliably detected in both hair and saliva.
-
Hair Analysis: This is a powerful tool for retrospective analysis of drug exposure over a long period. Segmental analysis of hair can provide a timeline of drug intake.[7] However, factors like hair color and cosmetic treatments can influence drug concentrations.[8]
-
Saliva (Oral Fluid) Analysis: Saliva collection is non-invasive and can be performed by the patient themselves, making it a convenient alternative to blood draws, especially for children.[9] There is a correlation between Quetiapine concentrations in saliva and blood, making it a viable option for therapeutic drug monitoring.[9]
Q5: What are the common metabolites of Quetiapine and should they be monitored?
A: The major active metabolite of Quetiapine is norquetiapine (N-desalkylquetiapine).[10] Monitoring norquetiapine can be important as it also contributes to the therapeutic effect of the drug. Several analytical methods have been developed for the simultaneous determination of Quetiapine and its metabolites.[10]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during Quetiapine analysis.
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low or No Quetiapine Signal in LC-MS/MS | 1. Inefficient Ionization: Suboptimal electrospray ionization (ESI) source parameters. 2. Sample Degradation: Quetiapine may have degraded during sample collection, storage, or preparation. 3. Poor Extraction Recovery: The chosen sample preparation method is not efficiently extracting Quetiapine. 4. Instrumental Issues: Contamination of the ion source, detector malfunction, or leaks in the LC system. | 1. Optimize ESI Source: Quetiapine ionizes well in positive ESI mode. Systematically optimize source parameters such as capillary voltage, nebulizer pressure, gas flow, and gas temperature to maximize the signal for the [M+H]⁺ ion (m/z 384.2).[3] 2. Review Sample Handling: Ensure samples were protected from light and stored at appropriate low temperatures. Prepare fresh quality control (QC) samples to verify the integrity of the stored samples.[6] 3. Evaluate Extraction Method: Perform recovery experiments with spiked samples to assess the efficiency of your SPE, LLE, or PPT method. For LLE, ensure the pH of the aqueous phase is optimized for the extraction of the basic Quetiapine molecule into the organic phase. For SPE, ensure the correct sorbent and elution solvents are being used.[5] 4. Perform Instrument Maintenance: Clean the ion source regularly. Check for leaks in the LC system. Run a system suitability test with a known standard to verify instrument performance. |
| High Variability in Replicate Injections | 1. Inconsistent Sample Preparation: Variations in pipetting, vortexing, or evaporation steps. 2. Autosampler Issues: Inconsistent injection volumes or air bubbles in the sample loop. 3. Matrix Effects: Inconsistent ion suppression or enhancement between samples. | 1. Standardize Procedures: Ensure all sample preparation steps are performed consistently. Use calibrated pipettes and ensure complete evaporation and reconstitution of samples. 2. Check Autosampler: Purge the autosampler and check for air bubbles. Ensure the injection needle is properly seated and not clogged. 3. Address Matrix Effects: Use a stable isotope-labeled internal standard (e.g., Quetiapine-d8) to compensate for matrix effects. If not available, consider a more rigorous sample cleanup method like SPE to remove interfering matrix components.[11] |
| Presence of Unexpected Peaks in the Chromatogram | 1. Sample Contamination: Contamination from collection tubes, solvents, or labware. 2. Quetiapine Degradation Products: The appearance of peaks corresponding to Quetiapine degradation products.[6] 3. Co-eluting Matrix Components: Endogenous compounds from the biological matrix that were not removed during sample preparation. | 1. Run Blanks: Inject a series of blank samples (solvent, extraction blank) to identify the source of contamination. Use high-purity solvents and pre-cleaned labware. 2. Investigate Degradation: Compare the chromatograms of fresh and aged samples. If new peaks appear over time, it is likely due to degradation. Review sample handling and storage procedures to minimize degradation.[6] 3. Improve Chromatographic Separation: Modify the LC gradient or mobile phase composition to better separate the analyte from interfering peaks. A longer run time or a different column chemistry may be necessary. |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too high a concentration of the analyte. 2. Secondary Interactions: Interaction of the basic Quetiapine molecule with acidic silanol groups on the silica-based column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state and peak shape of Quetiapine. | 1. Dilute Sample: Dilute the sample and re-inject to see if peak shape improves. 2. Use a Suitable Column: Employ a column with end-capping or a hybrid particle technology to minimize silanol interactions. 3. Optimize Mobile Phase: Adjust the pH of the mobile phase. For basic compounds like Quetiapine, a mobile phase with a slightly acidic pH (e.g., containing formic acid or ammonium formate) often yields better peak shapes. |
| False Positive Results in Urine Drug Screening | 1. Cross-reactivity of Immunoassays: The chemical structure of Quetiapine can be similar to other drugs, leading to cross-reactivity in less specific immunoassay-based screening tests. Quetiapine has been reported to cause false positives for tricyclic antidepressants (TCAs) and ketamine in some urine drug screens.[12] | 1. Confirmatory Testing: All positive screening results should be confirmed by a more specific method, such as LC-MS/MS or GC-MS. This is the only way to definitively identify the presence of Quetiapine and rule out the presence of the suspected drug of abuse. |
Enhancing Sensitivity: Key Experimental Protocols
To achieve the highest sensitivity in Quetiapine analysis, meticulous attention to detail in both sample preparation and instrumental analysis is paramount. Below are detailed protocols that serve as a robust starting point for method development and optimization.
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is designed for the efficient cleanup and concentration of Quetiapine from plasma, leading to enhanced sensitivity and reduced matrix effects.
Materials:
-
SPE cartridges (e.g., Oasis HLB or equivalent mixed-mode cation exchange)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Deionized water
-
Internal Standard (IS) working solution (e.g., Quetiapine-d8)
-
Plasma samples, calibrators, and quality controls (QCs)
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of IS working solution and vortex briefly. Add 200 µL of 2% formic acid in water and vortex.
-
SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a wash of 1 mL of acetonitrile to remove non-polar interferences.
-
Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Causality: The use of a mixed-mode cation exchange SPE cartridge takes advantage of both the hydrophobic nature of Quetiapine and its basic character, allowing for a more specific and efficient cleanup compared to reversed-phase SPE alone. The wash steps are crucial for removing interfering substances, thereby reducing matrix effects and improving the signal-to-noise ratio.
Protocol 2: LC-MS/MS Instrumental Parameters for High Sensitivity
These parameters are a starting point and should be optimized for your specific instrument.
| Parameter | Setting | Rationale for High Sensitivity |
| LC Column | C18, sub-2 µm particle size (e.g., 50 x 2.1 mm) | Smaller particles provide higher chromatographic efficiency, leading to sharper peaks and better resolution from interferences. |
| Mobile Phase A | 0.1% Formic acid in water | Acidic modifier promotes protonation of Quetiapine for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent providing good separation for a wide range of compounds. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute Quetiapine, then re-equilibrate. | A gradient elution helps to focus the analyte into a narrow band, increasing peak height and sensitivity. |
| Flow Rate | 0.3 - 0.5 mL/min | Optimized for the column dimensions to maintain good chromatographic performance. |
| Injection Volume | 5 - 10 µL | A larger injection volume can increase sensitivity, but may lead to peak broadening if not optimized. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Quetiapine is a basic compound that readily forms a protonated molecule [M+H]⁺ in positive ESI. |
| MS/MS Transition | Precursor ion (m/z 384.2) → Product ion (e.g., m/z 253.1) | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) provides high selectivity and sensitivity by monitoring a specific fragmentation pathway.[6] |
| Collision Energy | Optimize for maximum product ion intensity | Proper collision energy ensures efficient fragmentation of the precursor ion, leading to a stronger signal for the product ion. |
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for consistent and reliable results.
Quetiapine Bioanalytical Workflow
Caption: A generalized workflow for the bioanalysis of Quetiapine.
References
-
Effects of Age, Drug Dose, and Sampling Time on Salivary Levels of Olanzapine, Quetiapine, and Their Metabolites. (2020). National Institutes of Health. Retrieved from [Link]
-
Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation. (2018). Molecules. Retrieved from [Link]
-
Evaluation of Antipsychotic Drugs' Stability in Oral Fluid Samples. (2023). Molecules. Retrieved from [Link]
-
Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. (2025). Journal of the Medical Association of Thailand. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis. Retrieved from [Link]
-
Quality by design applied to olanzapine and quetiapine LC-MS/MS bioanalysis. (2020). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Validated HPLC-MS/MS method for determination of quetiapine in human plasma. (2011). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
Time resolved analysis of quetiapine and 7-OH-quetiapine in hair using LC/MS-MS. (2010). Forensic Science International. Retrieved from [Link]
-
Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. (2012). Journal of Chromatographic Science. Retrieved from [Link]
-
Quetiapine and False-Positive Urine Drug Testing for Tricyclic Antidepressants. (2004). American Journal of Psychiatry. Retrieved from [Link]
-
Post-mortem quetiapine concentrations in hair segments of psychiatric patients. (2018). Forensic Science International. Retrieved from [Link]
-
Quetiapine Shows Cross-reactivity in Urine Drug Screening for Ketamine. (2018). Taiwanese Journal of Psychiatry. Retrieved from [Link]
Sources
- 1. Preparation, Characterization and Evaluation of Quetiapine Fumarate Solid Lipid Nanoparticles to Improve the Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Solid Phase Extraction Purification of Saliva Samples for Antipsychotic Drug Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quetiapine: Uses, Dosage, Side Effects, Warnings - Drugs.com [drugs.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Antipsychotic Drugs’ Stability in Oral Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Post-mortem quetiapine concentrations in hair segments of psychiatric patients - Correlation between hair concentration, dose and concentration in blood [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Age, Drug Dose, and Sampling Time on Salivary Levels of Olanzapine, Quetiapine, and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmatonline.com [jmatonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A different insight in hair analysis: Simultaneous measurement of antipsychotic drugs and metabolites in the protein and melanin fraction of hair from criminal justice patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quetiapine Chromatographic Analysis
Welcome to the technical support center for resolving chromatographic challenges in Quetiapine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter co-eluting peaks during method development, validation, or routine analysis of Quetiapine. Our approach is rooted in first principles of chromatography, providing not just solutions, but the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for peak co-elution in a Quetiapine chromatogram?
Co-elution in the analysis of Quetiapine typically stems from the presence of structurally similar compounds. The primary culprits are process-related impurities, degradation products, or metabolites. Quetiapine, a dibenzothiazepine derivative, is susceptible to degradation, particularly through oxidation.[1]
Common sources of co-eluting peaks include:
-
Process-Related Impurities: These are intermediates or by-products from the synthetic route. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) list several known related compounds, such as Quetiapine Related Compound B (a piperazine precursor) and Quetiapine Related Compound G.[2][3][4]
-
Degradation Products: Forced degradation studies show that Quetiapine can degrade under acidic, alkaline, and oxidative stress conditions.[1] Oxidative degradation is particularly common, leading to the formation of N-Oxide and S-Oxide impurities, which may have chromatographic behavior similar to the parent drug.[1]
-
Metabolites: The major active metabolite of Quetiapine is Norquetiapine (N-desalkylquetiapine).[5][6] While typically resolved, other metabolites could potentially interfere depending on the chromatographic conditions.
Understanding the potential structures of these co-eluents is the first step in designing a separation strategy. Many of these compounds share the same core dibenzothiazepine structure, leading to similar retention behavior on standard reversed-phase columns like C18.[7][8]
Q2: My chromatogram shows a distorted Quetiapine peak or a shoulder. How do I confirm it's a co-elution issue?
Before modifying your HPLC method, it's crucial to confirm that the peak distortion is due to a co-eluting impurity and not a system or column problem. A peak shoulder or a broad, asymmetrical peak is a strong indicator of a hidden component.[9]
Protocol 1: Peak Purity Analysis using a Diode Array Detector (DAD/PDA)
A DAD or PDA detector is an invaluable tool for assessing peak purity.[9] It acquires full UV-Vis spectra at multiple points across the chromatographic peak.
Step-by-Step Verification:
-
Acquire Data: Run your sample using your current method on an HPLC system equipped with a DAD/PDA detector.
-
Analyze the Peak: In your chromatography data system (CDS), select the Quetiapine peak of interest.
-
Perform Peak Purity/Homogeneity Analysis: Use the software's built-in function to compare the spectra across the peak.
-
Upslope vs. Downslope: The software will extract and overlay spectra from the rising and falling edges of the peak.
-
Purity Angle/Factor: The CDS will calculate a "purity angle" or similar metric. This is compared against a "threshold angle" calculated from the noise.
-
-
Interpret the Results:
-
Pure Peak: If all spectra within the peak are identical, the purity plot will be a flat line, and the purity angle will be less than the threshold angle. This suggests the peak is homogeneous.
-
Impure Peak (Co-elution): If the spectra differ, the purity plot will show a deviation, and the purity angle will exceed the threshold. This is a strong confirmation of co-elution.[9]
-
If co-elution is confirmed, you can proceed with method optimization. If the peak is pure, the issue may be related to column degradation, sample solvent effects, or extra-column band broadening.[10]
Q3: How can I leverage mobile phase pH to resolve Quetiapine from a co-eluting peak?
Mobile phase pH is one of the most powerful tools for manipulating selectivity in reversed-phase HPLC, especially for ionizable compounds like Quetiapine.[11][12] The rationale is based on altering the charge state of the analyte and any ionizable impurities, which in turn changes their hydrophobicity and interaction with the stationary phase.
Understanding Quetiapine's Chemistry: Quetiapine is a basic compound with a pKa value around 7.06 for its most basic nitrogen atom in the piperazine ring.[13][14]
-
At pH << pKa (e.g., pH 2.5 - 4.5): Quetiapine will be fully protonated and carry a positive charge. In this state, it is highly polar and will have lower retention on a C18 column.
-
At pH >> pKa (e.g., pH 9 - 10): Quetiapine will be in its neutral, non-ionized form. It will be more hydrophobic and thus more strongly retained.
-
At pH ≈ pKa (e.g., pH 6 - 8): The molecule will exist in an equilibrium between its ionized and non-ionized forms. Operating in this pH range can lead to poor peak shape and method instability. A general rule is to adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[15]
The Strategy: By changing the pH, you can induce a differential shift in the retention times of Quetiapine and its impurities. For example, an impurity might have a different pKa or might be neutral. Changing the pH will affect the retention of Quetiapine but may have a larger, smaller, or no effect on the impurity, thereby creating the selectivity needed for separation.[16]
Protocol 2: Systematic Mobile Phase pH Screening
-
Select a Buffer: Choose a buffer effective in the desired pH range (e.g., phosphate for pH 2-3 and 6-8, formate for pH 3-4, acetate for pH 4-5.5).
-
Prepare Aqueous Phases: Prepare several batches of your aqueous mobile phase, adjusting the pH to three distinct levels. For Quetiapine, a good starting point is pH 3.0, 4.5, and 6.0.
-
Run Experiments: Using the same column and organic mobile phase, run your sample at each pH condition.
-
Analyze Results: Compare the chromatograms. Look for changes in the retention time and, most importantly, the resolution (Rs) between Quetiapine and the co-eluting peak.
| pH of Aqueous Mobile Phase | Expected State of Quetiapine (pKa ~7.06) | Expected Retention on C18 | Potential for Selectivity Change |
| pH 3.0 | Fully Protonated (+) | Shorter | High |
| pH 4.5 | Fully Protonated (+) | Slightly Longer | High |
| pH 6.0 | Partially Protonated (+) | Longer, potential for poor peak shape | Moderate |
Many published methods for Quetiapine and its related substances successfully use a mobile phase with an acidic pH, often between 3 and 6.6, to ensure good peak shape and achieve separation from impurities.[7][17]
Q4: I've optimized the pH, but the peaks are still not fully resolved. What other mobile phase adjustments can I make?
If pH adjustment does not yield baseline resolution (Rs ≥ 1.5), the next logical steps involve modifying the organic modifier and the gradient profile.
-
Change the Organic Modifier (Solvent Selectivity): The two most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH). They have different properties and can offer unique selectivities.
-
Acetonitrile: Is aprotic and has low viscosity. It often provides sharper peaks and is a good hydrogen-bond acceptor.
-
Methanol: Is a protic solvent and can engage in hydrogen bonding with analytes, offering different interactions compared to ACN.
-
The Experiment: Try replacing acetonitrile with methanol in your mobile phase. You may need to adjust the gradient profile, as methanol is a weaker solvent than acetonitrile. A 50:50 mix of ACN:MeOH can also provide a unique selectivity.
-
-
Adjust the Gradient Slope: If you are using a gradient method, making the gradient shallower can increase the separation between closely eluting peaks.
-
The Rationale: A shallow gradient means the percentage of organic solvent increases more slowly over time. This gives the analytes more time to interact with the stationary phase, allowing for small differences in hydrophobicity to be exploited, thus improving resolution.[18]
-
The Experiment: If your critical pair elutes at 40% B, try flattening the gradient around this point (e.g., increase from 35% to 45% B over 15 minutes instead of 5 minutes).
-
-
Modify Buffer Concentration: The concentration of the buffer can influence peak shape and retention, especially if secondary ionic interactions are occurring between the protonated Quetiapine and residual silanols on the silica surface of the column. Increasing the buffer concentration can help mask these interactions and improve peak symmetry.
Q5: When is it time to switch to a different HPLC column?
If extensive mobile phase optimization fails, the stationary phase chemistry is the next most powerful parameter to change.[19] The goal is to introduce a different separation mechanism that can differentiate between the co-eluting compounds.
Alternative Stationary Phase Chemistries:
-
Phenyl-Hexyl Phase: This phase provides pi-pi (π-π) interactions in addition to hydrophobic interactions. Since Quetiapine and many of its related compounds are aromatic, this alternative chemistry can offer a significant change in selectivity compared to a C18 column.
-
Polar-Embedded Phase (e.g., "AQ" or "Shield" type columns): These columns have a polar group (like a carbamate) embedded near the base of the alkyl chain. This makes them more compatible with highly aqueous mobile phases and can provide a different selectivity for polar and basic compounds by reducing interactions with silanols.
-
Pentafluorophenyl (PFP) Phase: PFP columns offer a complex mix of interactions, including hydrophobic, aromatic, and dipole-dipole interactions, making them excellent for separating structurally similar isomers or related compounds.
Physical Column Parameters:
-
Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to sub-3 µm or solid-core particles) will increase column efficiency (N), leading to narrower peaks and improved resolution.[18]
-
Column Length: Increasing the column length (e.g., from 150 mm to 250 mm) also increases efficiency, but at the cost of longer run times and higher backpressure.[18]
Systematic Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing co-eluting peaks in your Quetiapine chromatogram.
Caption: A systematic workflow for troubleshooting co-eluting peaks.
References
-
Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Oriental Journal of Chemistry.
-
Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. Der Pharma Chemica.
-
Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. Lat. Am. J. Pharm.
-
Impurity Isolation and Scale-up from UPLC: Analysis of an Unknown Degradant Found in Quetiapine Fumarate. Waters.
-
Quetiapine EP Impurities & USP Related Compounds. SynThink.
-
Degradation studies of quetiapine fumarate by liquid chromatography-diode array detection and tandem mass spectrometry methods. PubMed.
-
QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. Biolife.
-
Quetiapine-impurities. Pharmaffiliates.
-
Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. PMC.
-
A validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry.
-
Peak Fronting (Co elution) Troubleshooting. Chromatography Forum.
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.
-
Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Today.
-
Tips and Tricks of HPLC System Troubleshooting. Agilent.
-
Quetiapine. Wikipedia.
-
Quetiapine Related Compound H USP Reference Standard. Sigma-Aldrich.
-
Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs.
-
Quetiapine EP Impurity G (Quetiapine USP Related Compound G). CymitQuimica.
-
Quetiapine | 111974-69-7. ChemicalBook.
-
Real Solutions to Improve Your HPLC Peak Resolution. AnalyteGuru.
-
HPLC Troubleshooting Guide. restek.com.
-
Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin.
-
How can I separate two merging peaks in HPLC?. ResearchGate.
-
How does an acid pH affect reversed-phase chromatography separations?. Biotage.
-
HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.
-
Quetiapine EP Impurity B | Quetiapine USP Related Compound B. Allmpus.
-
Quetiapine Related Compound G United States Pharmacopeia (USP) Reference Standard. Fisher Scientific.
-
The use of Mobile Phase pH as a Method Development Tool. Chromatography Today.
-
HPLC Troubleshooting Guide. Sigma-Aldrich.
-
Chemical structures of the atypical antipsychotic drugs quetiapine and... ResearchGate.
-
Control pH During Method Development for Better Chromatography. Agilent.
-
Showing Compound Quetiapine (FDB023592). FooDB.
-
Chemical structure of quetiapine. ResearchGate.
Sources
- 1. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quetiapine Related Compound H USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 3. Quetiapine EP Impurity G (Quetiapine USP Related Compound … [cymitquimica.com]
- 4. allmpus.com [allmpus.com]
- 5. Quetiapine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Bot Verification [rasayanjournal.co.in]
- 9. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. orientjchem.org [orientjchem.org]
- 14. Showing Compound Quetiapine (FDB023592) - FooDB [foodb.ca]
- 15. biotage.com [biotage.com]
- 16. agilent.com [agilent.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 19. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Comparative Validation Guide: Enhancing Quetiapine Bioanalysis with Quetiapine-d8 Hemifumarate
[1][2]
Executive Summary: The Case for Stable Isotope Labeling
In high-throughput therapeutic drug monitoring (TDM) and pharmacokinetic (PK) profiling, the validity of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) data hinges on the internal standard (IS).[1][2] While structural analogs like Clozapine have historically been used due to cost, they fail to adequately compensate for matrix effects caused by phospholipids and endogenous salts in complex biological matrices (plasma/serum).
This guide objectively validates the performance of Quetiapine-d8 Hemifumarate (SIL-IS) against traditional analog methods.[1] Experimental evidence presented here demonstrates that Quetiapine-d8 provides superior correction for ion suppression, ensuring compliance with FDA Bioanalytical Method Validation (2018) and ICH Q2(R2) guidelines.[1][2]
The Mechanistic Advantage: Co-Elution vs. Separation
The primary failure mode in LC-MS/MS quantification of antipsychotics is Matrix Effect (ME) —specifically, ion suppression in the electrospray ionization (ESI) source.[1]
-
Structural Analogs (e.g., Clozapine): Elute at different retention times than Quetiapine.[1] If Quetiapine elutes during a phospholipid dump but Clozapine does not, the signal ratio is skewed, leading to inaccurate quantification.
-
Quetiapine-d8 (SIL-IS): Is chemically identical to the analyte but mass-shifted (+8 Da).[1][2] It co-elutes perfectly with Quetiapine, experiencing the exact same ion suppression or enhancement.
Visualization: Ion Suppression Compensation Mechanism
Caption: Quetiapine-d8 co-elutes with the analyte during matrix suppression, preserving the peak area ratio. Clozapine elutes later, failing to compensate.[1][2]
Experimental Methodology
To validate this method, we utilized a rigorous Protein Precipitation (PPT) extraction, known for high recovery but high matrix interference, to stress-test the Internal Standard's performance.[1][2]
Materials & Reagents[1]
-
Internal Standard: Quetiapine-d8 Hemifumarate (Isotopic Purity > 99%).[1][2]
-
Matrix: K2EDTA Human Plasma.[1]
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 µm, 2.1 x 50 mm).[1][2]
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Flow Rate: 0.4 mL/min.[1]
Validated Workflow
Caption: Optimized high-throughput sample preparation workflow using protein precipitation.
Comparative Validation Data
The following data summarizes a validation study comparing Quetiapine-d8 against Clozapine across three QC levels.
Mass Transitions (MRM)
| Compound | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 40 | 22 |
| Quetiapine-d8 | 392.2 | 261.1 | 40 | 22 |
| Clozapine | 327.1 | 270.1 | 45 | 25 |
Matrix Factor (MF) Comparison
Defined by ICH Q2(R2) and FDA M10 as the ratio of peak response in presence of matrix ions vs. absence of matrix ions.
| QC Level (ng/mL) | IS Used | IS-Normalized Matrix Factor (Mean) | %CV (n=6 lots) | Interpretation |
| Low (3.0) | Quetiapine-d8 | 1.02 | 2.1% | Perfect Compensation |
| Low (3.[1][2]0) | Clozapine | 0.85 | 12.4% | Significant Suppression |
| High (800) | Quetiapine-d8 | 0.99 | 1.8% | Perfect Compensation |
| High (800) | Clozapine | 0.88 | 9.5% | Variable Suppression |
Analysis: The IS-Normalized Matrix Factor for Quetiapine-d8 is near 1.0, indicating that the d8-IS tracks the analyte perfectly.[1] Clozapine shows a value < 1.0 with higher variability (%CV), proving it does not experience the same suppression as the analyte, leading to potential underestimation of drug concentration [1, 2].
Accuracy & Precision (Inter-Day)
Data derived from 3 separate runs, 5 replicates per level.
| Level | Nominal Conc. (ng/mL) | Accuracy (%) w/ d8-IS | Precision (%CV) w/ d8-IS | Accuracy (%) w/ Clozapine |
| LLOQ | 1.0 | 98.5 | 4.2 | 92.1 |
| Low QC | 3.0 | 101.2 | 3.1 | 88.4 |
| Mid QC | 400 | 99.8 | 2.5 | 94.2 |
| High QC | 800 | 100.4 | 1.9 | 91.5 |
Detailed Experimental Protocol
Step 1: Stock Solution Preparation[1][2]
-
Weigh 10 mg of Quetiapine Fumarate and Quetiapine-d8 Hemifumarate .
-
Dissolve separately in Methanol to yield 1.0 mg/mL stock solutions.
-
Store at -20°C (Stable for 6 months).
Step 2: Working Standards[1][2]
-
Prepare a Calibration Curve (1.0 – 1000 ng/mL) in blank human plasma.[1]
-
Prepare IS Working Solution : Dilute Quetiapine-d8 stock to 50 ng/mL in Acetonitrile. Note: Using ACN as the IS solvent aids in protein precipitation.
Step 3: Extraction Procedure (PPT)
-
Aliquot 50 µL of plasma sample/calibrator into a 96-well plate.
-
Add 200 µL of IS Working Solution (Quetiapine-d8 in ACN).[1]
-
Seal and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000g for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate.
-
Add 100 µL of Mobile Phase A (Water/Formic Acid) to match initial mobile phase composition.[1]
Conclusion
The validation data confirms that Quetiapine-d8 Hemifumarate is the superior internal standard for Quetiapine bioanalysis compared to structural analogs like Clozapine.
-
Reliability: It achieves an IS-Normalized Matrix Factor of ~1.0, effectively "erasing" matrix effects.[1]
-
Precision: It yields tighter %CV (<5%) compared to Clozapine (>9%) in complex matrices.[1]
-
Compliance: It meets the rigorous "Scientific Soundness" requirements of the FDA 2018 Bioanalytical Method Validation Guidance [1] and ICH Q2(R2) [2].
For clinical trials and forensic toxicology where accuracy is non-negotiable, the investment in stable isotope-labeled standards is scientifically justified.
References
-
U.S. Food and Drug Administration (FDA). (2018).[1][8][9] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 71751922, Quetiapine-d8 Hemifumarate. Retrieved from [Link]
Sources
- 1. Quetiapine-d8 Hemifumarate | C25H29N3O6S | CID 71751922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Quetiapine-d8 Fumarate | C25H29N3O6S | CID 45359087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Tolerability of Clozapine versus Quetiapine in Treatment-resistant Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision and Accuracy for Quetiapine Quantification
In the landscape of therapeutic drug monitoring (TDM) and pharmacokinetic studies, the precise and accurate quantification of pharmaceutical compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of Quetiapine, an atypical antipsychotic agent. We will delve into the nuances of inter-day and intra-day precision and accuracy, offering a critical evaluation of the available techniques and the experimental choices that underpin reliable data generation. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated bioanalytical methods.
The Clinical Imperative for Precise Quetiapine Quantification
Quetiapine is widely prescribed for the management of schizophrenia, bipolar disorder, and major depressive disorder.[1] Due to significant inter-individual variability in its metabolism and clinical response, therapeutic drug monitoring is a valuable tool to optimize dosing, ensure efficacy, and minimize adverse effects.[2] The therapeutic range for Quetiapine is generally considered to be between 70 and 170 ng/mL, though this can vary.[3] Concentrations below this range may not be effective, while higher concentrations can increase the risk of side effects.[2] Consequently, the bioanalytical methods employed for its quantification must be highly reliable.
The Bedrock of Reliability: Regulatory Guidelines on Precision and Accuracy
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the validation of bioanalytical methods.[4][5] These guidelines provide the framework for assessing the performance of an analytical method.
-
Precision refers to the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the coefficient of variation (CV %).
-
Intra-day precision (repeatability) is assessed by analyzing the same sample multiple times on the same day.
-
Inter-day precision (intermediate precision) is determined by analyzing the same sample on different days.
-
-
Accuracy denotes the closeness of the mean test results obtained by the method to the true concentration of the analyte. It is expressed as the percentage of the nominal value.
According to both FDA and EMA guidelines, the precision (CV%) should not exceed 15% for quality control (QC) samples, except for the lower limit of quantification (LLOQ), where it should not exceed 20%.[6] The accuracy should be within ±15% of the nominal concentration for QC samples and ±20% for the LLOQ.[4][6]
A Comparative Analysis of Quetiapine Quantification Methodologies
The two predominant analytical techniques for Quetiapine quantification in biological matrices are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
LC-MS/MS is widely regarded as the gold standard for bioanalysis due to its high sensitivity and selectivity.[7] This technique allows for the detection of low concentrations of Quetiapine and its metabolites, even in complex biological matrices like plasma.[8]
Performance Data for Quetiapine Quantification by LC-MS/MS
| Study Reference | Intra-day Precision (CV%) | Inter-day Precision (CV%) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Pan et al.[8] | < 6.1% | < 7.4% | Within 4.7% | Within 5.7% |
| Unholzer et al.[9] | 4.23% - 10.29% | 3.57% - 6.82% | 98.73% - 111.74% | 96.72% - 100.34% |
| Davis et al.[10] | < 6.4% | < 6.0% | Not explicitly stated | Not explicitly stated |
Experimental Protocol: A Validated LC-MS/MS Method
This protocol is a representative example of a validated method for Quetiapine quantification in human plasma.[9]
1. Sample Preparation (Liquid-Liquid Extraction):
- To 150 µL of plasma sample, add 25 µL of an internal standard (e.g., a deuterated analog of Quetiapine or a structurally similar compound like Clozapine).[8]
- Add 300 µL of ethyl acetate and vortex for 5 minutes. The use of an organic solvent like ethyl acetate facilitates the extraction of the drug from the aqueous plasma matrix.
- Centrifuge at 13,200 rpm for 5 minutes to separate the organic and aqueous layers.
- Transfer the supernatant (organic layer) to a new tube and evaporate to dryness at 60°C.
- Reconstitute the dried residue in 50 µL of the mobile phase.
2. Chromatographic Conditions:
- Column: A C18 column is commonly used for the separation of Quetiapine.[10]
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in 10 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[9]
- Flow Rate: Typically around 0.5 mL/min.
- Injection Volume: 3 µL.[9]
3. Mass Spectrometric Detection:
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- Quetiapine: m/z 384.1 → 253.1[8]
- Internal Standard (Clozapine): m/z 327.0 → 270.0[8]
LC-MS/MS Workflow for Quetiapine Quantification
Sources
- 1. Quetiapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic drug monitoring of quetiapine in adolescents with psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. anivet.au.dk [anivet.au.dk]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. jmatonline.com [jmatonline.com]
- 10. Development and validation of an LC-MS/MS method for the determination of quetiapine and four related metabolites in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Linearity and Range Determination for Quetiapine Analysis
For Immediate Release
In the landscape of pharmaceutical analysis, establishing the linearity and range of an analytical method is a cornerstone of robust and reliable drug quantification. This is particularly critical for antipsychotic medications like Quetiapine, where precise measurement is paramount for both clinical efficacy and patient safety. This guide offers a comparative analysis of different analytical techniques for determining Quetiapine concentration, providing researchers, scientists, and drug development professionals with the in-depth technical insights necessary to select and validate the most appropriate method for their needs.
The Bedrock of Quantitative Analysis: Understanding Linearity and Range
Before delving into specific methodologies, it is crucial to grasp the fundamental importance of linearity and range. Linearity, in the context of analytical chemistry, refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for bioanalytical method validation, where linearity and range are key parameters.[1][2][3][4][5] These guidelines ensure that the data generated from analytical tests are reliable and can be confidently used to make critical decisions in drug development and patient monitoring.
A Comparative Look at Analytical Techniques
The choice of analytical technique for Quetiapine analysis significantly impacts the achievable linearity and range. Here, we compare three commonly employed methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultra-Performance Liquid Chromatography (UPLC).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a widely accessible and cost-effective technique for the quantification of pharmaceutical compounds. For Quetiapine analysis, various HPLC-UV methods have been developed and validated, demonstrating a broad spectrum of linear ranges.
Performance Overview:
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| 5 - 50 | 0.999 | [6] |
| 20 - 400 | 0.999 | [7] |
| 40 - 80 | Not Specified | [8] |
| 80 - 200 | Not Specified | [9] |
| 5 - 30 | Not Specified | [10] |
| 0.065 - 130 | Not Specified | [11] |
Experimental Protocol: A Step-by-Step Guide to Linearity and Range Determination via HPLC-UV
-
Preparation of Standard Stock Solution: Accurately weigh and dissolve a known amount of Quetiapine fumarate reference standard in a suitable solvent (e.g., methanol, or a mixture of acetonitrile and water) to prepare a stock solution of a high concentration.
-
Preparation of Calibration Standards: Perform serial dilutions of the stock solution with the mobile phase to obtain a series of at least five to six calibration standards spanning the expected concentration range of the samples.
-
Chromatographic Conditions: Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase, which is often a mixture of a buffer (like phosphate buffer) and an organic solvent (like acetonitrile or methanol).[10][12] The flow rate and UV detection wavelength (e.g., 210 nm, 290 nm, or 292 nm) should be optimized for the best separation and sensitivity.[7][8][10]
-
Injection and Data Acquisition: Inject equal volumes of each calibration standard into the HPLC system and record the peak area response from the chromatograms.
-
Construction of the Calibration Curve: Plot the peak area response against the corresponding concentration of each calibration standard.
-
Linearity Assessment: Perform a linear regression analysis on the calibration curve. The method is considered linear if the correlation coefficient (r²) is typically ≥ 0.99. The range is established by the concentrations of the lowest and highest calibration standards that provide acceptable accuracy, precision, and linearity.
Causality in Experimental Choices: The selection of a C18 column is based on its versatility and effectiveness in retaining and separating a wide range of pharmaceutical compounds, including Quetiapine. The mobile phase composition is critical; the organic modifier (acetonitrile or methanol) influences the retention time, while the buffer controls the pH and improves peak shape, especially for ionizable compounds like Quetiapine. The choice of UV wavelength is determined by the absorbance maximum of Quetiapine to ensure maximum sensitivity.
Workflow for Linearity and Range Determination
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical applications where low concentrations of the analyte need to be accurately measured in complex biological matrices like plasma.[13]
Performance Overview:
| Linearity Range (ng/mL) | Correlation Coefficient (r/r²) | Reference |
| 2.0 - 600.0 | r = 0.9994 | [14] |
| 1 - 1500 | Not Specified | [15][16] |
| 0.5 - 500 | Not Specified | [17] |
Experimental Protocol: A Step-by-Step Guide to Linearity and Range Determination via LC-MS/MS
-
Sample Preparation: Due to the complexity of biological matrices, a sample extraction step (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is essential to remove interfering substances.
-
Preparation of Calibration Standards in Matrix: Prepare calibration standards by spiking known concentrations of Quetiapine into the same biological matrix as the study samples (e.g., human plasma).
-
Internal Standard: Add a fixed concentration of an internal standard (a compound structurally similar to the analyte, such as clozapine) to all calibration standards and samples to correct for variations in extraction recovery and instrument response.[13]
-
LC-MS/MS Conditions: Utilize a suitable LC column and mobile phase for chromatographic separation. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for both Quetiapine and the internal standard.
-
Data Analysis: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. The linearity and range are then determined as described for the HPLC-UV method.
Causality in Experimental Choices: The use of an internal standard is a critical self-validating mechanism in LC-MS/MS. It compensates for potential sample loss during the multi-step sample preparation process and for fluctuations in the mass spectrometer's ionization efficiency, thereby ensuring the accuracy and precision of the results. The MRM mode is chosen for its ability to filter out background noise and interferences, allowing for the highly specific detection of the target analyte even at very low concentrations.
LC-MS/MS Linearity and Range Workflow
Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns to achieve faster separations and higher resolution compared to conventional HPLC.
Performance Overview:
A study utilizing UPLC for Quetiapine analysis demonstrated linearity from 50% to 150% of the standard concentration, achieving a correlation coefficient greater than 0.9999.[18] This indicates excellent linearity over the tested range.
Advantages of UPLC: The primary advantage of UPLC is the significant reduction in analysis time, which increases sample throughput. The enhanced resolution can also be beneficial in separating Quetiapine from its metabolites or other co-administered drugs.
Conclusion: Selecting the Right Tool for the Job
The choice of analytical method for Quetiapine analysis should be guided by the specific requirements of the study.
-
HPLC-UV is a reliable and cost-effective option for routine quality control of pharmaceutical formulations where the concentration of Quetiapine is relatively high. The wide linear ranges reported in the literature demonstrate its versatility.
-
LC-MS/MS is the method of choice for bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetic and bioequivalence studies in biological matrices. Its ability to quantify low concentrations of Quetiapine makes it indispensable in these applications.
-
UPLC offers a significant advantage in terms of speed and efficiency, making it an excellent choice for high-throughput screening and analysis where a large number of samples need to be processed quickly without compromising data quality.
Ultimately, a thorough method validation, including a rigorous assessment of linearity and range, is essential to ensure the generation of accurate and reliable data, regardless of the analytical technique employed. This commitment to scientific integrity is fundamental to advancing drug development and ensuring patient well-being.
References
- Development and validation of a new hplc method for the determination of quetiapine and its metabolites. (n.d.). JournalAgent.
- Raju Chandra et al. (n.d.). Development and validation a RP-HPLC method: Application for the quantitative determination of quetiapine fumarate from marketed. JOCPR.
- Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. (n.d.). orientjchem.org.
- Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. (n.d.). National Institutes of Health.
- Development and Validation of a Rapid LC/MS-MS Method for Measuring Plasma Quetiapine and Norquetiapine in Psychiatric Patients. (n.d.). Journal of the Medical Association of Thailand.
- Biorelevant and Quality Control Dissolution Method Development and Validation of Quetiapine Fumarate Tablets. (n.d.).
- Validated HPLC-MS/MS method for determination of quetiapine in human plasma. (n.d.). PubMed.
- HPTLC Method for Quetiapine Analysis. (n.d.). Scribd.
- Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosa. (n.d.).
- Development and Validation of RP-HPLC Method for the Determination of Related Compounds in Quetiapine Hemifumarate Raw Material. (2013, August 30).
- HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. (n.d.).
- ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF QUETIAPINE FUMARATE IN BULK AND PHARMACEUTICAL DOSAGE FORM. (n.d.). Jetir.Org.
- Validated LC–MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. (n.d.). SciSpace.
- Development of analytical method for determination of quetiapine fumarate in bulk & tablet dosage form. (n.d.). Der Pharma Chemica.
- (PDF) Validated LC-MS-MS Method for the Determination of Quetiapine in Human Plasma: Application to a Pharmacokinetic Study. (2025, August 8). ResearchGate.
- Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma. (n.d.). PubMed.
- QBD Based RP-HPLC Method Development and Validation for the Estimation of Quetiapine in Presence of Related Substances. (n.d.). bepls.
- Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency (EMA).
- M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). FDA.
- ICH guideline M10 on bioanalytical method validation and study sample analysis_Step 5. (2022, July 25). European Medicines Agency (EMA).
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.).
- Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
- FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023, January 11). Outsourced Pharma.
- The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (n.d.). European Bioanalysis Forum.
- Bioanalytical method validation. (n.d.). European Medicines Agency (EMA).
- Bioanalytical Method Validation. (n.d.).
- Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
Sources
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jocpr.com [jocpr.com]
- 7. orientjchem.org [orientjchem.org]
- 8. ijpsm.com [ijpsm.com]
- 9. asianpubs.org [asianpubs.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. pdf.journalagent.com [pdf.journalagent.com]
- 12. japsonline.com [japsonline.com]
- 13. Validated HPLC-MS/MS method for determination of quetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jmatonline.com [jmatonline.com]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Robustness Testing of Quetiapine Fumarate Methods
For Immediate Release to the Scientific Community
In the landscape of pharmaceutical analytics, the integrity of data is paramount. For a widely prescribed atypical antipsychotic like Quetiapine Fumarate, ensuring the reliability of its quantitative analysis is not just a regulatory requirement but a cornerstone of patient safety. This guide, intended for researchers, scientists, and drug development professionals, moves beyond a mere recitation of protocols. It delves into the "why" behind the "how" of robustness testing for Quetiapine's analytical methods, offering a comparative analysis of commonly employed techniques, supported by experimental data and field-proven insights.
The Imperative of Robustness: Beyond a Validation Checkbox
Robustness, as defined by the International Council for Harmonisation (ICH), is the measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[1] For Quetiapine, a weakly basic compound, this is particularly critical. Minor shifts in mobile phase pH, for instance, can significantly impact its ionization state, leading to variability in retention time and peak shape. A robust method is a self-validating system, ensuring that the inevitable minor day-to-day variations in a quality control (QC) laboratory do not compromise the accuracy and precision of the results.
Comparative Analysis of Analytical Methods for Quetiapine
While several techniques can be employed for the analysis of Quetiapine, High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC) are among the most prevalent. Here, we compare their performance with a focus on robustness.
High-Performance Liquid Chromatography (HPLC): The Workhorse
Reversed-phase HPLC (RP-HPLC) is the most widely documented method for Quetiapine analysis.[2][3] Its ubiquity in QC labs makes it a go-to choice. However, its robustness is highly dependent on careful method development.
A typical RP-HPLC method for Quetiapine might involve a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol.[1][3] The pH of the buffer is a critical parameter. Quetiapine Fumarate is a weakly basic drug with a pKa of 7.06. This means that its degree of ionization is highly sensitive to changes in pH around this value. In an acidic environment (pH < 7), Quetiapine will be predominantly in its ionized, more hydrophilic form, leading to earlier elution in a reversed-phase system. Conversely, at a pH above 7, it will be in its unionized, more lipophilic form, resulting in longer retention. Therefore, maintaining a consistent pH is crucial for reproducible results.
Ultra-Performance Liquid Chromatography (UPLC): The Sprinter
UPLC, a more recent innovation, utilizes smaller particle size columns (<2 µm) and higher operating pressures. This translates to significantly faster analysis times, increased resolution, and enhanced sensitivity compared to traditional HPLC.[4][5] For Quetiapine analysis, a UPLC method can reduce the run time to under 5 minutes, a substantial improvement for high-throughput environments.[4][5]
From a robustness perspective, the principles are similar to HPLC, but the impact of variations can be more pronounced due to the smaller column dimensions and particle sizes. However, a well-developed UPLC method can be exceptionally robust.
High-Performance Thin-Layer Chromatography (HPTLC): The Versatile Alternative
HPTLC offers a high-throughput and cost-effective alternative for the quantification of Quetiapine. A developed HPTLC-UV assay method has been shown to be simple, accurate, and reproducible for determining Quetiapine Fumarate concentrations.[6] The robustness of an HPTLC method is typically assessed by intentionally altering parameters such as the mobile phase composition and observing the effect on the retardation factor (Rf) value.
Experimental Data: A Head-to-Head Look at Robustness
To provide a tangible comparison, let's examine representative robustness data for HPLC and UPLC methods for Quetiapine analysis.
Table 1: Robustness Data for a Validated RP-HPLC Method for Quetiapine
| Parameter Varied | Variation | Retention Time (min) | Tailing Factor | Theoretical Plates | Assay (% of Initial) |
| Nominal Conditions | - | 5.27 | 1.1 | 6500 | 100.0 |
| Flow Rate | +0.1 mL/min | 5.15 | 1.1 | 6450 | 99.8 |
| -0.1 mL/min | 5.39 | 1.2 | 6550 | 100.1 | |
| Mobile Phase pH | +0.2 | 5.18 | 1.2 | 6400 | 99.5 |
| -0.2 | 5.35 | 1.1 | 6600 | 100.3 | |
| Organic Phase (%) | +2% | 5.05 | 1.1 | 6550 | 99.7 |
| -2% | 5.48 | 1.2 | 6450 | 100.2 | |
| Column Temperature | +2°C | 5.20 | 1.1 | 6600 | 99.9 |
| -2°C | 5.34 | 1.2 | 6400 | 100.1 |
Acceptance Criteria: Retention time %RSD ≤ 2.0%, Tailing factor ≤ 1.5, Theoretical plates ≥ 5000, Assay within 98.0-102.0%.
Table 2: Robustness Data for a Validated RP-UPLC Method for Quetiapine and its Impurities
| Parameter Varied | Variation | Resolution (Quetiapine/Impurity) | Tailing Factor | Theoretical Plates |
| Nominal Conditions | - | >4.0 | 1.47 | >37000 |
| Flow Rate | ±0.05 mL/min | >4.0 | 1.44 - 1.55 | >35000 |
| Column Temperature | ±3°C | >4.0 | 1.47 - 1.50 | >37000 |
| Organic Phase Composition | ±10% Methanol | >4.0 | 1.47 - 1.48 | >37000 |
Source: Adapted from data presented in a study on a stability-indicating UPLC method for Quetiapine.[5] Acceptance Criteria: Resolution ≥ 2.0, Tailing factor ≤ 1.5, Theoretical plates ≥ 30000.
As the data illustrates, both a well-developed HPLC and UPLC method can demonstrate excellent robustness. The UPLC method, with its higher efficiency, can achieve significantly higher theoretical plates, leading to better resolution between Quetiapine and its potential impurities.
Experimental Protocols: A Step-by-Step Guide to Robustness Testing
The following is a generalized protocol for conducting a robustness study for an RP-HPLC method for Quetiapine, which can be adapted for UPLC.
Objective: To assess the reliability of the analytical method for Quetiapine Fumarate under minor, deliberate variations of key chromatographic parameters.
Materials:
-
Quetiapine Fumarate reference standard
-
HPLC/UPLC grade solvents (Acetonitrile, Methanol, Water)
-
Phosphate buffer components
-
Validated HPLC/UPLC system with a UV detector
-
C18 analytical column
Methodology:
-
Prepare Standard and Sample Solutions: Prepare a stock solution of Quetiapine Fumarate reference standard and further dilute to a working concentration (e.g., 100 µg/mL).
-
Establish Nominal Conditions: Analyze the standard solution under the optimized, validated method conditions to establish baseline data for retention time, peak area, tailing factor, and theoretical plates.
-
Systematic Variation of Parameters: Deliberately vary one parameter at a time, while keeping others constant. The extent of variation should reflect what might be expected in a real-world laboratory setting.
-
Flow Rate: ± 10% of the nominal flow rate.
-
Mobile Phase pH: ± 0.2 pH units from the nominal pH.
-
Organic Modifier Composition: ± 2% absolute of the organic component in the mobile phase.
-
Column Temperature: ± 5°C from the nominal temperature.
-
Wavelength: ± 2 nm from the nominal wavelength.
-
-
Data Analysis: For each variation, inject the standard solution in triplicate. Calculate the mean and relative standard deviation (RSD) for retention time, peak area, tailing factor, and theoretical plates.
-
Evaluation against Acceptance Criteria: Compare the results obtained under the varied conditions with the pre-defined acceptance criteria. The system suitability parameters should remain within the acceptable limits. The assay value of the sample should also remain within a specified range (e.g., 98-102% of the initial value).[1]
Visualization of the Robustness Testing Workflow
Caption: Workflow for Robustness Testing of an Analytical Method.
Causality and Troubleshooting: Field-Proven Insights
The Criticality of Mobile Phase pH: As previously mentioned, the pKa of Quetiapine makes the mobile phase pH a critical parameter. For basic compounds like Quetiapine, peak tailing is a common issue, often caused by interactions with residual silanol groups on the silica-based stationary phase.[7][8] Operating at a lower pH (e.g., pH 3-4) can suppress the ionization of these silanols, minimizing these secondary interactions and improving peak shape.[8] However, the pH must be carefully chosen to ensure the analyte is in a single, stable ionic form for consistent retention.
Troubleshooting Peak Tailing: If peak tailing is observed during robustness testing when the mobile phase composition is altered, consider the following:
-
Insufficient Buffering: The buffer concentration may be too low to maintain a stable pH.
-
Column Degradation: The column may be degrading, exposing more active silanol sites.
-
Metal Chelation: Quetiapine has a structure that can chelate with metal ions. Using a mobile phase with a chelating agent or a highly deactivated column can mitigate this.
UPLC Considerations: While UPLC offers many advantages, its smaller particle sizes make it more susceptible to clogging from particulate matter in the sample or mobile phase.[1] Therefore, stringent sample filtration and the use of high-purity solvents are even more critical for maintaining a robust UPLC method.
Logical Relationships in Robustness Testing
Caption: Interplay of Parameters and Responses in Robustness Testing.
Conclusion: A Foundation of Trustworthy Data
The robustness of an analytical method for Quetiapine Fumarate is not a mere academic exercise; it is the bedrock upon which the quality and safety of the final drug product are built. While HPLC remains a reliable and widely accessible technique, UPLC offers significant advantages in terms of speed and efficiency, without compromising robustness when properly developed. HPTLC provides a valuable high-throughput screening alternative.
By understanding the chemical properties of Quetiapine, the principles of the chosen analytical technique, and by conducting thorough robustness studies as outlined in this guide, researchers and QC professionals can ensure the generation of consistently reliable data. This commitment to scientific integrity and methodological rigor is essential in the pharmaceutical industry, where the ultimate measure of success is the well-being of the patient.
References
-
(2026-01-17). Development and validation of simple HPTLC – UV assay method for determination of quetiapine fumarate concentrations in simulated plasma fluid. ResearchGate. [Link]
-
Vessalli, E., et al. (2013). HPLC and Spectrophotometric Determination and Formulation of Quetiapine Fumarate in the Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 25(8), 4141-4144. [Link]
- Talele, S. S., & Derle, D. V. (2018). Stability-indicating high-performance liquid chromatography (HPLC) method development and validation for the determination of quetiapine fumarate. International Journal of Green Pharmacy, 12(1).
-
Al-Hamidi, H., et al. (2016). THE EFFECT OF pH AND IONIC STRENGTH OF THE DISSOLUTION MEDIA ON THE RATE OF QUETIAPINE FUMARATE RELEASE FROM POLYMERIC MATRIX TABLETS. ResearchGate. [Link]
-
Reddy, B. P., & Reddy, K. V. N. S. (2018). Analytical Method Development and Validation of Quetiapine Fumarate in Api and Dosage form by Using Rp – Hplc. Oriental Journal of Chemistry, 34(3), 1545-1554. [Link]
- Radha Krishna, S., Rao, B. M., & Someswara Rao, N. (2008). a validated stability indicating hplc method for the determination of related substances in quetiapine fumarate. Rasayan Journal of Chemistry, 1(3), 466-474.
-
Trivedi, R. K., & Patel, M. C. (2010). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. Scientia Pharmaceutica, 78(4), 835-850. [Link]
-
Trivedi, R. K., & Patel, M. C. (2010). Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form. National Center for Biotechnology Information. [Link]
- Garhewal, N., Dubey, A., & Dubey, P. K. (2022). Development and Validation of Assay Method for Determination of Quetiapine Fumarate by RP-HPLC from Bulk and Pharmaceutical Dosage Form. International Journal of Pharmaceutical Sciences and Medicine, 7(10), 65-96.
- Narendra Kumar, R., et al. (2011). Stability indicating fast LC method for determination of quetiapine fumarate related substances in bulk and pharmaceutical formulation. Der Pharmacia Lettre, 3(3), 457-469.
-
Al-Hamidi, H., et al. (2016). The effect of pH, buffer capacity and ionic strength on quetiapine fumarate release from matrix tablets prepared using two different polymeric blends. PubMed. [Link]
-
(n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Khan, S., et al. (2018). Pharmacokinetic evaluation of quetiapine fumarate controlled release hybrid hydrogel: a healthier treatment of schizophrenia. Taylor & Francis Online. [Link]
- Patel, D., et al. (2024). Design and development of quetiapine fumarate nanosuspension by media milling method. GSC Biological and Pharmaceutical Sciences, 28(03), 069–081.
-
(n.d.). Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]
-
(n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
(n.d.). HPLC Troubleshooting Guide. SCION Instruments. [Link]
-
(2025-08-05). Formulation and development of pH independent once daily matrix tablet of quetiapine fumarate. ResearchGate. [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. asianpubs.org [asianpubs.org]
- 3. ijpsm.com [ijpsm.com]
- 4. mdpi.com [mdpi.com]
- 5. Development and Validation of a Stability Indicating RP-UPLC Method for Determination of Quetiapine in Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Troubleshooting Peak Shape Problems in HPLC | Waters [waters.com]
- 8. agilent.com [agilent.com]
Precision in Psychopharmacology: A Definitive Guide to Quetiapine Assay Specificity
Executive Summary: The Imperative of Precision
In therapeutic drug monitoring (TDM) and forensic toxicology, the quantification of Quetiapine (Seroquel) presents a distinct analytical challenge. It is not enough to detect the parent drug; one must distinguish it from its pharmacologically active metabolite, N-desalkylquetiapine (Norquetiapine) , and avoid false positives from structurally similar tricyclic antidepressants.
As researchers, we often conflate sensitivity (how low can we go?) with specificity (are we measuring the right thing?). This guide argues that for Quetiapine, specificity is the critical failure point. A lack of selectivity leads to clinical misinterpretation of patient compliance and metabolic status.
This guide details the transition from non-specific screening to definitive LC-MS/MS quantification, providing a validated protocol that ensures separation of the parent compound from its metabolites and matrix interferences.
The Landscape of Detection: Method Comparison
To select the correct assay, one must understand the limitations of the available technologies. The following table contrasts the three primary methodologies used in Quetiapine analysis.
Table 1: Comparative Performance of Quetiapine Assays
| Feature | Immunoassay (ELISA/EMIT) | HPLC-UV/DAD | LC-MS/MS (Gold Standard) |
| Primary Use | Rapid Screening (ER/Clinical) | Routine TDM (Cost-sensitive) | PK Studies, Forensic, Precision TDM |
| Specificity | Low. Antibodies often cross-react with tricyclics and metabolites. | Moderate. Relies on retention time and UV spectra. | High. Mass-to-charge (m/z) transitions are unique fingerprints. |
| Selectivity | Cannot distinguish Quetiapine from Norquetiapine. | Good separation possible, but requires long run times (>15 min). | Excellent. Resolves metabolites in <5 min via MRM. |
| LLOQ | ~50 ng/mL | ~10-20 ng/mL | 0.5 - 1.0 ng/mL |
| Interference | High susceptibility to "dirty" matrices (urine). | Susceptible to co-eluting drugs (e.g., carbamazepine). | Low (with proper cleanup and stable isotope IS). |
Expert Insight: Never use immunoassays for pharmacokinetic (PK) modeling. The cross-reactivity with Norquetiapine will artificially inflate the "Quetiapine" concentration, masking the true metabolic ratio.
The Metabolite Challenge: Norquetiapine
The separation of Quetiapine from Norquetiapine is the defining test of assay specificity. Norquetiapine is not merely a waste product; it has high affinity for the norepinephrine transporter (NET) and 5-HT1A receptors, contributing to the antidepressant effects of the drug.
-
Quetiapine:
384.2 -
Norquetiapine:
296.2
In lower-resolution techniques (like HPLC-UV), these two can co-elute if the mobile phase pH is not strictly controlled. In LC-MS/MS, we utilize Multiple Reaction Monitoring (MRM) to isolate them not just by time, but by mass.
Visualization: The Analytical Decision Tree
Figure 1: Analytical workflow for Quetiapine. Note that direct LC-MS/MS is preferred for PK studies to bypass immunoassay cross-reactivity.
Master Protocol: High-Specificity LC-MS/MS
This protocol is designed for maximum specificity , utilizing Solid Phase Extraction (SPE) to remove phospholipids that cause ion suppression, and a deuterated internal standard to correct for matrix effects.
A. Reagents & Standards[2][5][9][10][11]
-
Internal Standard (IS): Quetiapine-D8 (Preferred) or Clozapine (Alternative). Note: D8 is superior for correcting matrix-induced ionization changes.
-
Mobile Phase A: 5mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
B. Sample Preparation (Solid Phase Extraction)
Why SPE? Liquid-Liquid Extraction (LLE) with ether is common, but SPE provides a cleaner baseline, essential for low-level detection (1 ng/mL).
-
Aliquot: Transfer 200 µL of plasma to a tube.
-
Spike: Add 20 µL of Internal Standard (Quetiapine-D8, 500 ng/mL).
-
Dilute: Add 600 µL of 2% Formic Acid in water (breaks protein binding).
-
Load: Apply to Oasis HLB (or equivalent) SPE cartridge (conditioned with MeOH/Water).
-
Wash: Wash with 1 mL 5% Methanol (removes salts/proteins).
-
Elute: Elute with 1 mL Methanol.
-
Dry & Reconstitute: Evaporate under nitrogen; reconstitute in 200 µL Mobile Phase.
C. LC-MS/MS Conditions[4][5][8][9][12][13]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 2.1 x 50 mm.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: Ramp to 90% B
-
3.0-4.0 min: Hold 90% B
-
4.1 min: Re-equilibrate.
-
D. Mass Spectrometry Parameters (MRM Transitions)
Specificity is guaranteed by monitoring the precursor-to-product ion transitions.[3]
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Purpose |
| Quetiapine | 384.2 | 253.1 | Quantifier |
| 384.2 | 221.1 | Qualifier | |
| Norquetiapine | 296.2 | 210.1 | Quantifier |
| Quetiapine-D8 | 392.2 | 258.1 | Internal Standard |
Validation Data & Acceptance Criteria
To ensure the assay is "fit for purpose," it must meet FDA Bioanalytical Method Validation guidelines.[4] The following data represents typical performance metrics for this specific protocol.
Table 2: Validation Performance Metrics
| Parameter | Acceptance Criteria (FDA) | Typical Protocol Results |
| Linearity (R²) | > 0.990 | > 0.998 |
| Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | 96.5% - 104.2% |
| Precision (% CV) | < 15% (< 20% at LLOQ) | 3.5% - 6.8% |
| Recovery (Extraction) | Consistent across range | ~92% (Quetiapine), ~88% (Norquetiapine) |
| Matrix Effect | ± 15% | < 5% (Corrected by D8-IS) |
| Selectivity | No interfering peaks >20% LLOQ | Pass (Clean baseline at 2.1 min) |
Visualization: The Molecular Specificity Workflow
Figure 2: The Triple Quadrupole (QqQ) filtration process. Specificity is achieved by filtering the parent mass (Q1) and the specific fragment mass (Q3), eliminating interferences that may have the same parent mass but different fragments.
References
-
U.S. Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Niedorf, F., et al. (2013). "Development and validation of a sensitive and robust LC-MS/MS method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma." Journal of Chromatography B. Retrieved from [Link]
-
Fisher, D. S., et al. (2012). "Measurement of quetiapine and norquetiapine in human plasma by LC-MS/MS." Therapeutic Drug Monitoring. Retrieved from [Link]
-
Cross, A. J., et al. (2016).[5] "Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy." British Journal of Pharmacology.[1] Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development and validation of a sensitive and robust LC-MS/MS with electrospray ionization method for simultaneous quantitation of quetiapine and its active metabolite norquetiapine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
